1-Ethyl-1H-imidazole-2-carboxylic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-ethylimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-8-4-3-7-5(8)6(9)10/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZHODMUSZODBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366595 | |
| Record name | 1-ETHYL-1H-IMIDAZOLE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750598-99-3 | |
| Record name | 1-ETHYL-1H-IMIDAZOLE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Ethyl-1H-imidazole-2-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Ethyl-1H-imidazole-2-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven pathway for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Imidazole derivatives are known to possess a wide range of pharmacological activities, and N-alkylated imidazole carboxylic acids, in particular, serve as crucial scaffolds for targeting various biological systems, including metallo-β-lactamases (MBLs) to combat carbapenem resistance.[1][2] This document moves beyond a simple recitation of steps, offering a causal narrative that explains the strategic choices behind the proposed multi-step synthesis. It is designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible methodology.
Strategic Rationale & Retrosynthetic Analysis
The direct synthesis of this compound presents a significant chemical challenge. The two key functionalities—the N-H of the imidazole ring and the O-H of the carboxylic acid—possess conflicting reactivity. The acidic proton of the carboxyl group would readily quench any base required for N-alkylation, preventing the desired reaction. Therefore, a protection strategy is paramount.
Our retrosynthetic approach deconstructs the target molecule into readily available starting materials, illuminating the most logical forward-synthetic pathway. The primary disconnection is at the N-ethyl bond, suggesting an N-alkylation of a protected imidazole-2-carboxylate precursor.
Caption: Retrosynthetic analysis of the target compound.
This analysis logically dictates a four-step forward synthesis:
-
Oxidation: Synthesis of the core 1H-Imidazole-2-carboxylic Acid from a commercially available aldehyde.
-
Esterification: Protection of the carboxylic acid as an ethyl ester.
-
N-Alkylation: Introduction of the ethyl group onto the N1 position of the imidazole ring.
-
Hydrolysis: Deprotection of the ester to yield the final product.
The Synthetic Pathway: A Validating System
The following sections detail the experimental protocols for the four-step synthesis. Each stage is designed to be high-yielding and the intermediates are readily purified, ensuring that the input for each subsequent step is of high quality—a self-validating workflow crucial for successful synthesis.
Caption: Forward synthesis workflow for the target compound.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Oxidation | 30% H₂O₂ | Water | 20 | 72 | >95 |
| 2 | Esterification | H₂SO₄ (cat.), Ethanol | Ethanol | Reflux (~78) | 7 | ~65 |
| 3 | N-Ethylation | NaH, Iodoethane | DMF | 50 | 2 | ~70-80 |
| 4 | Hydrolysis | NaOH | Ethanol/Water | Reflux (~80) | 16 | ~70 |
Detailed Experimental Protocols
Step 1: Synthesis of 1H-Imidazole-2-carboxylic Acid
Causality: This step utilizes a mild and efficient oxidation of the aldehyde to a carboxylic acid. Hydrogen peroxide is selected as the oxidant due to its high atom economy (the only byproduct is water) and the reaction can proceed at room temperature, preventing potential decarboxylation that can occur at elevated temperatures.[3]
Protocol:
-
In a round-bottom flask, dissolve imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 mL).[3]
-
While stirring at room temperature (20°C), add a 30% aqueous solution of hydrogen peroxide (10 g) dropwise.
-
Continue stirring the reaction mixture at room temperature for 72 hours.[3]
-
After 72 hours, remove the water in vacuo at room temperature. Critical: Avoid heating, as it can cause the product to decarboxylate.[3]
-
The resulting white crystalline solid is washed with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.[3]
-
Dry the solid under vacuum to yield pure 1H-Imidazole-2-carboxylic acid. The reported yield is approximately 97.5%.[3]
Step 2: Esterification to Ethyl 1H-imidazole-2-carboxylate
Causality: Fischer esterification is a classic and cost-effective method for protecting carboxylic acids. By converting the acid to its ethyl ester, we neutralize its acidity, allowing for the subsequent base-mediated N-alkylation. Ethanol serves as both the solvent and the reactant, driven to completion by the large excess and the removal of water (implicitly by the reflux conditions). Concentrated sulfuric acid is the catalyst of choice for this transformation.[4]
Protocol:
-
Suspend the 1H-Imidazole-2-carboxylic acid (e.g., 0.025 mol) in absolute ethanol (300 mL) in a round-bottom flask equipped with a reflux condenser.[4]
-
With stirring, slowly and carefully add concentrated sulfuric acid (98%, ~3 mL) dropwise. The temperature should be monitored and controlled during this exothermic addition.[4]
-
Heat the mixture to reflux and maintain for approximately 7 hours. The reaction can be monitored by TLC.
-
After completion, allow the mixture to cool to room temperature and then stir overnight.[4]
-
Remove the ethanol by distillation under reduced pressure.
-
Dilute the resulting suspension with ice water (200 mL) and carefully adjust the pH to 5-6 using concentrated ammonia. It is crucial to keep the temperature below 5°C during neutralization.[4]
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield Ethyl 1H-imidazole-2-carboxylate.[4]
Step 3: N-Ethylation to Ethyl 1-Ethyl-1H-imidazole-2-carboxylate
Causality: This is the pivotal step where the ethyl group is introduced. A strong, non-nucleophilic base is required to deprotonate the imidazole N-H without reacting with the ester functionality. Sodium hydride (NaH) is an excellent choice, as the deprotonation byproduct is hydrogen gas, which simply evolves from the reaction. Iodoethane is a highly reactive alkylating agent for the subsequent SN2 reaction. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reagents and facilitate the reaction.[4][5]
Protocol:
-
To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), add Ethyl 1H-imidazole-2-carboxylate (e.g., 0.01 mol) dissolved in anhydrous DMF (30 mL).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0°C for 30 minutes, allowing for complete deprotonation (cessation of H₂ gas evolution).
-
Add iodoethane (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 50°C for 2 hours. Monitor the reaction progress by TLC.[4]
-
After completion, cool the mixture to room temperature and cautiously quench the reaction by adding ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Ethyl 1-Ethyl-1H-imidazole-2-carboxylate.
Step 4: Hydrolysis to this compound
Causality: The final step is the deprotection of the ester via saponification. Sodium hydroxide provides the nucleophilic hydroxide ion to attack the ester carbonyl. The reaction is typically performed in a mixture of water and a co-solvent like ethanol to ensure solubility of the ester. Subsequent acidification protonates the resulting carboxylate salt to yield the final carboxylic acid product.[6][7]
Protocol:
-
Dissolve Ethyl 1-Ethyl-1H-imidazole-2-carboxylate (e.g., 0.007 mol) in ethanol (50 mL).[6]
-
Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2 eq).
-
Heat the reaction mixture to reflux for 16 hours or until TLC analysis indicates complete consumption of the starting material.[6]
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.[6]
-
Dilute the residue with water and acidify to pH ~4 with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield the final product, this compound.[6]
Safety & Handling
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.
-
Concentrated Sulfuric Acid & Sodium Hydroxide: Highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Perform additions slowly and with cooling.
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Iodoethane: Alkylating agent, toxic and potentially carcinogenic. Handle in a well-ventilated fume hood.
-
DMF: Aprotic solvent. Can be absorbed through the skin. Use in a fume hood with appropriate gloves.
Conclusion
This guide outlines a robust and logically structured four-step synthesis for this compound. By employing a strategic protection-deprotection sequence, the inherent reactivity challenges of the starting materials are effectively managed. Each step is based on well-established, high-yielding chemical transformations, providing a reliable pathway for researchers in organic synthesis and drug discovery. The protocols have been presented with an emphasis on the underlying chemical principles to empower scientists to not only replicate the procedure but also to adapt it for the synthesis of related derivatives.
References
- Method for producing imidazole-2-carboxylate derivative or salt thereof.
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]
- Preparation of imidazole-2-carboxylic acids.
-
Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed. [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
-
1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]
-
Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). ResearchGate. [Link]
-
A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC - NIH. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1H-imidazole-2-carboxylic acid
Foreword: A Molecule of Interest in Modern Chemistry
1-Ethyl-1H-imidazole-2-carboxylic acid, a substituted imidazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The imidazole ring is a key structural motif in many biologically active molecules, including the amino acid histidine, and serves as a versatile scaffold in drug design due to its ability to participate in hydrogen bonding and coordination with metal ions. The addition of an ethyl group at the N1 position and a carboxylic acid at the C2 position introduces specific steric and electronic properties that can modulate a molecule's biological activity and physicochemical characteristics. Understanding these properties is paramount for its application in research and development.
This guide provides a comprehensive overview of the key physicochemical properties of this compound. In instances where direct experimental data for this specific molecule is not publicly available, we will draw upon data from closely related analogs and provide detailed, field-proven experimental protocols for its characterization. This approach ensures that this document serves not only as a repository of known information but also as a practical handbook for researchers actively working with this compound.
Molecular Structure and Core Chemical Identifiers
A foundational understanding of a molecule begins with its structure and fundamental identifiers.
-
Chemical Name: this compound
-
CAS Number: 750598-99-3[1]
-
Molecular Formula: C₆H₈N₂O₂
-
Molecular Weight: 140.14 g/mol [2]
The structure consists of a five-membered imidazole ring with a carboxylic acid group at the 2-position and an ethyl group attached to one of the nitrogen atoms. This substitution pattern is critical in defining its chemical behavior.
Ionization and Acidity (pKa)
The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. For this compound, there are two key ionizable groups: the carboxylic acid and the imidazole ring.
-
The carboxylic acid group is expected to be acidic, with a pKa value typical for a carboxylic acid attached to an electron-withdrawing heterocyclic ring.
-
The imidazole ring contains a basic nitrogen atom that can be protonated.
Predicted Ionization States
The ionization state of the molecule will change significantly with pH, which has profound implications for its solubility, lipophilicity, and biological interactions.
Caption: A typical analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for assessing the purity of imidazole derivatives. [3]
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is often effective. [3]* Detection: UV detection at a wavelength corresponding to the absorbance maximum of the imidazole ring.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for confirming the molecular weight and obtaining structural information.
-
Ionization: Electrospray ionization (ESI) is suitable for this polar molecule. [3]* Detection: The mass spectrometer can be operated in full-scan mode to detect the parent ion [M+H]⁺ or [M-H]⁻, or in tandem MS (MS/MS) mode to generate fragmentation patterns for structural confirmation.
Summary of Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties of this compound and its close analogs.
| Property | This compound | Ethyl 1-ethyl-1H-imidazole-2-carboxylate | Ethyl 1H-imidazole-2-carboxylate |
| CAS Number | 750598-99-3 [1] | 62366-55-6 [4] | 33543-78-1 [5] |
| Molecular Formula | C₆H₈N₂O₂ | C₈H₁₂N₂O₂ [4] | C₆H₈N₂O₂ [5] |
| Molecular Weight | 140.14 g/mol [2] | 168.19 g/mol [4] | 140.14 g/mol [6] |
| pKa | Not available (predicted acidic and basic) | Not applicable | Not available |
| LogP (XLogP3) | Not available (predicted < 0.9) | 0.9 [4] | 0.6 [6] |
| Solubility | Not available (predicted pH-dependent) | Not available | Not available |
| Melting Point | Not available | Not available | 174-183 °C [5] |
| Boiling Point | Not available (likely decomposes) | Not available | 48-51 °C / 0.3 mmHg [] |
Conclusion
This compound is a molecule with significant potential, and a thorough understanding of its physicochemical properties is essential for its successful application. While there is a notable lack of direct experimental data in the public domain, this guide has provided a framework for its characterization by leveraging data from analogous structures and presenting detailed, actionable experimental protocols. The methodologies outlined herein for determining pKa, LogP, solubility, and other key parameters represent a robust approach for any researcher or drug development professional working with this or similar novel chemical entities. The successful application of these methods will undoubtedly contribute to a deeper understanding of this promising molecule.
References
- Benchchem.
- Echemi.
- PubChem.
- Thermo Fisher Scientific.
- BLD Pharm. 750598-99-3|this compound.
- PubChem.
- ChemicalBook. 1-Ethyl-1H-iMidazole-5-carboxylic acid CAS#: 71925-11-6.
- BOC Sciences.
Sources
- 1. 750598-99-3|this compound|BLD Pharm [bldpharm.com]
- 2. 1-Ethyl-1H-iMidazole-5-carboxylic acid CAS#: 71925-11-6 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ethyl 1-ethyl-1H-imidazole-2-carboxylate | C8H12N2O2 | CID 12325301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl imidazole-2-carboxylate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Ethyl-1H-imidazole-2-carboxylic acid CAS number 750598-99-3
An In-Depth Technical Guide to 1-Ethyl-1H-imidazole-2-carboxylic acid (CAS 750598-99-3)
Introduction and Strategic Significance
This compound is a heterocyclic building block characterized by an imidazole core functionalized with an ethyl group at the N1 position and a carboxylic acid at the C2 position. The imidazole moiety is a "privileged scaffold" in medicinal chemistry, forming the central structure of numerous biologically active compounds, including the essential amino acid histidine.[1][2] The strategic placement of the N-ethyl group and the C2-carboxylic acid provides medicinal chemists with a versatile and functionalized intermediate.
The carboxylic acid serves as a crucial synthetic handle for a variety of transformations, most notably amide bond formation, allowing for the construction of diverse compound libraries for drug discovery screening.[2] The N-ethyl group modifies the electronic properties and steric profile of the imidazole ring, potentially influencing binding affinity and metabolic stability compared to its unsubstituted counterpart. This guide provides a comprehensive overview of its properties, a validated synthetic pathway, and its applications for professionals in pharmaceutical research and development.
Physicochemical and Spectroscopic Properties
A precise experimental determination of physical properties for this compound is not widely published; however, data can be inferred from its structure and comparison to related compounds. Key identifiers and the properties of the parent compound, 1H-Imidazole-2-carboxylic acid, are summarized below for context.
| Property | Value | Source |
| CAS Number | 750598-99-3 | |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | [3] |
| Parent Compound MP | 156 °C (for 1H-Imidazole-2-carboxylic acid) | |
| Parent Compound MW | 112.09 g/mol (for 1H-Imidazole-2-carboxylic acid) |
Spectroscopic Profile
While specific spectra for this compound must be acquired from a supplier, the expected spectroscopic characteristics are predictable:
-
¹H NMR: Key signals would include a triplet and quartet corresponding to the N-ethyl group, two distinct singlets for the imidazole ring protons (C4-H and C5-H), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Signals would confirm the presence of six unique carbon atoms, including those of the ethyl group, the two imidazole ring CHs, the C2-quaternary carbon attached to the carboxyl group, and the carbonyl carbon.
-
IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch for the carboxylic acid, C-H stretches for the alkyl and aromatic components, and a strong C=O stretch for the carbonyl group.
-
Mass Spectrometry: The molecular ion peak would correspond to the exact mass of the compound, aiding in formula confirmation.
Commercial suppliers can typically provide a Certificate of Analysis (CoA) with detailed NMR, HPLC, or LC-MS data upon request.[4]
Synthesis and Manufacturing Pathway
A direct, one-step synthesis of this compound is not commonly reported. A robust and logical manufacturing process involves a multi-step sequence starting from the more accessible 1H-imidazole-2-carboxylic acid. This approach offers high purity and predictable yields.
Retrosynthetic Analysis
The molecule can be logically disconnected at the N1-ethyl bond and the carboxylic acid ester linkage, revealing readily available starting materials. This retrosynthetic strategy simplifies the synthetic challenge into manageable, well-established chemical transformations.
Caption: Proposed three-step synthetic workflow.
Step-by-Step Experimental Protocols
This step protects the reactive carboxylic acid as an ethyl ester, preventing it from interfering with the subsequent N-alkylation step.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 1H-imidazole-2-carboxylic acid (1.0 eq.).
-
Reagent Addition: Add absolute ethanol (approx. 10-15 mL per gram of starting material). While stirring, slowly add concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst (approx. 0.15 eq.). [5]The addition is exothermic and should be controlled.
-
Reaction: Heat the mixture to reflux and maintain for 7-12 hours. [5]Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the residue with ice-cold water and carefully neutralize the pH to 5-6 using a concentrated base (e.g., ammonia or NaOH), keeping the temperature below 10 °C. [5]5. Isolation: The solid product, Ethyl 1H-imidazole-2-carboxylate, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. The filtrate can be extracted with ethyl acetate to recover any remaining product. [5] Causality Insight: Concentrated sulfuric acid acts as a catalyst for the Fischer esterification by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.
This is the key step where the ethyl group is introduced at the N1 position. The choice of a strong, non-nucleophilic base is critical.
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Ethyl 1H-imidazole-2-carboxylate (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at this temperature for 30-60 minutes until hydrogen gas evolution ceases. This forms the sodium salt of the imidazole.
-
Alkylation: Add ethyl iodide (EtI, 1.2 eq.) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Quench the reaction by carefully adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, Ethyl 1-ethyl-1H-imidazole-2-carboxylate, can be purified by column chromatography on silica gel.
Causality Insight: NaH is a strong, irreversible base that deprotonates the imidazole N-H, creating a highly nucleophilic imidazolide anion. This anion then readily attacks the electrophilic ethyl iodide in an Sₙ2 reaction. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the cation without interfering with the nucleophile.
The final step is the hydrolysis of the ethyl ester to reveal the target carboxylic acid.
-
Setup: Dissolve the purified Ethyl 1-ethyl-1H-imidazole-2-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq.) and stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete by TLC.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of ~4-5 with a strong acid (e.g., 1M HCl). The final product, this compound, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with a small amount of cold water, and dry in a vacuum oven to yield the pure product.
Reactivity and Applications in Drug Discovery
The dual functionality of this compound makes it a valuable intermediate. Its reactivity is governed by the imidazole ring and the carboxylic acid group.
Chemical Reactivity
-
Carboxylic Acid Group: This group is the primary site for derivatization. It readily undergoes standard transformations such as amide bond formation using coupling reagents (e.g., HATU, EDC), esterification, or reduction to the corresponding primary alcohol using reagents like borane (BH₃) or lithium aluminum hydride (LiAlH₄).
-
Imidazole Ring: The imidazole ring is amphoteric, capable of being protonated by strong acids or deprotonated at the C-H positions with very strong bases. [6]It is generally stable to many reaction conditions but can undergo electrophilic substitution, although the C2-carboxyl group is deactivating.
The related ethyl ester is noted as a key intermediate in the synthesis of antifungal and anticancer agents, as well as agrochemicals. [7]This strongly implies that the parent carboxylic acid is a direct precursor for creating active pharmaceutical ingredients in these therapeutic areas.
Caption: Diversification potential for compound library synthesis.
Safety and Handling
This compound should be handled with appropriate precautions in a laboratory setting.
| Hazard Statement | Description | GHS Code | Source |
| Skin Irritation | Causes skin irritation. | H315 | [8] |
| Eye Irritation | Causes serious eye irritation. | H319 | [8] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | [8] |
Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood. [8]* Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat. [8]* Avoid breathing dust or fumes. [8]* Wash hands thoroughly after handling. [8] First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes. Seek immediate medical attention. [8]* Skin Contact: Flush skin with running water and soap. If irritation persists, seek medical attention. [8]* Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. [8]
Conclusion
This compound (CAS 750598-99-3) is a high-value building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its well-defined structure, featuring a reactive carboxylic acid handle on a biologically relevant N-ethyl-imidazole scaffold, provides a robust platform for creating diverse molecular architectures. The synthetic pathway detailed in this guide is logical and employs standard, scalable laboratory procedures, ensuring that researchers can reliably access this important intermediate for their discovery programs.
References
-
Ethyl 1-ethyl-1H-imidazole-2-carboxylate - MySkinRecipes. [Link]
-
ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem. [Link]
-
Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
This compound [ 750598-99-3 ] - Chemsigma. [Link]
-
A review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Imidazole synthesis - Organic Chemistry Portal. [Link]
-
The Pharmaceutical Significance of 1H-Imidazole-2-carboxylic Acid as an Intermediate. [Link]
-
1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem. [Link]
-
Ethyl 1H-imidazole-1-carboxylate | C6H8N2O2 | CID 87963 - PubChem. [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. nbinno.com [nbinno.com]
- 3. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 750598-99-3|this compound|BLD Pharm [bldpharm.com]
- 5. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Ethyl1-ethyl-1H-imidazole-2-carboxylate [myskinrecipes.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
structure elucidation of 1-Ethyl-1H-imidazole-2-carboxylic acid
An In-depth Technical Guide to the Structure Elucidation of 1-Ethyl-1H-imidazole-2-carboxylic acid
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and potential function of a molecule. This guide provides a comprehensive, multi-technique workflow for the , a substituted heterocyclic compound of interest in medicinal chemistry and materials science. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating system of analysis. This document is intended for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind the application of each analytical technique to build an unassailable structural proof.
Introduction: The Imperative for Unambiguous Structural Verification
This compound is a small molecule featuring a five-membered imidazole ring, an N-linked ethyl group, and a carboxylic acid moiety. The precise arrangement of these components—specifically, the position of the ethyl group on one of the two ring nitrogens and the carboxyl group at the C2 position—is critical to its chemical properties and biological activity. Any ambiguity could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues in a drug development pipeline.
The Elucidation Workflow: A Multi-Pronged Approach
Our strategy begins with determining the molecular formula and identifying functional groups, then proceeds to map the precise connectivity of every atom in the molecule.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
Expertise & Causality: The first step in identifying an unknown is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with enough precision to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions).
Experimental Protocol (HRMS - Electrospray Ionization)
-
Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Analyze in both positive and negative ion modes. In positive mode, the molecule will be detected as the protonated species [M+H]⁺. In negative mode, it will be detected as the deprotonated species [M-H]⁻.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument's high resolution will provide an exact mass to at least four decimal places.
Expected Data & Interpretation
The molecular formula for this compound is C₆H₈N₂O₂.
| Property | Value | Source |
| Molecular Weight | 140.14 g/mol | [1] |
| Exact Mass | 140.0586 Da | [2] |
In positive mode ESI-MS, we expect to see a prominent ion peak corresponding to [M+H]⁺ at m/z 141.0659 . In negative mode, we expect an ion at m/z 139.0515 . Observation of these exact masses confirms the elemental composition of C₆H₈N₂O₂.
Furthermore, fragmentation analysis (MS/MS) can provide initial structural clues. The imidazole ring itself is quite stable, but the substituents are prone to fragmentation. Key expected fragmentation patterns include the loss of small molecules like CO₂ and H₂O.[3]
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For our target molecule, we are primarily looking for definitive evidence of the carboxylic acid group and vibrations associated with the aromatic imidazole ring.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Expected Data & Interpretation
| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | Confirms the presence of the acidic proton.[4] |
| C-H Stretch (Aliphatic/Aromatic) | 3150 - 2850 | Corresponds to the ethyl group and imidazole ring C-H bonds. |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, sharp peak confirming the carbonyl of the acid.[5] |
| C=N & C=C Stretch (Imidazole Ring) | 1600 - 1450 | A series of bands characteristic of the aromatic ring system.[6] |
| C-N Stretch (Imidazole Ring) | ~1380 | Further evidence of the imidazole amine structure.[6] |
The most telling feature will be the extremely broad O-H stretch overlapping the C-H region, which is a hallmark of a hydrogen-bonded carboxylic acid dimer, combined with the strong C=O stretch around 1710 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Causality: NMR is the most powerful tool for elucidating the complete structure of an organic molecule in solution. It provides information on the chemical environment, number, and connectivity of every hydrogen and carbon atom. A full suite of 1D and 2D experiments is required for an unambiguous assignment.
Experimental Protocol (General)
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.
¹H NMR: Proton Environments
Interpretation: This experiment identifies all unique proton environments. Based on the proposed structure, we expect to see signals for the two imidazole ring protons and the five protons of the ethyl group. The acidic proton may be a broad singlet, its chemical shift highly dependent on concentration and solvent.
| Proton Assignment | Expected Shift (ppm) | Multiplicity | Integration |
| H4 & H5 (Imidazole) | 7.0 - 7.5 | d, d (or two s) | 1H, 1H |
| -CH₂- (Ethyl) | ~4.4 | q | 2H |
| -CH₃ (Ethyl) | ~1.4 | t | 3H |
| -COOH | 10 - 13 (broad) | s | 1H |
Rationale: The imidazole protons are in the aromatic region. The ethyl group shows a characteristic quartet (q) for the CH₂ adjacent to a CH₃, and a triplet (t) for the CH₃ adjacent to a CH₂.
¹³C NMR: Carbon Backbone
Interpretation: This experiment identifies all unique carbon environments. We expect six distinct signals corresponding to the six carbon atoms in the molecule.
| Carbon Assignment | Expected Shift (ppm) | Significance |
| C=O (Carboxylic Acid) | 160 - 170 | Deshielded carbonyl carbon.[7] |
| C2 (Imidazole) | ~140 | Carbon attached to two nitrogens and the carboxyl group. |
| C4 & C5 (Imidazole) | 120 - 130 | Aromatic carbons of the imidazole ring. |
| -CH₂- (Ethyl) | ~45 | Aliphatic carbon attached to nitrogen. |
| -CH₃ (Ethyl) | ~15 | Aliphatic methyl carbon. |
2D NMR: Assembling the Pieces
Trustworthiness: While 1D NMR provides the fragments, 2D NMR provides the self-validating connections between them. These experiments are crucial for confirming the proposed isomer and ruling out others (e.g., 1-Ethyl-1H-imidazole-4-carboxylic acid).
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart).
-
Expected Correlation: A cross-peak between the -CH₂- quartet (~4.4 ppm) and the -CH₃ triplet (~1.4 ppm), confirming the presence of the ethyl group.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (1-bond correlation).
-
Expected Correlations:
-
H4/H5 protons to their respective carbons (C4/C5).
-
-CH₂- protons to the -CH₂- carbon.
-
-CH₃ protons to the -CH₃- carbon.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (2-3 bonds). It connects the molecular fragments.
-
Expertise & Causality: The most critical correlations will link the ethyl group to the N1 position and the carboxyl group to the C2 position.
-
Key Expected Correlations:
-
-CH₂- protons (~4.4 ppm) to C2 and C5 of the imidazole ring. This is the definitive proof that the ethyl group is attached to the N1 position.
-
H4 and H5 protons (~7.0-7.5 ppm) to the C=O carbon (~165 ppm). This confirms the carboxylic acid is attached at the C2 position.
-
-CH₂- protons (~4.4 ppm) to the -CH₃ carbon (~15 ppm). This confirms the ethyl group connectivity internally.
-
-
Caption: Key HMBC correlations confirming connectivity.
X-ray Crystallography: The Ultimate Structural Proof
Expertise & Causality: While the combination of MS and NMR provides an undeniable structure in solution, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure in the solid state. It serves as the final arbiter of structural assignment.
Experimental Protocol
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation from a saturated solution (e.g., in an ethanol/water mixture).[8]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
Expected Results & Interpretation
The resulting crystal structure would visually confirm the connectivity established by NMR. It would show an ethyl group bonded to one nitrogen of the imidazole ring and a carboxylic acid group at the adjacent carbon. Interestingly, studies on related 1-alkylimidazole dicarboxylic acids have shown that they can crystallize in a zwitterionic form, where the imidazole nitrogen is protonated and a carboxylate group is deprotonated.[8] X-ray analysis would definitively reveal if such a tautomeric form is present in the solid state for this molecule.
Conclusion: A Unified Structural Narrative
The structure of this compound is definitively established through the systematic and corroborative application of modern analytical techniques. High-resolution mass spectrometry confirms the molecular formula C₆H₈N₂O₂. IR spectroscopy identifies the key carboxylic acid and imidazole functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of atomic connectivity, proving the ethyl group is located at the N1 position and the carboxylic acid at the C2 position. Each piece of data validates the others, creating a self-consistent and trustworthy structural assignment essential for any further research or development involving this compound.
References
- Google Patents.
-
PubChem. ethyl 1-ethyl-1H-imidazole-2-carboxylate. [Link]
-
PubChem. ethyl 1H-imidazole-2-carboxylate. [Link]
-
PubMed. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
-
PubChem. 1H-Imidazole-2-carboxylic acid. [Link]
-
ResearchGate. FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]
-
Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. FTIR spectra of Imidazole. [Link]
-
YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
Sources
- 1. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
1-Ethyl-1H-imidazole-2-carboxylic acid molecular weight
An In-depth Technical Guide to 1-Ethyl-1H-imidazole-2-carboxylic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the molecular characteristics, synthesis, and potential applications of this compound.
Introduction
This compound is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and their presence in the core structure of many pharmaceuticals.[1][2][3] These compounds are known to exhibit anticancer, antibacterial, antifungal, and antiviral properties, making them a key scaffold in the discovery of new therapeutic agents.[2][4] this compound, as a substituted imidazole, holds potential as a building block for the synthesis of novel drug candidates.
Physicochemical Properties
The molecular formula of this compound is C6H8N2O2. This gives it a molecular weight of approximately 140.14 g/mol .[5][6]
It is important to distinguish this compound from its isomer, ethyl 1H-imidazole-2-carboxylate. While both share the same molecular formula and thus the same molecular weight, their structural and chemical properties differ due to the placement of the ethyl group. In this compound, the ethyl group is attached to a nitrogen atom of the imidazole ring, whereas in ethyl 1H-imidazole-2-carboxylate, the ethyl group is part of an ester functional group at the 2-position.
Table 1: Computed Physicochemical Properties of Isomeric Compounds
| Property | This compound | Ethyl 1H-imidazole-2-carboxylate |
| Molecular Weight | 140.14 g/mol [5][6] | 140.14 g/mol [5] |
| Molecular Formula | C6H8N2O2 | C6H8N2O2[5] |
| XLogP3-AA | Not available | 0.6[5] |
| Hydrogen Bond Donor Count | 1 | 1[5] |
| Hydrogen Bond Acceptor Count | 3 | 3[5] |
| Rotatable Bond Count | 2 | 3[5] |
| Exact Mass | 140.0586 g/mol | 140.0586 g/mol [5] |
| Monoisotopic Mass | 140.0586 g/mol | 140.0586 g/mol [5] |
Synthesis of Imidazole-2-carboxylic Acid Derivatives
The synthesis of imidazole-2-carboxylic acids and their esters can be achieved through various methods. The choice of a specific synthetic route depends on the desired substituents and the required scale of production.
General Synthesis of 1H-Imidazole-2-carboxylic acid
A common method for the synthesis of the parent compound, 1H-imidazole-2-carboxylic acid, involves the oxidation of 2-imidazolecarboxaldehyde.[7]
Experimental Protocol:
-
To a stirred aqueous solution of 2-imidazolecarboxaldehyde (0.030 mol) in 10 ml of water, slowly add a 30% aqueous solution of hydrogen peroxide (10 g).[7]
-
Continue the reaction at room temperature for 72 hours.[7]
-
After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.[7]
-
Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.[7]
Note: Avoid heating during the workup, as it may cause decarboxylation.[7]
Synthesis of Ethyl 1H-imidazole-2-carboxylate
The ester derivative can be synthesized via the esterification of 1H-imidazole-2-carboxylic acid or through other routes starting from imidazole.
Experimental Protocol:
-
Dissolve the crude 1H-imidazole-2-carboxylic acid in ethanol (300 mL).[8][9]
-
Slowly add concentrated sulfuric acid (30 mL) dropwise with stirring, ensuring the temperature does not exceed 25°C.[8][9]
-
Heat the mixture to reflux and stir for 7 hours, followed by stirring at room temperature overnight.[8][9]
-
Remove the ethanol by distillation under reduced pressure.[8][9]
-
Dilute the resulting suspension with ice water (200 mL) and adjust the pH to 5-6 with concentrated ammonia, maintaining a temperature below 5°C.[8][9]
-
Collect the solid product by filtration, wash with water, and dry under vacuum.[8][9]
-
The filtrate can be extracted with ethyl acetate, and the organic phases combined, washed, dried, and concentrated to yield more product.[8][9]
-
Recrystallize the combined crude product from isopropyl ether to obtain pure ethyl 1H-imidazole-2-carboxylate.[8][9]
Caption: General synthesis workflow for imidazole-2-carboxylic acid and its ethyl ester.
Applications in Drug Development
Imidazole-containing compounds are integral to many therapeutic agents due to their ability to interact with various biological targets. The imidazole ring is a versatile scaffold that can be modified to modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1][2]
Derivatives of imidazole-2-carboxylic acid have been investigated for a range of therapeutic applications, including:
-
Antiviral Agents: Imidazole derivatives have shown promise in the development of drugs against viruses such as HIV, influenza, and SARS-CoV-2.[10]
-
Anticancer Agents: The imidazole scaffold is present in several anticancer drugs, and new derivatives are continuously being explored for their potential to inhibit cancer cell growth.[3]
-
Antifungal and Antibacterial Agents: The well-established antifungal drug miconazole contains an imidazole ring, highlighting the importance of this heterocycle in combating microbial infections.[4]
The synthesis of this compound provides a valuable intermediate for the creation of compound libraries for high-throughput screening in drug discovery programs.[11] The ethyl group at the 1-position can influence the lipophilicity and metabolic stability of the molecule, potentially leading to improved drug-like properties.
Caption: Role of this compound in the drug discovery pipeline.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to avoid contact with skin and eyes and to prevent inhalation of dust.[12] While specific toxicity data for this compound is limited, related imidazole derivatives are known to be skin and eye irritants.[13] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. The compound is non-combustible but may emit corrosive fumes if involved in a fire.[12]
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the field of medicinal chemistry. Its structural features, combined with the proven therapeutic relevance of the imidazole scaffold, make it an attractive starting material for the synthesis of novel drug candidates. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the research and development efforts of scientists in the pharmaceutical industry.
References
-
PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Mumtaz, A., Saeed, A., Fatima, N., Dawood, M., Rafique, H., & Iqbal, J. (2016). Imidazole and its derivatives as potential candidates for drug development. ResearchGate. Retrieved from [Link]
-
Kumar, S., & Singh, B. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1-ethyl-1H-imidazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2). Retrieved from [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Bioinorganic Chemistry and Applications. Retrieved from [Link]
-
Sharma, A., Kumar, V., & Singh, P. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journalijcar.org [journalijcar.org]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 33543-78-1|Ethyl 1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 7. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. ETHYL IMIDAZOLE-2-CARBOXYLATE | 33543-78-1 [chemicalbook.com]
- 10. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of 1-Ethyl-1H-imidazole-2-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 1-Ethyl-1H-imidazole-2-carboxylic acid in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a crucial building block for more complex molecules. Its unique structure, featuring both a basic imidazole ring and an acidic carboxylic acid moiety, confers an amphoteric and potentially zwitterionic character. This dual nature is the primary determinant of its physicochemical properties, most notably its solubility, which can be challenging to predict. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of organic solvents. We will explore the underlying theoretical principles governing its solubility, present a predictive framework based on solvent properties, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility assessment.
Molecular Profile: this compound
A thorough understanding of the target molecule's structure is foundational to predicting its behavior in solution.
Chemical Structure and Properties:
-
Molecular Formula: C₆H₈N₂O₂
-
Molecular Weight: 140.14 g/mol [1]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): An acidic group capable of donating a proton.
-
Imidazole Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The N1 nitrogen is substituted with an ethyl group, while the N3 nitrogen is a basic site, capable of accepting a proton.
-
The Critical Role of Zwitterionic Character:
The coexistence of an acidic group and a basic group within the same molecule allows for an internal acid-base reaction, leading to the formation of a zwitterion. In this state, the carboxylic acid deprotonates to a carboxylate (-COO⁻), and the N3 of the imidazole ring protonates to form an imidazolium cation (-NH⁺).
This zwitterionic form is highly polar and capable of strong intermolecular interactions, including electrostatic attraction and hydrogen bonding. Consequently, compounds that exist as zwitterions are typically crystalline solids with high melting points and exhibit minimal solubility at their isoelectric point.[2] The solubility in any given solvent is therefore a function of the solvent's ability to disrupt the strong crystal lattice forces and solvate the charged moieties.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful starting point.
-
Polarity and Hydrogen Bonding: Polar solvents effectively dissolve polar solutes. This compound, especially in its zwitterionic form, is a highly polar molecule. Its solubility will be greatest in solvents that can engage in hydrogen bonding to stabilize both the carboxylate anion and the imidazolium cation.[3]
-
Solvent Properties:
-
Dielectric Constant: Solvents with a high dielectric constant are more effective at insulating opposite charges from each other, which helps to dissolve ionic or highly polar solutes. The solubility of the parent compound, imidazole, has been shown to increase with the dielectric constant of organic solvents.[4]
-
Protic vs. Aprotic Solvents:
-
Polar Protic Solvents (e.g., water, methanol, ethanol) act as both hydrogen bond donors and acceptors. They are particularly effective at solvating both anions and cations.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are hydrogen bond acceptors but not donors. They are generally good at solvating cations but less effective at solvating anions like the carboxylate group.
-
-
A Predictive Framework for Solubility
Given the zwitterionic potential of this compound, we can construct a predictive framework for its solubility across different classes of organic solvents. This framework serves as a hypothesis-driven guide for experimental design.
Caption: Logical framework for predicting solubility based on solvent class.
Hypothesized Solubility Profile:
-
High Solubility: Expected in polar protic solvents like methanol and ethanol. These solvents can effectively solvate both the positively charged imidazolium ring and the negatively charged carboxylate group through strong hydrogen bonding. Studies on related imidazoles show high solubility in alcohols.[5]
-
Moderate Solubility: Expected in polar aprotic solvents such as DMSO and DMF. These solvents can solvate the imidazolium cation well but are less effective with the carboxylate anion, likely resulting in lower solubility compared to protic solvents.
-
Low to Insoluble: Expected in weakly polar (e.g., dichloromethane, ethyl acetate) and non-polar solvents (e.g., toluene, hexane). These solvents lack the ability to overcome the strong intermolecular electrostatic forces within the zwitterionic crystal lattice. The solubility of imidazoles in ethers and chloroalkanes is known to be very low.[5][6]
Experimental Methodologies for Solubility Determination
Rigorous experimental validation is essential. The following protocols provide a systematic approach to characterizing the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Protocol 4.1: Qualitative Solubility Classification
This rapid screening method helps categorize the compound's solubility and select solvents for quantitative analysis.[7][8]
Objective: To visually classify the compound as soluble, slightly soluble, or insoluble in a range of solvents.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 1 dram)
-
Vortex mixer
-
Analytical balance
-
Selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
Procedure:
-
Preparation: Label a separate test tube for each solvent.
-
Solvent Addition: Add 1.0 mL of a single solvent to its corresponding labeled tube.
-
Solute Addition: Accurately weigh and add approximately 5 mg of this compound to the tube.
-
Mixing: Cap the tube securely and vortex vigorously for 60 seconds.
-
Observation: Allow the tube to stand for 5 minutes. Visually inspect the solution against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Slightly Soluble: The solution is hazy, or a significant portion of the solid has dissolved, but some remains.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Record: Record the observations for each solvent.
Causality and Self-Validation: This protocol uses a fixed solute-to-solvent ratio (5 mg/mL). If the compound dissolves completely, its solubility is known to be at least 5 mg/mL in that solvent. The visual check is a direct, albeit non-quantitative, measure of the outcome. Including a range of solvents with varying polarities provides a comprehensive profile and validates the "like dissolves like" principle for this specific compound.
Protocol 4.2: Quantitative Determination by Isothermal Shake-Flask Method
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.
Objective: To accurately measure the saturation concentration of the compound in a given solvent at a specific temperature.
Materials:
-
Equipment from Protocol 4.1
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm, PTFE or other solvent-compatible material)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, or a calibrated UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Prepare Saturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the chosen solvent (e.g., 20 mg in 2 mL). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period to reach equilibrium (typically 24-48 hours). Causality Note: This long equilibration time ensures that the dissolution process has reached its thermodynamic endpoint.
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow excess solid to settle.
-
Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. Causality Note: Filtering is critical to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.
-
Analysis:
-
Accurately dilute the filtrate with a suitable solvent (if necessary).
-
Quantify the concentration of the compound in the filtrate using a pre-validated analytical method (e.g., HPLC-UV against a calibration curve).
-
Alternatively, for a gravimetric approach, evaporate the solvent from the pre-weighed vial containing the filtrate and weigh the remaining solid residue.
-
-
Calculation: Based on the measured concentration and any dilution factors, calculate the solubility in units of mg/mL, g/L, or mol/L.
Summary of Expected Solubility Data
While specific experimental data is not publicly available, researchers can use the following table to organize their findings based on the predictive framework and experimental protocols outlined above.
| Solvent Class | Solvent | Predicted Solubility | Experimental (Qualitative) | Experimental (Quantitative, g/L @ 25°C) |
| Polar Protic | Methanol | High | ||
| Ethanol | High | |||
| Polar Aprotic | Acetonitrile | Moderate | ||
| DMSO | Moderate | |||
| DMF | Moderate | |||
| Weakly Polar | Ethyl Acetate | Low | ||
| Dichloromethane | Low / Insoluble | |||
| Non-Polar | Toluene | Low / Insoluble | ||
| Hexane | Insoluble |
Conclusion
The is fundamentally dictated by its zwitterionic character. Its highly polar nature suggests a strong preference for polar solvents, particularly those capable of hydrogen bonding. We predict high solubility in polar protic solvents like methanol, moderate solubility in polar aprotic solvents like DMSO, and poor solubility in non-polar media such as hexane and toluene. The robust experimental protocols provided herein offer a clear and reliable pathway for researchers to validate these predictions and obtain precise, quantitative solubility data essential for applications in drug discovery, process chemistry, and materials science.
References
- Academia.edu. (n.d.). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K.
- Solubility of Things. (n.d.). Imidazole.
- PubChem. (n.d.). ethyl 1-ethyl-1H-imidazole-2-carboxylate.
- PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- ResearchGate. (n.d.). Solubility of Imidazoles in Alcohols.
- Scribd. (n.d.). Solubility Testing of Organic Compounds.
- Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate.
- PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts.
- Sigma-Aldrich. (n.d.). Ethyl 1H-imidazole-1-carboxylate.
- ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Apollo Scientific. (2023). This compound Safety Data Sheet.
- PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid.
- Google Patents. (2017). Method for producing imidazole-2-carboxylate derivative or salt thereof.
- ChemicalBook. (n.d.). ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis.
- Wikipedia. (n.d.). Amino acid.
- JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ChemistryViews. (2025). Room-Temperature Zwitterionic Liquids You Can Actually Stir.
- StuDocu. (n.d.). experiment 1 determination of solubility class.
- Semantic Scholar. (2000). Kinetic and Solubility Studies in Zwitterionic Surfactant Solutions.
- University of Toronto. (2023). Solubility of Organic Compounds.
- ChemSrc. (n.d.). ethyl 4-methyl-1H-imidazole-2-carboxylate.
- ACS Publications. (2024). Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance.
- BLD Pharm. (n.d.). This compound.
Sources
- 1. 1H-咪唑-1-羧酸乙酯 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
Spectroscopic Data of 1-Ethyl-1H-imidazole-2-carboxylic acid: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Ethyl-1H-imidazole-2-carboxylic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. As a derivative of the imidazole scaffold, this compound holds potential as a precursor for N-heterocyclic carbenes (NHCs), which are pivotal in modern catalysis.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages data from analogous compounds and foundational spectroscopic principles to provide a robust predictive analysis.
Molecular Structure and Key Features
This compound is characterized by an imidazole ring substituted with an ethyl group at the N1 position and a carboxylic acid group at the C2 position. This unique arrangement of functional groups dictates its chemical behavior and, consequently, its spectroscopic signature.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established chemical shift ranges for imidazole derivatives and related N-heterocyclic compounds.[3][4]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the imidazole ring protons, and the acidic proton of the carboxylic acid.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 11.0 - 13.0 | Broad Singlet | N/A |
| H4 | 7.2 - 7.5 | Doublet | ~1-2 |
| H5 | 7.1 - 7.4 | Doublet | ~1-2 |
| N-CH₂-CH₃ | 4.2 - 4.5 | Quartet | ~7 |
| N-CH₂-CH₃ | 1.4 - 1.6 | Triplet | ~7 |
-
Causality behind Predictions: The acidic proton of the carboxylic acid is expected to be significantly deshielded and will likely appear as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent. The imidazole ring protons (H4 and H5) will appear in the aromatic region, with their exact shifts influenced by the electronic effects of the ethyl and carboxylic acid groups. The ethyl group protons will exhibit a characteristic quartet-triplet pattern due to spin-spin coupling.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 165 |
| C2 | 140 - 145 |
| C4 | 125 - 130 |
| C5 | 120 - 125 |
| N-CH₂-CH₃ | 45 - 50 |
| N-CH₂-CH₃ | 14 - 16 |
-
Expert Insights: The carboxyl carbon (C=O) is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms. The C2 carbon of the imidazole ring, being attached to two nitrogen atoms and the carboxylic acid group, will also be significantly deshielded. The chemical shifts of the imidazole ring carbons (C4 and C5) are sensitive to the nature of the substituents on the ring.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to be dominated by absorptions arising from the carboxylic acid and the imidazole ring.[6][7][8]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong | Very Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Sharp |
| C-H Stretch (Aromatic) | 3000 - 3150 | Medium | Sharp |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Sharp |
| C=N and C=C Stretch (Imidazole Ring) | 1500 - 1650 | Medium-Strong | Multiple Bands |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Broad |
| O-H Bend (Carboxylic Acid) | 900 - 960 | Medium | Broad |
-
Trustworthiness of Predictions: The most characteristic feature of the IR spectrum of a carboxylic acid is the extremely broad O-H stretching vibration, which often overlaps with the C-H stretching region.[9][10] This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.[7] The C=O stretch will be a strong, sharp band, and its position can be influenced by conjugation and hydrogen bonding.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, electrospray ionization (ESI) would be a suitable ionization technique.
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 141.06 | Molecular ion (protonated) |
| [M-H]⁻ | 139.05 | Molecular ion (deprotonated) |
| [M-COOH]⁺ | 95.06 | Loss of the carboxylic acid group |
| [M-C₂H₅]⁺ | 111.02 | Loss of the ethyl group |
-
Authoritative Grounding: The fragmentation of imidazole derivatives in mass spectrometry often involves the loss of substituents from the ring.[11][12] The carboxylic acid group can be lost as CO₂ and H, or as the entire COOH radical. The ethyl group can be lost as an ethyl radical. The stability of the imidazole ring itself often leads to fragment ions where the ring remains intact.[11] A patent for the related ethyl ester reports a [M+H]⁺ peak, which supports the prediction of observing the protonated molecular ion for the carboxylic acid.[13]
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Apparatus:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Reagents:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment)
-
Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)
Procedure:
-
Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum, using a sufficient number of scans and an appropriate relaxation delay.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.
FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Apparatus:
-
FTIR Spectrometer with an appropriate detector
-
Sample holder (e.g., ATR accessory, KBr pellet press)
Reagents:
-
This compound (solid)
-
KBr (spectroscopic grade, if using KBr pellets)
Procedure (using ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal after the measurement.
Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and study the fragmentation pattern.
Apparatus:
-
Mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile, water)
-
Volatile acid or base (e.g., formic acid, ammonium hydroxide) to aid ionization
Procedure:
-
Prepare a dilute solution of the sample in the chosen solvent. A typical concentration is in the low µg/mL range.
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to obtain a stable signal for the molecular ion.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
To study fragmentation, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A generalized workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS data for this compound. By leveraging established spectroscopic principles and data from analogous structures, we have outlined the expected spectral features, providing a valuable resource for researchers working with this compound and related imidazole derivatives. The included experimental protocols offer a standardized approach to obtaining high-quality data, ensuring the reliability and reproducibility of future experimental work.
References
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Clark, J. (n.d.). interpreting infra-red spectra. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Elsevier. (n.d.). Theoretical NMR spectroscopy of N-heterocyclic carbenes and their metal complexes. ScienceDirect. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and NMR study of N-heterocyclic carbenes (NHC) precursors derived from Tröger's Base. Retrieved from [Link]
-
PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]
-
MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ScienceDirect. (2016, December 26). Theoretical NMR spectroscopy of N-heterocyclic carbenes and their metal complexes. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.
-
PubMed Central. (2025, September 29). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2013). Synthesis and NMR study of N-heterocyclic Carbenes (NHC) Precursors Derived from Troger's Base. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]
-
PubMed Central. (2020, November 19). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]
Sources
- 1. unk.alma.exlibrisgroup.com [unk.alma.exlibrisgroup.com]
- 2. Synthesis and NMR study of N-heterocyclic carbenes (NHC) precursors derived from Tröger’s Base – Oriental Journal of Chemistry [orientjchem.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. orientjchem.org [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
A Technical Guide to the Biological Potential of Imidazole-2-Carboxylic Acids: From Core Scaffold to Therapeutic Innovation
Introduction: The Privileged Scaffold in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biological molecules like the amino acid histidine, make it a "privileged scaffold" for drug design.[1][3] This guide focuses on a particularly versatile derivative: imidazole-2-carboxylic acid. This molecule is not only a crucial intermediate in the synthesis of complex pharmaceuticals but also serves as a core pharmacophore—the essential part of a molecule responsible for its biological activity—in its own right.[1][4][5][6] By incorporating both the imidazole ring and a reactive carboxylic acid group, this scaffold offers a unique platform for developing novel therapeutic agents across a spectrum of diseases.[1] This document provides an in-depth exploration of the known biological activities of imidazole-2-carboxylic acids and their derivatives, detailing the underlying mechanisms, key experimental data, and the protocols required to validate their therapeutic potential.
Combating Antibiotic Resistance: Inhibition of Metallo-β-Lactamases
One of the most significant and well-documented applications of the imidazole-2-carboxylic acid scaffold is in the fight against antibiotic resistance.[4][7] The rise of bacteria producing metallo-β-lactamases (MBLs) presents a grave threat to public health, as these enzymes can hydrolyze and inactivate a broad range of β-lactam antibiotics, including the "last-resort" carbapenems.[6][7]
Mechanism of Action: A Metal-Binding Pharmacophore
MBLs are zinc-dependent enzymes. The catalytic mechanism involves one or two zinc ions in the active site that activate a water molecule to hydrolyze the amide bond in the β-lactam ring of antibiotics. The key to inhibiting these enzymes is to disrupt this catalytic process. 1H-imidazole-2-carboxylic acid has been identified as a highly effective metal-binding pharmacophore (MBP).[4][6] Its nitrogen atoms and the carboxylic acid group can chelate the zinc ions in the MBL active site, effectively displacing the catalytic water molecule and rendering the enzyme inactive. This targeted inhibition restores the efficacy of carbapenem antibiotics when used in combination with an MBL inhibitor.[7]
Quantitative Data: Inhibitory Potency
Structure-activity relationship (SAR) studies have led to the development of highly potent MBL inhibitors based on the imidazole-2-carboxylic acid core.[4][7]
| Compound ID | Target MBL | IC₅₀ (µM) | Synergistic Effect with Meropenem | Reference |
| 28 | VIM-2 | 0.018 | Reduces MIC by at least 16-fold at 1 µg/ml | [4][6] |
| 28 | VIM-5 | 0.018 | Reduces MIC by at least 16-fold at 1 µg/ml | [4] |
| 55 | VIM-2 | Potent | Potent synergistic activity against P. aeruginosa | [7] |
Experimental Workflow: Screening for MBL Inhibitors
The process of identifying and validating MBL inhibitors involves a multi-step workflow, starting from a high-throughput screen and progressing to microbiological testing.
Caption: Workflow for MBL inhibitor discovery and validation.
Protocol: Metallo-β-Lactamase Inhibition Assay
This protocol describes a standard spectrophotometric assay to measure the inhibitory activity of imidazole-2-carboxylic acid derivatives against a representative MBL, such as VIM-2.
-
Reagents and Materials:
-
Purified MBL enzyme (e.g., VIM-2).
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂.
-
Substrate: 100 µM Nitrocefin (a chromogenic cephalosporin).
-
Test Compounds: Imidazole-2-carboxylic acid derivatives dissolved in DMSO.
-
96-well microplate and a microplate reader capable of reading absorbance at 486 nm.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 1 mM.
-
In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. Include wells for a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate only).
-
Add 178 µL of Assay Buffer to all wells.
-
Initiate the reaction by adding 10 µL of a pre-diluted enzyme solution to each well (except the negative control). The final enzyme concentration should be optimized for a linear reaction rate.
-
Immediately add 10 µL of the Nitrocefin substrate solution to all wells. The final volume should be 200 µL.
-
Incubate the plate at room temperature and monitor the change in absorbance at 486 nm over time (e.g., every 30 seconds for 15 minutes). The hydrolysis of Nitrocefin results in a color change.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Antiproliferative and Anticancer Potential
The imidazole scaffold is a common feature in many anticancer agents, and its derivatives have shown significant potential as antiproliferative compounds.[8][9] They can target various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis.
Mechanism of Action: Multi-Targeted Approach
Imidazole derivatives exert their anticancer effects through diverse mechanisms. One prominent mechanism is the disruption of microtubule dynamics.[8] By interfering with the colchicine binding site on tubulin, these compounds inhibit microtubule assembly, which is critical for mitosis. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[8] Other reported mechanisms include the inhibition of key signaling kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis, the process by which tumors form new blood vessels.[10]
Signaling Pathway: Inhibition of VEGFR-2
Caption: Inhibition of the VEGFR-2 signaling pathway by imidazole derivatives.
Quantitative Data: Cytotoxicity Against Cancer Cell Lines
Various imidazole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Imidazole-Thiazole Amine | NUGC-3 (Gastric) | 0.05 | [8] |
| 1-Substituted-2-aryl imidazole | MDA-MB-468 (Breast) | 0.08 - 1.0 | [10] |
| Dehydroabietylamine Imidazole Salt (L¹) | A549 (Lung) | 1.85 | [11] |
| Dehydroabietylamine Imidazole Salt (L²) | MCF-7 (Breast) | 0.75 | [11] |
| Benzimidazole-Chalcone | MCF-7 (Breast) | 3.37 | [10] |
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]
-
Reagents and Materials:
-
Human cancer cell line (e.g., MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization Solution (e.g., DMSO or acidified isopropanol).
-
Test compounds (imidazole derivatives) dissolved in DMSO.
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and blank wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the logarithm of compound concentration to determine the IC₅₀ value.[12]
-
Modulation of the Renin-Angiotensin System
Derivatives of imidazole carboxylic acid have been successfully developed as potent nonpeptide antagonists of the angiotensin II (AII) receptor, leading to clinically significant antihypertensive drugs.[13][14]
Mechanism of Action: Angiotensin II Receptor Blockade
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. The effector peptide, angiotensin II, exerts its hypertensive effects by binding to the AT₁ receptor. Imidazole carboxylic acid derivatives are designed to act as competitive antagonists at this receptor.[15] They mimic the key binding interactions of angiotensin II without activating the receptor, thus blocking its vasoconstrictive and salt-retaining effects. Potent antagonistic activity requires specific structural features, including lipophilic substituents to engage hydrophobic pockets and an acidic group (like the carboxylic acid or a tetrazole bioisostere) to interact with a basic site on the receptor.[14]
Note: While the core topic is imidazole-2-carboxylic acids, it is noteworthy that many highly potent Angiotensin II antagonists in this class are specifically imidazole-5-carboxylic acid derivatives.[13][14]
Signaling Pathway: The Renin-Angiotensin System (RAS)
Caption: Site of action for imidazole-based AT₁ receptor antagonists in the RAS.
Quantitative Data: AT₁ Receptor Binding Affinity
| Compound ID | Description | AT₁ Receptor Binding IC₅₀ (nM) | Reference |
| 12b | 2-butyl-4-(2-chlorophenyl)-imidazole-5-carboxylic acid derivative | 0.55 | |
| 19h | Pyrazolecarboxylic acid isostere | 0.18 | |
| 26c | 4-(1-hydroxy-1-methylethyl)-imidazole-5-carboxylic acid derivative | Potent | [14] |
| SK&F 108566 | (E)-3-[2-butyl-1-(4-carboxybenzyl)-1H-imidazole-5-yl]... | Nanomolar Affinity | [13] |
Protocol: AT₁ Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the AT₁ receptor.
-
Reagents and Materials:
-
Cell membranes prepared from cells overexpressing the human AT₁ receptor.
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific binding control: Unlabeled Angiotensin II (1 µM).
-
Test compounds (imidazole derivatives).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In assay tubes, combine the cell membranes (20-40 µg protein), the radioligand (at a concentration near its Kd, e.g., 0.1 nM), and varying concentrations of the test compound.
-
Prepare tubes for total binding (no competitor) and non-specific binding (containing 1 µM unlabeled Angiotensin II).
-
Bring all tubes to a final volume (e.g., 250 µL) with Binding Buffer.
-
Incubate for 60 minutes at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The imidazole-2-carboxylic acid scaffold and its isomers represent a remarkably versatile platform in drug discovery. The evidence clearly demonstrates their potential to generate potent and specific modulators of diverse biological targets. From chelating zinc ions in bacterial enzymes to blocking critical receptors in human physiology and disrupting the machinery of cancer cells, this core structure continues to yield promising therapeutic candidates.[4][11][13] Future research should focus on leveraging combinatorial chemistry to expand the diversity of derivatives, employing structure-based drug design to enhance potency and selectivity, and exploring novel drug delivery systems to improve the pharmacokinetic profiles of these promising compounds.[16] The continued exploration of this privileged scaffold is certain to pave the way for new and effective treatments for a wide range of human diseases.
References
-
Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. (2022). Bioorganic & Medicinal Chemistry, 72, 116993. [Link]
-
1-Methyl-1H-imidazole-2-carboxylic Acid: Your Key Pharmaceutical Intermediate. (n.d.). Synthera.[Link]
-
The Pharmaceutical Significance of 1H-Imidazole-2-carboxylic Acid as an Intermediate. (n.d.). Pharmaffiliates.[Link]
-
Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022). European Journal of Medicinal Chemistry, 228, 113965. [Link]
-
Imidazoles as potential anticancer agents. (n.d.). RSC Medicinal Chemistry.[Link]
-
Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. (2022). ResearchGate.[Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.[Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). MDPI.[Link]
-
Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives. (n.d.). RSC Advances.[Link]
-
In vitro anticancer activity of imidazole derivatives. (n.d.). ResearchGate.[Link]
-
An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. (1995). The Journal of Organic Chemistry.[Link]
-
A review: Imidazole synthesis and its biological activities. (n.d.). International Journal of Pharmaceutical Science and Research.[Link]
-
Potent nonpeptide angiotensin II receptor antagonists. 2. 1-(Carboxybenzyl)imidazole-5-acrylic acids. (1993). Journal of Medicinal Chemistry.[Link]
-
Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. (2023). Scientific Reports.[Link]
-
Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions.[Link]
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Journal of Chemistry.[Link]
-
Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. (1977). Journal of Medicinal Chemistry.[Link]
-
Overview on Biological Activities of Imidazole Derivatives. (2022). ResearchGate.[Link]
-
1H-Imidazole-2-carboxylic acid. (n.d.). Amerigo Scientific.[Link]
-
Nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates. (1995). Journal of Medicinal Chemistry.[Link]
-
Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. (2019). ResearchGate.[Link]
-
Synthesis and therapeutic potential of imidazole containing compounds. (2021). BMC Chemistry.[Link]
-
Synthesis and antimicrobial activity of imidazolium salts. (n.d.). OAText.[Link]
-
Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position and Their Related Compounds. (1996). Journal of Medicinal Chemistry.[Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]... (n.d.). PubMed Central.[Link]
- Prodrugs of imidazole carboxylic acids as angiotensin ii receptor antagonists. (n.d.).
-
Synthesis and biological evaluation of some novel derivatives of imidazole. (n.d.). ResearchGate.[Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.net [pharmacyjournal.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Potent nonpeptide angiotensin II receptor antagonists. 2. 1-(Carboxybenzyl)imidazole-5-acrylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nano-ntp.com [nano-ntp.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 1-Ethyl-1H-imidazole-2-carboxylic Acid in Modern Organic Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous biologically active molecules, from the essential amino acid histidine to a vast array of therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions make it a privileged scaffold in drug design.[1][3] Within this class of compounds, 1-Ethyl-1H-imidazole-2-carboxylic acid emerges as a particularly versatile building block. Its structure, featuring a stable N-alkylation and a reactive carboxylic acid at the C2 position, offers a predictable and powerful tool for synthetic chemists.
This guide provides an in-depth exploration of this compound, moving beyond simple procedural outlines to explain the causality behind its applications. We will delve into its synthesis, its pivotal role as a pharmaceutical intermediate, its potential in ligand design for catalysis, and its utility in decarboxylative transformations. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for incorporating this valuable reagent into their synthetic programs.
Physicochemical Properties and Strategic Handling
A thorough understanding of a reagent's properties is fundamental to its successful application. The stability of this compound is generally robust; however, like many azole-2-carboxylic acids, it can be susceptible to decarboxylation under harsh thermal conditions.[4][5] This characteristic should be considered when planning reactions, particularly those requiring high temperatures.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 750598-99-3 | [6] |
| Molecular Formula | C₆H₈N₂O₂ | [7] |
| Molecular Weight | 140.14 g/mol | [7] |
| Appearance | White to light yellow solid | [7] |
| Parent Acid MP | ~156 °C (for 1H-Imidazole-2-carboxylic acid) | [8] |
Handling and Storage:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Reaction Conditions: When using this reagent, prefer milder reaction conditions where possible. If heating is necessary, monitor the reaction for potential decarboxylation byproducts.
Synthesis of this compound and its Esters
The synthesis of N-substituted imidazole-2-carboxylates is a well-established field, offering several reliable routes. One of the most direct and industrially scalable methods involves the reaction of an N-substituted imidazole with an appropriate chloroformate, which is particularly useful for producing the ethyl ester derivative.[9] The ester can then be hydrolyzed to the target carboxylic acid. Another powerful method involves the direct carboxylation of the imidazole ring using carbon dioxide in the presence of a strong base, followed by N-alkylation.[10][11]
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of Ethyl 1-Ethyl-1H-imidazole-2-carboxylate
This protocol is adapted from established procedures for the synthesis of related imidazole-2-carboxylate derivatives.[9]
-
Expert Insight: This reaction proceeds via an electrophilic attack on the electron-rich C2 position of the imidazole. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated in situ without competing with the imidazole as a nucleophile. Cooling to -20°C controls the exothermicity of the reaction and minimizes side-product formation.
-
Reagents & Equipment:
-
1-Ethyl-1H-imidazole
-
Ethyl chloroformate
-
Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (MeCN)
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
Set up a three-neck flask under an inert atmosphere and charge it with 1-ethyl-1H-imidazole (1.0 eq) and anhydrous acetonitrile.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the stirred mixture to -20°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Dissolve ethyl chloroformate (1.05 eq) in anhydrous acetonitrile in a dropping funnel.
-
Add the ethyl chloroformate solution dropwise to the cooled imidazole solution over 1 hour, maintaining the internal temperature below -15°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester.
-
-
Hydrolysis to the Carboxylic Acid: The resulting ester can be readily hydrolyzed to this compound by stirring with a base such as lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidic workup to protonate the carboxylate.[12]
Core Applications in Organic Synthesis
Key Intermediate in Pharmaceutical Synthesis
The title compound is a powerful intermediate for creating complex molecular architectures in drug discovery. The carboxylic acid moiety serves as a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry. This is particularly relevant in the development of enzyme inhibitors, where the imidazole ring can act as a metal-coordinating pharmacophore.[13]
A notable application is in the design of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria.[13] The imidazole-2-carboxylic acid core can chelate the zinc ions in the MBL active site, while substituents attached via the amide bond can be optimized to interact with surrounding protein residues, enhancing potency and selectivity.[13]
Caption: Mechanism of amide bond formation using HATU as a coupling agent.
Protocol 2: Amide Bond Formation for Bioactive Scaffolds
-
Expert Insight: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds, especially with sterically hindered or electronically deactivated substrates. The reaction proceeds through a highly reactive O-acylisouronium intermediate, which is rapidly attacked by the amine nucleophile to form the stable amide bond with minimal racemization (if chiral centers are present).
-
Reagents & Equipment:
-
This compound
-
Primary or secondary amine (R-NH₂)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. This is the pre-activation step.
-
Add the desired amine (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the desired amide.
-
Ligand Design for Homogeneous Catalysis
The combination of a soft N-donor (imidazole) and a hard O-donor (carboxylate) makes this compound an attractive bidentate ligand for a variety of transition metals. The electronic properties of the catalyst can be fine-tuned by modifying the imidazole ring, while the carboxylate provides a strong anchoring point to the metal center. Related imidazole-based ligands have been successfully employed in photoredox catalysis.[14]
-
Causality: The N-ethyl group provides steric bulk and enhances the solubility of the resulting metal complexes in organic solvents compared to an unsubstituted N-H. The electron-donating nature of the imidazole ring can increase the electron density on the metal center, which can be beneficial for oxidative addition steps in many catalytic cycles.
Precursor for Decarboxylative Reactions
The C2-carboxyl bond on an imidazole ring is relatively labile and can be cleaved under thermal or catalytic conditions.[5][15] While sometimes an unwanted side reaction, this property can be harnessed for synthetic advantage. Modern photoredox catalysis enables the mild, light-induced decarboxylation of carboxylic acids to generate alkyl radicals, which can then participate in a variety of bond-forming reactions.[14][16]
-
Expert Insight: In a typical photoredox cycle, a photocatalyst (e.g., an Iridium or Ruthenium complex) is excited by visible light. The excited catalyst can then engage in a single-electron transfer (SET) event with the carboxylate (formed by deprotonating the carboxylic acid with a mild base). This oxidation of the carboxylate leads to the formation of a carboxyl radical, which rapidly loses CO₂ to generate a C2-centered imidazole radical. This radical is a powerful intermediate for forging new C-C or C-heteroatom bonds.
Caption: Simplified catalytic cycle for photoredox-mediated decarboxylation.
Summary and Future Outlook
This compound is more than just a simple building block; it is a strategic reagent with predictable reactivity and diverse applications. Its utility in constructing complex pharmaceutical agents, particularly enzyme inhibitors, is well-documented.[13] Furthermore, its potential as a tunable ligand in catalysis and as a precursor in modern decarboxylative coupling reactions points to exciting future directions. As the demand for sophisticated and functionally dense molecules grows, the strategic implementation of versatile intermediates like this compound will continue to be a critical enabler of innovation in organic synthesis and drug development.
References
- Google Patents.
-
Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]
-
Chembid. The Role of Ethyl Imidazole-2-carboxylate in Advanced Organic Synthesis. [Link]
-
Chemistry – A European Journal. Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Fe3 Cluster under Visible Light Irradiation. [Link]
-
Chembid. The Pharmaceutical Significance of 1H-Imidazole-2-carboxylic Acid as an Intermediate. [Link]
- Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
-
ResearchGate. Decarboxylation process of 1H-benzimidazole-2-carboxylic acid. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
PubMed. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. [Link]
-
Trade Science Inc. Imidazole: Chemistry, Synthesis, Properties, Industrial Application. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. [Link]
-
World Journal of Pharmaceutical Research. A review article on synthesis of imidazole derivatives. [Link]
-
PubMed Central (PMC). From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. tsijournals.com [tsijournals.com]
- 3. nbinno.com [nbinno.com]
- 4. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 750598-99-3|this compound|BLD Pharm [bldpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. Imidazole-2-carboxylic acid AldrichCPR 16042-25-4 [sigmaaldrich.com]
- 9. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
- 10. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 11. US5117004A - Preparation of imidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 12. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. Decarboxylation [organic-chemistry.org]
The Strategic Advantage of 1-Ethyl-1H-imidazole-2-carboxylic Acid in Modern Drug Discovery
Introduction: The Enduring Significance of the Imidazole Scaffold
In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of clinically successful drugs.[1][2][3] This five-membered heterocycle, with its two nitrogen atoms, possesses a unique combination of electronic properties, polarity, and hydrogen bonding capabilities that make it an exceptional pharmacophore for interacting with biological targets like enzymes and receptors.[1][4] Its amphoteric nature allows it to act as both a proton donor and acceptor, facilitating critical interactions within protein active sites.[5] The imidazole nucleus is a cornerstone in drugs spanning a vast therapeutic spectrum, from antifungals like ketoconazole to anti-cancer agents and antihypertensives.[1][2]
This application note focuses on a specific, highly valuable building block: 1-Ethyl-1H-imidazole-2-carboxylic acid . The strategic placement of the carboxylic acid at the 2-position, combined with the N-ethyl substitution, provides a versatile handle for synthetic elaboration, enabling chemists to readily incorporate this potent scaffold into diverse molecular architectures through robust amide bond formation. This guide will provide detailed protocols for the synthesis and application of this key intermediate, offering field-proven insights into its utilization as a cornerstone for next-generation pharmaceuticals.
Physicochemical Properties and Data
A thorough understanding of a building block's physicochemical properties is paramount for efficient reaction setup, purification, and for predicting its influence on the drug-like properties of the final molecule.
| Property | Value | Source/Method |
| CAS Number | 750598-99-3 | [6] |
| Molecular Formula | C₆H₈N₂O₂ | Calculated |
| Molecular Weight | 140.14 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | General Knowledge |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH), sparingly soluble in water. | Predicted based on structure |
| pKa | ~3-4 for carboxylic acid (Estimated) | Chemical Analogy |
| LogP | ~0.5 (Estimated) | Chemical Analogy |
Experimental Protocols: Synthesis and Application
The following protocols are designed to be self-validating systems, with explanations for key experimental choices to ensure reproducibility and success.
Protocol 1: Synthesis of this compound
The target carboxylic acid is most conveniently prepared via the hydrolysis of its corresponding ethyl ester, which can be synthesized from 1-ethyl-1H-imidazole.
Workflow Diagram: Synthesis of this compound
Caption: Two-step synthesis of the target carboxylic acid from 1-ethyl-1H-imidazole.
Step 1: Synthesis of Ethyl 1-Ethyl-1H-imidazole-2-carboxylate (Precursor)
This protocol is adapted from a patented procedure.[7]
-
Inert Atmosphere: To a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 1-ethyl-1H-imidazole (1.0 eq) and anhydrous acetonitrile (10 volumes). Purge the flask with argon or nitrogen.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and carbon dioxide.
-
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution.
-
Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Acylation: Slowly add a solution of ethyl chloroformate (1.05 eq) in anhydrous acetonitrile (2 volumes) via the dropping funnel, maintaining the internal temperature below -15 °C.
-
Rationale: Slow addition and low temperature control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Workup: Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl 1-ethyl-1H-imidazole-2-carboxylate.[8]
Step 2: Hydrolysis to this compound
This protocol is based on standard saponification procedures for heteroaromatic esters.[9]
-
Dissolution: Dissolve the ethyl 1-ethyl-1H-imidazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Base Addition: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.
-
Rationale: A slight excess of base ensures complete hydrolysis of the ester. LiOH is often preferred for its higher solubility in mixed aqueous/organic solvents.
-
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidification: Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~3-4. A precipitate of the carboxylic acid should form.
-
Rationale: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts, and then with a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the product under vacuum to yield this compound as a solid.
Protocol 2: Amide Coupling with a Primary Amine using HATU
This protocol describes the coupling of this compound with a representative primary amine (R-NH₂) using HATU, a highly efficient coupling reagent known for its rapid reaction times and suppression of racemization.[10][11][12]
Workflow Diagram: HATU-Mediated Amide Coupling
Caption: General workflow for the amide coupling of the title compound using HATU.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Rationale: Anhydrous conditions are critical to prevent hydrolysis of the HATU reagent and the activated ester intermediate.[10]
-
-
Activation: To the stirred solution, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA or Hünig's base) (2.5 eq) dropwise to the mixture. The solution may change color. Stir for 5-10 minutes at room temperature.
-
Rationale: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid to form the carboxylate and neutralizes the acid formed during the activation step, facilitating the reaction.[10]
-
-
Amine Addition: Add the primary amine (R-NH₂) (1.0-1.2 eq) to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. The progress can be monitored by LC-MS or TLC to confirm the formation of the amide product and consumption of the starting acid.
-
Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (3x).
-
Rationale: The aqueous wash removes the water-soluble byproducts (tetramethylurea, unreacted DIPEA salts) and excess DMF.
-
-
Washing: Combine the organic layers and wash successively with 5% aqueous citric acid (to remove residual base), saturated aqueous sodium bicarbonate (to remove unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
Applications in Pharmaceutical Research
The 1-Ethyl-1H-imidazole-2-carboxamide scaffold is a versatile platform for targeting a wide array of diseases. The imidazole ring's ability to engage in multiple non-covalent interactions (hydrogen bonds, van der Waals forces, hydrophobic interactions) allows for high-affinity binding to diverse biological targets.[1]
-
Anticancer Agents: Many imidazole derivatives exhibit potent anticancer activity by targeting key enzymes involved in cancer progression.[3][13] The N-ethyl group can be oriented to probe specific hydrophobic pockets within an enzyme's active site, while the amide linkage allows for the introduction of various functionalities to optimize potency and selectivity.
-
Antimicrobial and Antiviral Therapeutics: The imidazole core is present in numerous antimicrobial and antiviral drugs.[2][5] Derivatives of this compound can be designed to inhibit microbial enzymes or interfere with viral replication processes. Recent studies have highlighted the potential of 1H-imidazole-2-carboxylic acid derivatives as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to last-resort carbapenem antibiotics.[14]
-
Anti-inflammatory Drugs: Imidazole-based compounds have been shown to possess anti-inflammatory properties, for instance, through the inhibition of enzymes like COX-2.[1] The modular nature of the amide synthesis allows for the rapid creation of libraries of compounds to screen for anti-inflammatory activity.
-
Central Nervous System (CNS) Agents: The polarity and hydrogen bonding capacity of the imidazole ring can aid in crossing the blood-brain barrier. By modifying the substituent attached to the amide nitrogen, the lipophilicity and pharmacokinetic properties of the molecule can be fine-tuned for CNS targets.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block that provides a direct and efficient route to a pharmacologically validated chemical space. Its robust synthesis and versatile reactivity in amide coupling reactions make it an invaluable tool for researchers, scientists, and drug development professionals. The protocols and insights provided herein offer a solid foundation for leveraging this powerful scaffold to accelerate the discovery and development of novel, high-impact pharmaceuticals.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. [Link]
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]
-
HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. (2025). Inhibitor Research Hub. [Link]
-
HATU. (n.d.). Wikipedia. [Link]
-
ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404. (n.d.). PubChem. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]
-
ethyl 1-ethyl-1H-imidazole-2-carboxylate | C8H12N2O2 | CID 12325301. (n.d.). PubChem. [Link]
-
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]
-
Plempel, M. (1979). Pharmacokinetics of imidazole antimycotics. Postgraduate Medical Journal, 55(647), 662–666. [Link]
-
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. (2008). Journal of Organic Chemistry. [Link]
-
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. [Link]
-
1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses. [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica. [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). National Institutes of Health. [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). National Institutes of Health. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]
-
The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Reductive amide coupling of nitroarenes and carboxylic acids. (n.d.). University of Johannesburg. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Review of pharmacological effects of imidazole derivatives. (2022). S. Asfendiyarov Kazakh National Medical University. [Link]
-
Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2). (n.d.). ResearchGate. [Link]
- Method for producing imidazole-2-carboxylate derivative or salt thereof. (2017).
-
a review article on synthesis of imidazole derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Imidazole-based drugs and drug discovery: Present and future perspectives. (n.d.). ResearchGate. [Link]
-
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2013). The Journal of Organic Chemistry. [Link]
-
Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022). European Journal of Medicinal Chemistry. [Link]
-
ethyl 4-methyl-1H-imidazole-2-carboxylate. (n.d.). ChemSynthesis. [Link]
-
1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321. (n.d.). PubChem. [Link]
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024). National Institutes of Health. [Link]
-
Ethyl 1H-Imidazole-2-carboxylate. (n.d.). Amerigo Scientific. [Link]
- Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. (n.d.).
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 750598-99-3|this compound|BLD Pharm [bldpharm.com]
- 7. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
- 8. ethyl 1-ethyl-1H-imidazole-2-carboxylate | C8H12N2O2 | CID 12325301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptidebridge.com [peptidebridge.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategies for the N-Alkylation of Imidazole-2-Carboxylic Acid
Abstract
This comprehensive guide provides a detailed exploration of the synthetic protocols for the N-alkylation of imidazole-2-carboxylic acid. N-alkylated imidazole-2-carboxylic acids are pivotal structural motifs in medicinal chemistry and materials science. However, their synthesis is complicated by the molecule's bifunctional nature, presenting challenges in chemoselectivity. This document outlines the underlying chemical principles, compares various strategic approaches, provides step-by-step experimental protocols, and offers troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge
Imidazole-2-carboxylic acid is a valuable starting material, but its structure presents a distinct synthetic challenge. The molecule contains two nucleophilic centers: the imidazole ring nitrogen (N-alkylation) and the carboxylic acid oxygen (O-alkylation, or esterification). Furthermore, the acidic proton of the carboxylic acid can interfere with basic conditions required for N-alkylation, and harsh conditions can lead to unwanted decarboxylation.
Achieving selective N-alkylation requires a carefully considered strategy that either leverages the inherent reactivity differences between the nucleophiles or employs a protecting group strategy to temporarily mask the carboxylic acid functionality. The choice of base, solvent, and alkylating agent is critical to steer the reaction toward the desired N-alkylated product while minimizing side reactions.[1]
Mechanistic Considerations & Strategic Approaches
The N-alkylation of imidazole typically proceeds via an SN2 mechanism. The reaction is initiated by the deprotonation of the imidazole N-H proton by a suitable base, generating a highly nucleophilic imidazolide anion. This anion then attacks the electrophilic alkylating agent.
However, in the case of imidazole-2-carboxylic acid, a competing reaction exists. The base can also deprotonate the carboxylic acid, forming a carboxylate. While the carboxylate is a weaker nucleophile than the imidazolide anion, it can still react with the alkylating agent, especially potent ones like methyl iodide or benzyl bromide, to form an ester byproduct.[2][3]
Two primary strategies are employed to overcome this challenge:
-
Strategy A: Direct, Chemoselective N-Alkylation: This approach relies on carefully tuning reaction conditions (base, solvent, temperature) to favor N-alkylation over O-alkylation. Weaker bases and specific solvent choices can modulate the relative nucleophilicity of the nitrogen and oxygen centers.
-
Strategy B: Protection-Alkylation-Deprotection: This robust, multi-step approach involves first protecting the carboxylic acid as an ester.[4] With the competing nucleophile masked, the N-alkylation can proceed cleanly. A final deprotection step then reveals the desired N-alkylated carboxylic acid.
Diagram: Competing Reaction Pathways
The following diagram illustrates the key mechanistic decision point in the direct alkylation of imidazole-2-carboxylic acid.
Caption: Competing N-alkylation and O-alkylation (esterification) pathways.
Detailed Protocols & Methodologies
Protocol 1: Direct N-Alkylation using Potassium Carbonate
This protocol is a common first approach due to its operational simplicity. It relies on a moderately weak base (K₂CO₃) to minimize competitive esterification. It is most successful with less reactive alkylating agents.
Rationale: Potassium carbonate (K₂CO₃) is a heterogeneous base that is strong enough to deprotonate the imidazole N-H but less likely to fully deprotonate the carboxylic acid in an aprotic polar solvent like DMF. This creates a kinetic preference for N-alkylation.
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add imidazole-2-carboxylic acid (1.0 eq).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).
-
Alkylation: Add the alkylating agent (e.g., ethyl bromide, 1.2 eq) to the suspension.
-
Reaction: Heat the mixture to 60-80 °C under an inert atmosphere (Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and rinse with a small amount of DMF or ethyl acetate.
-
Pour the filtrate into cold water.
-
Acidify the aqueous solution carefully with 1M HCl to pH ~3-4 to protonate any remaining carboxylate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Protection-Alkylation-Deprotection Strategy
This method offers superior chemoselectivity and is generally higher yielding, especially for more reactive alkylating agents or sensitive substrates. It involves converting the carboxylic acid to a methyl or ethyl ester first.
Rationale: By protecting the carboxylic acid as an ester, the competing O-alkylation pathway is eliminated. Stronger bases like sodium hydride (NaH) can then be used for a more efficient and rapid N-alkylation.[5] The final hydrolysis step removes the ester protecting group.
Diagram: Protection Strategy Workflow
Caption: Workflow for the Protection-Alkylation-Deprotection strategy.
Step-by-Step Protocol:
Step 2a: Esterification (Protection)
-
Setup: Suspend imidazole-2-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH, approx. 0.3 M) in a round-bottom flask at 0 °C.
-
Activation: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up: Cool the mixture and remove the solvent under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. Dry the organic layer over Na₂SO₄ and concentrate to yield the methyl ester, which can often be used in the next step without further purification.
Step 2b: N-Alkylation of the Ester
-
Setup: Dissolve the imidazole-2-carboxylate ester from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF) or DMF in a flame-dried, three-neck flask under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
Step 2c: Saponification (Deprotection)
-
Setup: Dissolve the N-alkylated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Isolation: Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl. The product may precipitate out of solution or can be extracted with ethyl acetate.
-
Final Steps: Dry the organic extracts over Na₂SO₄, concentrate, and dry the final product under vacuum.
Comparison of Methodologies
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Protection Strategy |
| Chemoselectivity | Moderate to Good | Excellent |
| Number of Steps | 1 | 3 |
| Overall Yield | Variable (Lower) | Good to Excellent (Higher) |
| Reagent Safety | Uses K₂CO₃ (safer) | Uses NaH, SOCl₂ (more hazardous) |
| Substrate Scope | Best for less reactive alkyl halides | Broad; works well with reactive halides |
| Simplicity | High | Low |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield (Direct Method) | - Significant ester side-product formation.- Incomplete reaction. | - Use a less polar solvent.- Lower the reaction temperature.- Switch to the protection strategy (Protocol 2). |
| Formation of Dialkylated Product | - Use of excess alkylating agent or strong base. | - Use stoichiometric amounts of alkylating agent (1.0-1.1 eq).- Add the alkylating agent slowly at a lower temperature. |
| Decarboxylation | - Reaction temperature is too high. | - Maintain reaction temperatures below 100 °C.- Use milder conditions if possible. |
| Difficult Purification | - Product and side-product have similar polarities. | - Optimize chromatography (try different solvent systems).- Attempt recrystallization or salt formation to purify. |
| Incomplete Deprotection | - Insufficient base or reaction time.- Steric hindrance around the ester. | - Increase the amount of LiOH (up to 5 eq).- Increase reaction time or gently heat (e.g., to 40 °C). |
Conclusion
The selective N-alkylation of imidazole-2-carboxylic acid is a critical transformation that requires careful consideration of reaction strategy. The direct alkylation method offers a quick, one-step procedure suitable for certain substrates, while the protection-alkylation-deprotection pathway provides a more robust and generally higher-yielding route for a broader range of applications. The choice of protocol should be guided by the specific reactivity of the alkylating agent, the scale of the reaction, and the desired level of purity for the final product. The methodologies and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize these valuable chemical entities.
References
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Our Archive. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4584–4587. Retrieved from [Link]
-
Lin, W. (2023). Alkylation of Carboxylic Acids And 1,2,3-Triazoles Using Imidates. Syracuse University SURFACE. Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. (n.d.). Protecting Groups. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Protecting group. Retrieved from [Link]
-
Zhang, Y., & Larock, R. C. (2018). dM-Dim for Carboxylic Acid Protection. Molecules, 23(4), 783. Retrieved from [Link]
-
Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(18), 6048–6057. Retrieved from [Link]
-
Khabnadideh, S., Rezaei, Z., & Khalafi-Nezhad, A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865. Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Synthesis in Modern Drug Discovery
The creation of new medicines is fundamentally an exercise in molecular design and construction. While nature provides a vast repository of bioactive compounds, the ability to synthesize molecules—either mimicking nature or creating entirely novel structures—is the engine of modern drug discovery.[1][2][3] Synthetic chemistry allows for the precise crafting of compounds to maximize therapeutic efficacy while minimizing off-target effects.[1] This guide moves beyond mere procedural descriptions to explore the strategic thinking behind three powerful and distinct pillars of modern synthesis: Asymmetric Organocatalysis, Biocatalysis, and Late-Stage C-H Functionalization. Each section will provide not only the "how" but, more critically, the "why," grounded in field-proven examples and detailed, actionable protocols.
Strategic Decision Framework for Synthesis
The selection of a synthetic strategy is a critical decision point in any drug discovery program. It is dictated by the target molecule's complexity, the need for stereochemical control, and the stage of the development pipeline (e.g., initial library generation vs. late-stage lead optimization). A logical approach is essential for efficient and successful synthesis.
Caption: A logical workflow for selecting and executing a synthetic strategy in drug discovery.
Application I: Asymmetric Organocatalysis in Antiviral Synthesis
Context: Enantiomeric purity is a cornerstone of modern pharmaceuticals. A single stereoisomer is often responsible for the desired therapeutic effect, while its mirror image can be inactive or even toxic. Asymmetric organocatalysis—the use of small, chiral organic molecules to induce enantioselectivity—has emerged as a powerful alternative to traditional metal-based catalysts.[4][5]
Case Study: (-)-Oseltamivir (Tamiflu®)
The synthesis of the anti-influenza drug Oseltamivir is a landmark example of applied organocatalysis.[6] Commercial production initially relied on shikimic acid, a natural product with fluctuating availability.[6] The development of a scalable, de novo synthesis using inexpensive starting materials was a major breakthrough. The Corey synthesis provides an elegant pathway where the critical stereochemistry is established early and efficiently.[7][8]
Core Principle: The key step is an asymmetric Diels-Alder reaction between 1,3-butadiene and a trifluoroethyl acrylate, catalyzed by a chiral oxazaborolidine (CBS catalyst). This reaction constructs the cyclohexene core with high enantioselectivity, setting the stereochemical foundation for the rest of the synthesis.[6][7]
Caption: Key transformation in the organocatalytic synthesis of Oseltamivir.
Protocol: Asymmetric Diels-Alder for Oseltamivir Core
(Adapted from Corey, E. J., et al., J. Am. Chem. Soc. 2006)[7][8][9]
Materials:
-
(R)-CBS-oxazaborolidine catalyst solution (1.0 M in toluene)
-
Borane dimethyl sulfide complex (BMS, ~10 M)
-
Trifluoroethyl acrylate
-
1,3-Butadiene (condensed)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Catalyst Activation: To a flame-dried, argon-purged flask, add the (R)-CBS catalyst solution (0.1 eq). Cool to 0 °C and slowly add BMS (0.1 eq). Stir for 15 minutes at 0 °C to form the active catalyst complex.
-
Reaction Setup: Dilute the activated catalyst with anhydrous DCM. Cool the solution to -78 °C (dry ice/acetone bath).
-
Substrate Addition: Slowly add trifluoroethyl acrylate (1.0 eq) to the cold catalyst solution. Stir for 10 minutes.
-
Diene Addition: Add freshly condensed 1,3-butadiene (3.0 eq) via a pre-cooled syringe.
-
Reaction Monitoring: Seal the flask and maintain at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of methanol (5 mL per 1 mmol of acrylate) at -78 °C.
-
Workup & Purification: Allow the mixture to warm to room temperature. Concentrate under reduced pressure. Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the chiral cyclohexene ester.
| Parameter | Value | Source |
| Catalyst Loading | 10 mol % | [8] |
| Temperature | -78 °C | [9] |
| Typical Yield | ~97% | [8] |
| Enantiomeric Excess | >97% ee | [8] |
Application II: Biocatalysis for Chiral Pharmaceutical Intermediates
Context: Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations that are often difficult to achieve with traditional synthetic methods.[10][11] This approach offers significant advantages, including mild reaction conditions (aqueous media, ambient temperature), high stereoselectivity, and reduced environmental impact, aligning with the principles of green chemistry.[12][13]
Case Study: Atorvastatin (Lipitor®) Side Chain
Atorvastatin, a blockbuster cholesterol-lowering drug, contains a chiral dihydroxy acid side chain that is crucial for its activity.[14] The synthesis of this side chain in high enantiomeric purity is a major industrial challenge. Biocatalytic routes using ketoreductase (KRED) enzymes have become a preferred method.[12][14][15] These enzymes can reduce a ketone to a specific chiral alcohol with near-perfect selectivity.
Core Principle: A key step involves the asymmetric reduction of ethyl 4-chloroacetoacetate using an engineered ketoreductase.[12] To make the process economically viable, a cofactor regeneration system is employed, typically using glucose and glucose dehydrogenase (GDH) to recycle the expensive NADPH cofactor.[12] Subsequent enzymatic steps can convert the resulting chloroalcohol into the desired hydroxynitrile intermediate.[12][16]
Protocol: KRED-Mediated Synthesis of (S)-ethyl-4-chloro-3-hydroxybutyrate
(Adapted from Ma, S. K., et al., Green Chem., 2010)[12]
Materials:
-
Engineered Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
NADP+ (cofactor)
-
D-Glucose
-
Ethyl 4-chloroacetoacetate (substrate)
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate (for extraction)
Procedure:
-
Bioreactor Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Reagent Addition: Add D-glucose (1.2 eq), NADP+ (0.001 eq), GDH, and the engineered KRED. Stir until all components are dissolved.
-
Substrate Feed: Begin feeding the substrate, ethyl 4-chloroacetoacetate (1.0 eq), into the reactor at a controlled rate to avoid substrate inhibition of the enzymes.
-
Reaction Control: Maintain the temperature at 30 °C and the pH at 7.0 using automated addition of a suitable base (e.g., NaOH). Monitor the reaction via HPLC to track substrate consumption.
-
Workup: Once the reaction is complete (>99% conversion), stop the stirring and separate the aqueous and organic layers (if any). Extract the aqueous phase with ethyl acetate (3x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting (S)-ethyl-4-chloro-3-hydroxybutyrate is often of sufficient purity (>99.5% ee) for the next step.
| Parameter | Value | Source |
| pH | 7.0 | [12] |
| Temperature | Ambient | [12] |
| Isolated Yield | 96% | [12] |
| Enantiomeric Excess | >99.5% ee | [12] |
| E-Factor (Waste/Product) | 5.8 (excluding water) | [12] |
Application III: Late-Stage C-H Functionalization in Lead Optimization
Context: Traditionally, modifying a complex drug candidate required a lengthy, multi-step synthesis. Late-stage functionalization (LSF) has revolutionized this process by allowing chemists to directly modify the carbon-hydrogen (C-H) bonds of an advanced intermediate or even the final drug molecule.[17][18][19] This strategy dramatically accelerates the exploration of structure-activity relationships (SAR) by enabling rapid generation of analogues.[19][20]
Core Principle: C-H functionalization involves the selective cleavage of a C-H bond—historically considered unreactive—and its replacement with a new C-C or C-heteroatom bond.[21] This is often achieved using transition-metal catalysts (e.g., Palladium, Rhodium, Ruthenium) that can be directed to a specific site on the molecule, or by leveraging the innate reactivity differences between C-H bonds.[17][19] This approach avoids the need for pre-installed functional groups, streamlining the synthetic process.[20]
Caption: LSF streamlines analogue synthesis compared to traditional multi-step approaches.
Protocol: General Palladium-Catalyzed C(sp²)-H Arylation of a Heterocyclic Drug Scaffold
Context & Rationale: Aromatic and heteroaromatic rings are present in over 75% of marketed drugs.[21] Modifying these rings is a common goal in lead optimization. This protocol describes a representative Pd-catalyzed C-H arylation to append a new aryl group, a modification that can significantly impact properties like potency and metabolic stability.
Materials:
-
Heterocyclic drug scaffold (e.g., containing a pyridine or quinoline)
-
Aryl bromide or iodide (coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂, catalyst)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃, base)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane (solvent)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the heterocyclic drug scaffold (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (2-5 mol %), the ligand (4-10 mol %), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum/argon backfill to remove any dissolved oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the specific substrates.
-
Monitoring: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of the desired product mass will indicate progress. Reactions can take from 4 to 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC to isolate the functionalized analogue.
Self-Validation: The success of the protocol is validated by full characterization of the product via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and regioselectivity of the C-H functionalization.
Conclusion
The strategic application of advanced synthetic methodologies is indispensable for modern drug discovery. Asymmetric organocatalysis provides unparalleled control over stereochemistry from simple precursors. Biocatalysis offers a green and highly selective path to complex chiral intermediates. Late-stage C-H functionalization provides the agility to rapidly optimize lead compounds. By understanding the core principles and practical applications of these diverse strategies, researchers can more effectively and efficiently navigate the complex path of creating the next generation of bioactive molecules.
References
-
Ma, S. K., et al. (2010). A green-by-design biocatalytic process for atorvastatin intermediate. Green Chemistry, 12, 81-86. [Link]
-
Cernak, T., et al. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5, 522–545. [Link]
-
Gutekunst, W. R., & Baran, P. S. (2011). C–H functionalization logic in total synthesis. Chemical Society Reviews, 40, 1976-1991. [Link]
-
Li, Z., et al. (2009). Stereoselective Introduction of Two Chiral Centers by a Single Diketoreductase: An Efficient Biocatalytic Route for the Synthesis of Statin Side Chains. Organic Letters, 11(24), 5734–5737. [Link]
-
Sharifi, H. (2023). Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. Journal of Medicinal and Organic Chemistry, 6(3), 72-75. [Link]
-
Zhang, R., et al. (2017). Enhancing the biocatalytic manufacture of the key intermediate of atorvastatin by focused directed evolution of halohydrin dehalogenase. Scientific Reports, 7, 41838. [Link]
-
Wikipedia contributors. (2023). Oseltamivir total synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
MDPI. (n.d.). Special Issue: Innovative Synthetic Strategies in Drug Discovery. Molecules. [Link]
-
Scott, T. A., & Ball, M. (2023). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews. [Link]
-
Xu, G., et al. (2018). Development of an Engineered Ketoreductase with Simultaneously Improved Thermostability and Activity for Making a Bulky Atorvastatin Precursor. ACS Catalysis, 8(12), 11793–11801. [Link]
-
JournalsPub. (2024). Innovative Approaches to Molecular Synthesis for Drug Development. Journal of Drug Discovery and Development. [Link]
-
Wang, Y., et al. (2023). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. European Journal of Medicinal Chemistry, 259, 115669. [Link]
-
Yeung, Y. Y., Hong, S., & Corey, E. J. (2006). A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid. Journal of the American Chemical Society, 128(19), 6310–6311. [Link]
-
Ishikawa, H., et al. (2009). High-yielding synthesis of the anti-influenza neuramidase inhibitor (-)-oseltamivir by three "one-pot" operations. Angewandte Chemie International Edition, 48(7), 1304-1307. [Link]
-
Patel, R. N. (2011). Biocatalytic synthesis of atorvastatin intermediates. Recent Patents on Biotechnology, 5(2), 108-126. [Link]
-
Bera, S., et al. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57, 10133-10155. [Link]
-
Poljanšek, I., & Knez, Ž. (2018). Biocatalysis in the Preparation of the Statin Side Chain. Catalysts, 8(11), 503. [Link]
-
de Souza, R. O. M. A., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Pharmaceuticals, 14(11), 1125. [Link]
-
SynArchive. (n.d.). Synthesis of Oseltamivir by Elias J. Corey (2006). [Link]
-
Organic Chemistry Portal. (n.d.). Total Synthesis of Oseltamivir phosphate by Corey. [Link]
-
Drug Discovery News. (2024). Explained: How is synthetic chemistry driving drug discovery today? [Link]
-
Singh, R., et al. (2018). Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology, 8(1), 1-8. [Link]
-
Al-Zoubi, R. M., et al. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Molecules, 29(1), 123. [Link]
-
ResearchGate. (n.d.). Asymmetric organocatalyzed synthesis of oseltamivir (13). [Link]
-
ACS Green Chemistry Institute. (n.d.). C-H Activation. [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Explained: How is synthetic chemistry driving drug discovery today? | Drug Discovery News [drugdiscoverynews.com]
- 4. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 7. A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Oseltamivir phosphate by Corey [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. journalspub.com [journalspub.com]
- 11. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. ijprt.org [ijprt.org]
- 14. researchgate.net [researchgate.net]
- 15. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancing the biocatalytic manufacture of the key intermediate of atorvastatin by focused directed evolution of halohydrin dehalogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. C-H Activation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Notes & Protocols: Acylation of 1-Ethyl-1H-imidazole-2-carboxylic acid
Abstract: This document provides a comprehensive technical guide on the acylation reactions of 1-Ethyl-1H-imidazole-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. We delve into the underlying reaction mechanisms, present detailed, field-proven protocols for esterification and amidation, and offer expert insights into troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
Introduction and Scientific Context
This compound is a valuable heterocyclic compound. Its derivatives are integral to a wide range of biologically active molecules and are frequently used as intermediates in the synthesis of pharmaceuticals.[1][2] The ability to efficiently and chemoselectively acylate the carboxylic acid group is fundamental to its utility. Acylation, the process of introducing an acyl group (R-C=O), transforms the carboxylic acid into esters, amides, or other derivatives, thereby enabling the construction of more complex molecular architectures and the modulation of physicochemical properties.
The imidazole core itself is a ubiquitous feature in biologically important molecules, often involved in proton transfer or metal coordination within enzyme active sites.[1] The N-1 ethyl substituent on our target molecule effectively protects the ring nitrogen from participating in acylation reactions, directing reactivity selectively to the C-2 carboxylic acid. This guide will focus on robust methods for activating this carboxyl group for subsequent reaction with various nucleophiles.
Mechanistic Principles of Carboxylic Acid Acylation
The direct reaction between a carboxylic acid and a nucleophile (like an alcohol or amine) is typically unfavorable under standard conditions due to the low electrophilicity of the carboxyl carbon and the acidic nature of the carboxyl proton, which can protonate the nucleophile. Therefore, the core strategy in any acylation reaction is the in situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activation" step generates a highly reactive intermediate that is readily attacked by the nucleophile.
Several classes of reagents are employed for this purpose:
-
Acyl Halide Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly reactive acyl chloride. This is a classic and effective method, though it can be harsh and may not be suitable for sensitive substrates.
-
Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for amide bond formation. They react with the carboxylic acid to form an O-acylisourea intermediate. This intermediate can be attacked directly by an amine or, more commonly, can react with an additive like 1-hydroxybenzotriazole (HOBt) to form an active ester, which reduces the risk of side reactions and epimerization.
-
Acyl Imidazolide Formation: N,N'-Carbonyldiimidazole (CDI) is an excellent reagent for activating carboxylic acids.[3] It reacts with the acid to form an acyl imidazolide, releasing carbon dioxide and imidazole in the process.[4] This intermediate is sufficiently reactive to couple with amines and alcohols. For CDI-mediated reactions, ensuring the complete conversion of the acid to the acyl imidazolide before adding the nucleophile is critical to prevent unwanted side reactions.[3] Research has also shown that acyl imidazolide formation can be subject to acid catalysis.[4][5]
The general pathway for these activation and coupling strategies is illustrated below.
Caption: General mechanism for the acylation of a carboxylic acid.
Experimental Protocols
General Laboratory Practices: All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents should be used unless otherwise specified. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Amide Coupling via CDI Activation
This protocol is highly effective for forming amides and leverages the clean reactivity of N,N'-Carbonyldiimidazole (CDI).
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
-
Activation:
-
To the stirred solution, add N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.
-
Stir the mixture at room temperature for 1-2 hours. Effervescence (CO₂ evolution) should be observed. The reaction can be gently warmed (e.g., to 40 °C) to ensure complete formation of the acyl imidazolide intermediate.
-
-
Amine Addition:
-
In a separate flask, dissolve the desired primary or secondary amine (1.2 equivalents) in a small amount of the reaction solvent.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor for the consumption of the acyl imidazolide intermediate by TLC or LC-MS.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
-
Protocol 2: Esterification via Carbodiimide (EDC) Coupling
This method is a reliable procedure for synthesizing esters, particularly when working with acid-sensitive alcohols.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent), the desired alcohol (1.5 equivalents), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) in anhydrous Dichloromethane (DCM).
-
-
Coupling Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Troubleshooting and Optimization
-
Low Yield/Incomplete Reaction: If a reaction stalls, consider increasing the temperature or adding more coupling reagent. For CDI reactions, ensure the initial activation step is complete before adding the nucleophile.[3] The presence of alkali salts of the carboxylic acid can hinder CDI reactions; adding a proton source can reverse this effect.[5]
-
Byproduct Formation: Unwanted byproducts can sometimes be removed by precipitation with a non-polar solvent.[3] If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in solvents like DCM or ethyl acetate and can be removed by filtration.
-
Solvent Choice: Polar aprotic solvents like DMF, THF, and acetonitrile are often effective. The choice of solvent can significantly impact reaction rates and should be optimized for specific substrates.[6]
Summary of Acylation Conditions
The following table summarizes typical conditions for the acylation of this compound. Note that specific parameters may require optimization.
| Acylation Type | Activation Method | Nucleophile | Typical Solvent | Temperature (°C) | Approx. Time (h) |
| Amidation | CDI | Primary/Secondary Amine | THF, DCM | 20 - 40 | 12 - 18 |
| Amidation | EDC / HOBt | Primary/Secondary Amine | DMF, DCM | 0 - 25 | 12 - 24 |
| Esterification | EDC / DMAP | Primary/Secondary Alcohol | DCM | 0 - 25 | 12 - 24 |
| Esterification | SOCl₂ / Base | Alcohol | Toluene, DCM | 0 - 80 | 4 - 12 |
Experimental Workflow Visualization
The diagram below outlines a typical laboratory workflow for the synthesis and purification of an acylated product.
Caption: Standard experimental workflow for acylation reactions.
References
- Technical Support Center: Optimizing Imidazole Acylation Reactions - Benchchem. (n.d.). BenchChem.
- Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. (2018). ResearchGate.
- Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.
- Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis. (2018). Organic Process Research & Development, 22(9), 1256–1261.
- Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica.
- 1H-Imidazole-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
Sources
Application Notes and Protocols: The Transformative Role of Ionic Liquids in Drug Development
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: A Paradigm Shift in Pharmaceutical Formulation
The persistent challenge in drug development lies not only in the discovery of novel therapeutic agents but also in their effective delivery to the target site. A significant portion of promising drug candidates exhibit poor aqueous solubility, leading to diminished bioavailability and therapeutic efficacy.[1] Ionic liquids (ILs), a unique class of salts with melting points below 100°C, have emerged as a transformative platform to address these long-standing formulation hurdles.[2] Their tunable physicochemical properties, including negligible vapor pressure, high thermal stability, and remarkable solvation capabilities, offer unprecedented opportunities in pharmaceutical sciences.[3][4]
This comprehensive guide eschews a rigid, templated approach. Instead, it is structured to provide a deep, mechanistically-grounded understanding of the application of ionic liquids in drug development. We will explore their role as solubility enhancers, their direct application as active pharmaceutical ingredients (API-ILs), and their use in advanced drug delivery systems. Each section is supported by detailed, field-proven protocols and an explanation of the scientific rationale behind the experimental choices.
Section 1: Ionic Liquids as High-Performance Solubility Enhancers
A primary application of ILs in pharmaceuticals is to augment the solubility of poorly water-soluble drugs.[2] The "designer" nature of ILs, allowing for the selection of specific cation-anion pairs, enables the creation of tailored solvation environments that can significantly increase drug concentration in aqueous media.[1]
Causality of Solubility Enhancement
The ability of ILs to enhance drug solubility stems from a combination of factors:
-
Disruption of the Crystal Lattice: For crystalline drugs, a significant amount of energy is required to overcome the crystal lattice energy. The diverse structures and charge distributions of IL ions can effectively interact with the drug molecules, disrupting the intermolecular forces within the crystal and facilitating dissolution.
-
Hydrogen Bonding: Many ILs possess cations and/or anions capable of forming strong hydrogen bonds with drug molecules, particularly those containing hydroxyl, carboxyl, or amine functionalities. This interaction helps to solvate the drug and prevent its recrystallization.[5]
-
Hydrotropic Effect: Certain ILs can act as hydrotropes, substances that enhance the solubility of hydrophobic compounds in water. They form dynamic, loosely associated aggregates that can encapsulate drug molecules, increasing their apparent solubility.[6]
-
Favorable Intermolecular Interactions: Beyond hydrogen bonding, ILs can engage in a variety of other non-covalent interactions with drug molecules, including van der Waals forces, π-π stacking, and electrostatic interactions, all of which contribute to enhanced solvation.[7]
Application & Protocol 1.1: Solubility Enhancement of Ibuprofen using Choline-Based Ionic Liquids
This protocol details a method to quantify the solubility enhancement of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen using a biocompatible choline-based ionic liquid.
Objective: To determine the fold-increase in the aqueous solubility of ibuprofen in the presence of a choline-based ionic liquid.
Materials:
-
Ibuprofen powder
-
Choline-based ionic liquid (e.g., Choline Geranate - CAGE)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Preparation of Saturated Solutions:
-
Prepare a series of aqueous solutions of the choline-based IL in PBS at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of ibuprofen powder to each IL solution and to a control vial containing only PBS.
-
Seal the vials and place them in a shaking incubator at 37°C for 48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, centrifuge the vials at 10,000 rpm for 15 minutes to pellet the undissolved ibuprofen.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a calibration curve of ibuprofen in the mobile phase.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the calibration range.
-
Inject the diluted samples into the HPLC system and quantify the concentration of dissolved ibuprofen by measuring the peak area at the appropriate wavelength (typically around 220 nm).
-
-
Data Analysis:
-
Calculate the solubility of ibuprofen in each IL solution and in the PBS control.
-
Determine the fold-increase in solubility for each IL concentration compared to the control. For example, a combination of ibuprofen with the (C2OHmim)+ cation has been shown to increase the solubility of ibuprofen by 105 times.[8]
-
Expected Outcome: A significant, concentration-dependent increase in the solubility of ibuprofen in the presence of the choline-based ionic liquid. Studies have shown that cholinium-based ILs can enhance the solubility of ibuprofen by several orders of magnitude.[9][10][11]
Data Presentation: Quantitative Solubility Enhancement of Poorly Soluble Drugs by Ionic Liquids
| Drug | Ionic Liquid | Fold Solubility Increase | Reference(s) |
| Ibuprofen | [C2OHmim]+ | 105x | [8] |
| Ibuprofen | [C4C1im][SCN] | 60x | [6] |
| Ibuprofen | [C4C1im][N(CN)2] | 120x | [6] |
| Piroxicam | Dianionic ILs | up to 480x | [12] |
| Acyclovir | Tetrabutylphosphonium-based ILs | ~200x | [8] |
| Nobiletin | Choline Geranic Acid (CAGE) | 450x | [12] |
| Paclitaxel | Choline Glycinate | 5585x | [12] |
Section 2: Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs)
A groundbreaking application of ionic liquid technology is the direct conversion of an active pharmaceutical ingredient into a liquid salt, creating an API-IL.[13] This is achieved by pairing a drug molecule that can exist as a cation or an anion with a suitable counterion. This strategy can overcome issues associated with solid-state forms of drugs, such as polymorphism, and can significantly improve physicochemical properties like solubility and permeability.[14]
Rationale for API-IL Formation
The formation of an API-IL is a deliberate strategy to:
-
Eliminate Polymorphism: Polymorphism, the existence of multiple crystalline forms of a drug, can lead to variations in solubility, dissolution rate, and bioavailability. By converting a solid API into a liquid, the issue of polymorphism is entirely circumvented.[10]
-
Enhance Bioavailability: The liquid nature of API-ILs can lead to improved absorption. For instance, the conversion of a drug into a more lipophilic IL form can enhance its permeation across biological membranes.[13]
-
Enable Dual-Functional Therapeutics: It is possible to create API-ILs where both the cation and the anion have therapeutic activity, leading to synergistic effects or combination therapies in a single molecular entity.[13]
Application & Protocol 2.1: Synthesis and Characterization of a Lidocaine-Based API-IL
This protocol describes the synthesis of a lidocaine-based ionic liquid using a mechanochemical approach, which is a green and solvent-free method.[14][15]
Objective: To synthesize and characterize a lidocaine-docusate API-IL.
Materials:
-
Lidocaine hydrochloride
-
Sodium docusate
-
Mortar and pestle or a ball mill
-
Deionized water
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Fourier-Transform Infrared (FT-IR) spectrometer
-
Differential Scanning Calorimeter (DSC)
Protocol:
-
Synthesis by Mechanochemical Grinding:
-
In a mortar, combine equimolar amounts of lidocaine hydrochloride and sodium docusate.
-
Grind the solid mixture vigorously with a pestle for 15-20 minutes. The mixture should become a viscous liquid as the ionic liquid is formed.
-
Alternatively, use a ball mill for a more controlled and efficient reaction.
-
-
Purification:
-
Dissolve the resulting viscous liquid in dichloromethane.
-
Wash the organic phase with deionized water several times to remove the sodium chloride byproduct. The absence of chloride in the aqueous phase can be confirmed with a silver nitrate test.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the dichloromethane using a rotary evaporator to obtain the pure lidocaine-docusate API-IL.
-
-
Characterization:
-
NMR Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the chemical structure of the cation and anion and to ensure the absence of starting materials.[16]
-
FT-IR Spectroscopy: Obtain an FT-IR spectrum to identify the characteristic functional groups of lidocaine and docusate and to confirm the formation of the ionic liquid through changes in the vibrational modes.[17]
-
Differential Scanning Calorimetry (DSC): Perform a DSC analysis to determine the glass transition temperature (Tg) and to confirm the absence of a melting point, which is characteristic of an ionic liquid.[17]
-
Expected Outcome: The successful synthesis of a room-temperature liquid lidocaine-docusate API-IL, confirmed by spectroscopic and thermal analysis.
Section 3: Ionic Liquids in Advanced Drug Delivery Systems
Beyond their role as solubility enhancers and API-ILs, ionic liquids are being integrated into sophisticated drug delivery systems to improve therapeutic outcomes for various administration routes.
Oral Drug Delivery
Oral administration is the most common and preferred route for drug delivery. However, the harsh environment of the gastrointestinal (GI) tract and the poor permeability of many drugs across the intestinal epithelium pose significant challenges.[18] Ionic liquids are being explored to overcome these barriers.
This protocol outlines the preparation of an oral insulin formulation using the ionic liquid choline and geranate (CAGE), which has been shown to protect insulin from enzymatic degradation and enhance its intestinal absorption.[19][20][21]
Objective: To prepare a stable and effective oral insulin-CAGE formulation.
Materials:
-
Human insulin
-
Choline and geranate (CAGE)
-
Deionized water
-
pH meter
-
Magnetic stirrer
Protocol:
-
Preparation of Insulin-CAGE Formulation:
-
Prepare the CAGE ionic liquid by mixing choline bicarbonate and geranic acid in a 1:2 molar ratio, followed by lyophilization to remove water.
-
Disperse human insulin powder in the prepared CAGE at a desired concentration (e.g., 100 IU/mL) with gentle stirring at room temperature. The insulin should be fully dispersed to form a homogenous solution.[20]
-
-
In Vitro Stability Assessment:
-
Incubate the insulin-CAGE formulation in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) containing relevant enzymes (e.g., pepsin, trypsin).
-
At various time points, withdraw samples and analyze the integrity of insulin using HPLC or circular dichroism (CD) spectroscopy to assess its stability against enzymatic degradation.
-
-
In Vivo Evaluation (in animal models):
-
Administer the insulin-CAGE formulation orally to diabetic animal models (e.g., rats).
-
Monitor blood glucose levels at regular intervals to determine the pharmacokinetic and pharmacodynamic profile of the orally delivered insulin.[20]
-
Expected Outcome: The insulin-CAGE formulation is expected to protect insulin from degradation in the GI tract and lead to a significant reduction in blood glucose levels upon oral administration, demonstrating enhanced bioavailability compared to an oral solution of insulin alone.[20]
This protocol describes the fabrication of mucoadhesive patches containing an ionic liquid for localized and enhanced drug delivery in the GI tract.[22][23]
Objective: To create a mucoadhesive patch for the controlled release of a drug and an ionic liquid to the intestinal mucosa.
Materials:
-
Polyvinyl alcohol (PVA)
-
Choline and geranate (CAGE)
-
Model drug (e.g., insulin)
-
Deionized water
-
Casting mold
Protocol:
-
Preparation of the Ionogel Solution:
-
Prepare a 10% (w/v) aqueous solution of PVA by dissolving it in deionized water at 90°C with constant stirring.
-
Once the PVA is fully dissolved, cool the solution to room temperature.
-
Add CAGE and the model drug to the PVA solution and stir until a homogenous mixture is obtained.
-
-
Fabrication of Mucoadhesive Patches:
-
Pour the ionogel solution into a casting mold.
-
Subject the mold to repeated freeze-thaw cycles (e.g., 3 cycles of freezing at -20°C for 12 hours and thawing at room temperature for 12 hours). This process induces physical crosslinking of the PVA, forming a stable gel patch.[22]
-
-
Characterization:
-
Swelling Studies: Determine the swelling index of the patch in simulated intestinal fluid to understand its behavior in the GI environment.
-
Mucoadhesion Test: Evaluate the mucoadhesive strength of the patch using a texture analyzer or by measuring the force required to detach it from a piece of intestinal mucosa.
-
In Vitro Drug Release: Perform drug release studies in a dissolution apparatus using simulated intestinal fluid to determine the release kinetics of the drug and the ionic liquid from the patch.
-
Expected Outcome: A flexible and mucoadhesive patch that can adhere to the intestinal lining and provide sustained release of both the drug and the ionic liquid, thereby enhancing local drug concentration and absorption.[23]
Transdermal Drug Delivery
Transdermal drug delivery offers a non-invasive alternative to oral administration, avoiding first-pass metabolism. However, the stratum corneum, the outermost layer of the skin, presents a formidable barrier to drug penetration.[24] Ionic liquids can act as effective permeation enhancers.
This protocol details the preparation of a transdermal gel containing the NSAID ketoprofen and a choline-based ionic liquid to enhance its skin permeation.[25]
Objective: To formulate a stable and effective transdermal gel of ketoprofen with enhanced skin permeation.
Materials:
-
Ketoprofen
-
Choline-based ionic liquid (e.g., choline ketoprofen)
-
Gelling agent (e.g., Carbopol 940)
-
Triethanolamine
-
Propylene glycol
-
Deionized water
-
Franz diffusion cells
-
Animal skin (e.g., rat or porcine)
Protocol:
-
Preparation of the Ionic Liquid Gel:
-
Disperse the gelling agent in deionized water with constant stirring.
-
In a separate container, dissolve ketoprofen and the choline-based ionic liquid in propylene glycol.
-
Slowly add the drug-IL solution to the aqueous gel base with continuous stirring until a homogenous gel is formed.
-
Neutralize the gel by adding triethanolamine dropwise to achieve a skin-friendly pH (around 6.5-7.0).
-
-
In Vitro Skin Permeation Study:
-
Mount a piece of animal skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Apply a known amount of the ketoprofen-IL gel to the skin surface in the donor compartment.
-
Fill the receptor compartment with a suitable buffer (e.g., PBS pH 7.4) and maintain the temperature at 32°C.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analyze the concentration of ketoprofen in the withdrawn samples using HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of ketoprofen permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the enhancement ratio (ER) by comparing the flux of the IL-containing gel to a control gel without the IL. Studies have shown that a choline ketoprofen gel can have a transdermal rate 1.4–2.2 times that of a standard ketoprofen gel.[25]
-
Expected Outcome: The ketoprofen-IL gel will exhibit significantly higher skin permeation compared to the control gel, demonstrating the permeation-enhancing effect of the ionic liquid.
Section 4: Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships.
Caption: Workflow for the synthesis and purification of a lidocaine-based API-IL.
Caption: Conceptual workflow for oral insulin delivery using CAGE ionic liquid.
Conclusion and Future Perspectives
Ionic liquids represent a versatile and powerful platform in pharmaceutical development, offering innovative solutions to long-standing challenges in drug formulation and delivery. The ability to tailor their properties allows for the rational design of systems that can enhance solubility, improve stability, and facilitate transport across biological barriers. The protocols and data presented herein provide a practical foundation for researchers to explore the potential of ionic liquids in their own work. As our understanding of the interactions between ionic liquids and biological systems deepens, we can anticipate the development of even more sophisticated and effective ionic liquid-based therapeutics.
References
-
Jadhav, S. B., et al. (2021). Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): A New Paradigm in Drug Delivery. Journal of Controlled Release, 337, 548-564. [Link]
-
Hossain, S., et al. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Pharmaceutics, 15(2), 702. [Link]
-
Bhavna, et al. (2020). Mucoadhesive Ionic Liquid Gel Patches for Oral Delivery. ACS Biomaterials Science & Engineering, 6(10), 5747-5755. [Link]
-
Zotova, J., et al. (2020). Green Synthesis of Lidocaine Ionic Liquids and Salts: Mechanisms of Formation and Interactions in the Crystalline and Supercooled States. ACS Sustainable Chemistry & Engineering, 8(49), 18136-18147. [Link]
-
Bhavna, et al. (2023). Mucoadhesive Ionic Liquid Gel Patches for Oral Delivery. ACS Biomaterials Science & Engineering, 9(6), 2838-2845. [Link]
-
Panić, J., et al. (2020). Physicochemical and structural properties of lidocaine-based ionic liquids with anti-inflammatory anions. RSC Advances, 10(24), 14089-14098. [Link]
-
Hossain, S., et al. (2023). Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. Pharmaceutics, 15(4), 1179. [Link]
-
Gaur, P. K., et al. (2014). Development of Novel Ionic Liquid-Based Microemulsion Formulation for Dermal Delivery of 5-Fluorouracil. AAPS PharmSciTech, 15(4), 946-954. [Link]
-
Khan, S. A., et al. (2022). 1,3-Benzodioxole Tagged Lidocaine Based Ionic Liquids as Anticancer Drug: Synthesis, Characterization and In Silico Study. ChemistrySelect, 7(15), e202200543. [Link]
-
Gallani, N. S., et al. (2022). Novel Ionic Liquid Based Microemulsion Formulation: A Potential Tool for Drug Delivery. International Journal for Pharmaceutical Research Scholars, 11(1), 34-43. [Link]
-
Zotova, J., et al. (2020). Green Synthesis of Lidocaine Ionic Liquids and Salts: Mechanisms of Formation and Interactions in the Crystalline and Supercooled States. ACS Sustainable Chemistry & Engineering, 8(49), 18136-18147. [Link]
-
Moniruzzaman, M., et al. (2020). Biocompatible Ionic Liquid Surfactant-Based Microemulsion as a Potential Carrier for Sparingly Soluble Drugs. ACS Sustainable Chemistry & Engineering, 8(10), 4216-4226. [Link]
-
Hossain, S., et al. (2023). Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. Pharmaceutics, 15(4), 1179. [Link]
-
Bhavna, et al. (2020). Mucoadhesive Ionic Liquid Gel Patches for Oral Delivery. ACS Biomaterials Science & Engineering, 6(10), 5747-5755. [Link]
-
Im, A. R., et al. (2024). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Pharmaceutics, 16(1), 123. [Link]
-
Freire, M. G., et al. (2011). Enhanced dissolution of ibuprofen using ionic liquids as catanionic hydrotropes. Green Chemistry, 13(12), 3469-3475. [Link]
-
Gaur, P. K., et al. (2014). Development of Novel Ionic Liquid-Based Microemulsion Formulation for Dermal Delivery of 5-Fluorouracil. AAPS PharmSciTech, 15(4), 946-954. [Link]
-
Banerjee, A., et al. (2018). Ionic liquids for oral insulin delivery. Proceedings of the National Academy of Sciences, 115(28), 7296-7301. [Link]
-
Moniruzzaman, M., et al. (2010). Ionic liquid based microemulsion with pharmaceutically accepted components: Formulation and potential applications. Journal of Colloid and Interface Science, 352(1), 137-144. [Link]
-
Mir, M. A., et al. (2024). Pharmaceutical Applications of Lidocaine-based Ionic Liquids-A Remarkable Innovation in Drug Delivery. Current Drug Delivery, 21(1), 1-1. [Link]
-
Freire, M. G., et al. (2011). Enhanced dissolution of ibuprofen using ionic liquids as catanionic hydrotropes. Green Chemistry, 13(12), 3469-3475. [Link]
-
Banerjee, A., et al. (2018). Ionic liquids for oral insulin delivery. Proceedings of the National Academy of Sciences, 115(28), 7296-7301. [Link]
-
Li, M., et al. (2023). Investigation of Transdermal Drug Delivery and In Vivo Pharmacokinetics of Choline Ketoprofen Ionic Liquid. ACS Materials Au, 3(5), 512-520. [Link]
-
Zhang, S., et al. (2023). Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities. Chemical Society Reviews, 52(20), 7036-7078. [Link]
-
Li, P., et al. (2021). Recent Advances in Oral Insulin Delivery Technologies. Advanced Drug Delivery Reviews, 178, 113962. [Link]
-
Moshikur, R. M., et al. (2021). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. In Ionic Liquids in the new millennium. IntechOpen. [Link]
-
Santos, F., et al. (2021). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Pharmaceutics, 13(8), 1303. [Link]
-
Liu, Y., et al. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Molecules, 29(3), 565. [Link]
-
Kim, D. W., et al. (2024). The Development and Characterization of Novel Ionic Liquids Based on Mono- and Dicarboxylates with Meglumine for Drug Solubilizers and Skin Permeation Enhancers. Pharmaceutics, 16(3), 329. [Link]
-
Al-Akayleh, F., et al. (2023). Naproxen Drug Solubility: Enhancement and Thermodynamic Modeling by Surface-Active Ionic Liquids Based on 2-Hydroxyethylamine. Journal of Chemical & Engineering Data, 68(4), 856-867. [Link]
-
Moshikur, R. M., et al. (2021). IONIC LIQUID (IL) ASSISTED INSULIN DELIVERY SYSTEM. ResearchGate. [Link]
-
Ferreira, H., et al. (2019). Ionic Liquids and Salts from Ibuprofen as Promising Innovative Formulations of an Old Drug. ChemMedChem, 14(9), 923-931. [Link]
-
Singh, M., et al. (2013). Formulation and Evaluation of Nanoparticles of Ketoprofen for Transdermal Delivery. RGUHS Journal of Pharmaceutical Sciences, 3(3), 51-56. [Link]
-
Prokić, A., et al. (2022). Eutectic mixtures with choline chloride and polyols: Solubility enhancement of ibuprofen in aqueous solutions. Journal of Drug Delivery Science and Technology, 70, 103233. [Link]
-
Luís, A., et al. (2018). New non-toxic biocompatible dianionic ionic liquids that enhance the solubility of oral drugs from BCS class II. RSC Advances, 8(2), 793-801. [Link]
-
Nabila, F. H., et al. (2024). Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery. Advanced Therapeutics, 7(10), 2400108. [Link]
-
Khan, S. A., et al. (2024). Imidazolium-based dicationic ionic liquids as potent antibacterial agents: Synthesis, characterization, and in-silico studies. Journal of Molecular Liquids, 395, 123899. [Link]
-
Kumar, V., et al. (2020). Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers. ACS Omega, 5(10), 5086-5101. [Link]
-
Garg, A., et al. (2016). Nanoemulsion Based Hydrogel for Enhanced Transdermal Delivery of Ketoprofen. Pharmaceutical Development and Technology, 21(1), 1-10. [Link]
-
Adu, P. A., et al. (2024). A review on oral novel delivery systems of insulin through the novel delivery system formulations. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]
-
Stasiewicz, M., et al. (2019). Ketoprofen-Based Ionic Liquids: Synthesis and Interactions with Bovine Serum Albumin. Molecules, 25(1), 73. [Link]
-
Kumar, S., et al. (2014). Study on Interactions Between Imidazolium Based Surface Active Ionic Liquid and Drug at Different Temperature and Concentrations. Journal of Solution Chemistry, 43(6), 1141-1153. [Link]
-
Singh, S., et al. (2024). Oral mucoadhesive drug delivery system: Formulation strategies and evaluation techniques. World Journal of Advanced Research and Reviews, 24(1), 1184-1194. [Link]
-
Di Pietro, S., et al. (2022). Evidence of the CH···O Hydrogen Bonding in Imidazolium-Based Ionic Liquids from Far-Infrared Spectroscopy Measurements and DFT Calculations. International Journal of Molecular Sciences, 23(21), 13352. [Link]
-
V. S., S., & V, B. (2021). Development of Mucoadhesive Bandages for Oral Drug Delivery Applications. SCTIMST DSpace. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions | MDPI [mdpi.com]
- 4. Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00510K [pubs.rsc.org]
- 5. Evidence of the CH···O HydrogenBonding in Imidazolium-Based Ionic Liquids from Far-Infrared Spectroscopy Measurements and DFT Calculations [mdpi.com]
- 6. Enhanced dissolution of ibuprofen using ionic liquids as catanionic hydrotropes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Study on Interactions Between Imidazolium Based Surface Active Ionic Liquid and Drug at Different Temperature and Concentrations | Semantic Scholar [semanticscholar.org]
- 8. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ionic Liquids and Salts from Ibuprofen as Promising Innovative Formulations of an Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ionic Liquids in Pharmaceutics: Biocompatibility, Physicochemical Properties, and Applications of API-ILs in Modern Drug Delivery Systems | Indonesian Journal on Health Science and Medicine [ijhsm.umsida.ac.id]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Physicochemical and structural properties of lidocaine-based ionic liquids with anti-inflammatory anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. The Development and Characterization of Novel Ionic Liquids Based on Mono- and Dicarboxylates with Meglumine for Drug Solubilizers and Skin Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A review on oral novel delivery systems of insulin through the novel delivery system formulations: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ionic liquids for oral insulin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Advances in Oral Insulin Delivery Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mucoadhesive Ionic Liquid Gel Patches for Oral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Ethyl-1H-imidazole-2-carboxylic Acid
Welcome to the technical support center for the purification of 1-Ethyl-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and explanations herein are grounded in established chemical principles to ensure technical accuracy and practical utility in your laboratory work.
Introduction to the Challenges
This compound is an amphoteric molecule, possessing both a basic imidazole ring and an acidic carboxylic acid group. This zwitterionic character at certain pH values can present unique challenges during purification, such as unusual solubility profiles and difficulties with traditional extraction and crystallization techniques. This guide will help you navigate these challenges to obtain your target compound with high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My compound is crashing out of solution as an oil during recrystallization, not as crystals. What should I do?
Answer: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. Here are several strategies to induce crystallization:
-
Reduce the Cooling Rate: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling often promotes oil formation.
-
Add More Solvent: The oil may be a sign of excessive supersaturation. Add a small amount of hot solvent to dissolve the oil, then attempt to cool it again slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.[1]
-
Change the Solvent System: If the above methods fail, your solvent system may be inappropriate. Consider a solvent mixture. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
Question 2: During acid-base extraction, I'm not getting good separation of my product into either the aqueous or organic layer. What's going wrong?
Answer: This issue often stems from incorrect pH adjustment or the zwitterionic nature of your compound. This compound has two pKa values: one for the carboxylic acid (estimated pKa ~2-4) and one for the protonated imidazole ring (estimated pKa ~6-7).
-
Understanding the Isoelectric Point (pI): At a pH between its two pKa values, the molecule is likely to exist as a zwitterion, which can have high polarity and aqueous solubility. The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. At this pH, the compound often has its lowest aqueous solubility.
To effectively use acid-base extraction, you need to drive the equilibrium to favor either the fully protonated (cationic) or fully deprotonated (anionic) form.
-
For Extraction into the Aqueous Layer:
-
To extract into a basic aqueous layer, you need to deprotonate the carboxylic acid. The pH of the aqueous solution should be at least two units above the pKa of the carboxylic acid (e.g., pH > 6). A dilute solution of sodium bicarbonate or sodium carbonate is often suitable.
-
To extract into an acidic aqueous layer, you need to protonate the imidazole ring. The pH should be at least two units below the pKa of the protonated imidazole (e.g., pH < 4). A dilute solution of HCl is appropriate.
-
-
Troubleshooting Steps:
-
Check the pH: Use pH paper or a calibrated pH meter to ensure you are at the correct pH for your desired extraction.
-
Precipitation at the pI: If you are adjusting the pH and the compound precipitates out of both layers, you are likely at or near the isoelectric point. This property can be used for purification by intentionally adjusting the pH to the pI to precipitate the product, followed by filtration.
-
Salting Out: If your compound has some solubility in both layers, adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic compound in the aqueous phase and promote better separation.[1]
-
Question 3: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity and develop a chromatography method. How can I fix this?
Answer: Streaking of basic compounds like your imidazole derivative on acidic silica gel is a common issue due to strong interactions between the basic nitrogen and the acidic silanol groups on the silica surface.
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1]
-
Add 0.5-2% triethylamine (Et3N) to your solvent system (e.g., dichloromethane/methanol/triethylamine).
-
Alternatively, use a solution of ammonia in methanol (e.g., 7N NH3 in MeOH) as part of your mobile phase.
-
-
Use an Alternative Stationary Phase:
-
Alumina: Basic or neutral alumina can be a better choice for purifying basic compounds.
-
Reversed-Phase (C18) Silica: For polar compounds, reversed-phase chromatography is often a good option. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Impurities will depend on the synthetic route. Common impurities could include:
-
Unreacted starting materials such as 1-ethyl-1H-imidazole.
-
Byproducts from the carboxylation step.
-
If synthesized from the corresponding ester, you may have residual ethyl 1-ethyl-1H-imidazole-2-carboxylate or the alcohol used for hydrolysis.
-
Isomeric impurities, such as 1-Ethyl-1H-imidazole-4-carboxylic acid or 1-Ethyl-1H-imidazole-5-carboxylic acid, if the synthesis was not regioselective.
Q2: What is the best way to store purified this compound?
A2: As a carboxylic acid, it should be stored in a tightly sealed container in a cool, dry place, away from strong bases. Given its zwitterionic nature, it is likely a solid at room temperature.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, but with the considerations mentioned in the troubleshooting section regarding streaking. If using silica gel, a modified mobile phase with a base like triethylamine is recommended. Reversed-phase chromatography on a C18 column is also a very effective technique for purifying polar, ionizable compounds.
Q4: What is a good starting point for a recrystallization solvent?
A4: Given the polar nature of the compound, polar solvents should be tested. Good candidates to screen include:
-
Water
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Mixtures of the above, or mixtures with a less polar co-solvent like ethyl acetate or toluene.
The ideal solvent will dissolve the crude product when hot but show low solubility when cold.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Precipitation
This protocol leverages the amphoteric nature of the molecule to separate it from non-ionizable impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate. If there are insoluble materials, they can be removed by filtration at this stage.
-
Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate (NaHCO3). The basic aqueous solution will deprotonate the carboxylic acid, forming the sodium salt, which will be drawn into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous extracts. At this point, neutral organic impurities remain in the original ethyl acetate layer.
-
Backwash (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise with stirring. Monitor the pH with pH paper. As you approach the isoelectric point (estimated to be around pH 4-5), the this compound will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts, followed by a small amount of a cold, non-polar organic solvent like diethyl ether to help with drying.
-
Drying: Dry the purified product under vacuum.
Diagram of Acid-Base Purification Workflow
Caption: Workflow for purification via acid-base extraction and precipitation.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude product is already of reasonable purity and a suitable solvent has been identified.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, acetonitrile) to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen recrystallization solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Summary Table
| Parameter | Recommended Conditions & Solvents | Rationale |
| Acid-Base Extraction | Aqueous Base: 1M NaHCO3 or 1M Na2CO3Aqueous Acid: 1M HClOrganic Solvent: Ethyl Acetate, Dichloromethane | The use of weak bases prevents potential side reactions. The choice of organic solvent should be one in which the neutral form of the compound is soluble and which is immiscible with water. |
| Precipitation pH | ~ pH 4-5 (to be determined empirically) | This is the estimated isoelectric point where the zwitterionic form is least soluble in water, allowing for selective precipitation. |
| Recrystallization Solvents | Water, Ethanol, Isopropanol, Acetonitrile, or mixtures thereof. | These polar solvents are likely to have the desired solubility profile for a polar, zwitterionic compound (high solubility when hot, low when cold). |
| Chromatography (Normal Phase) | Stationary Phase: Silica GelMobile Phase Modifier: 0.5-2% Triethylamine or Ammonia in Methanol | The basic modifier neutralizes acidic sites on the silica, preventing peak tailing of the basic imidazole compound. |
| Chromatography (Reversed Phase) | Stationary Phase: C18 SilicaMobile Phase: Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA | Reversed-phase is excellent for polar compounds. The acidic modifier helps to protonate the molecule, leading to sharper peaks. |
References
-
University of Rochester Department of Chemistry. Tips for Flash Column Chromatography. [Link]
Sources
Technical Support Center: Synthesis of 1-Ethyl-1H-imidazole-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-Ethyl-1H-imidazole-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth explanations and actionable troubleshooting strategies to ensure the integrity and success of your experiments.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically involves a multi-step process. A common route begins with the carboxylation of imidazole, followed by N-alkylation and subsequent hydrolysis of the resulting ester. Each of these steps presents unique challenges that can impact yield and purity. This guide will dissect these potential issues and offer expert-driven solutions.
Common Synthetic Approach:
A prevalent synthetic route involves three key transformations:
-
Carboxylation of Imidazole: This is often achieved by treating imidazole with a strong base and carbon dioxide.[1][2]
-
N-Alkylation: The resulting imidazole-2-carboxylate is then alkylated, typically with an ethylating agent like iodoethane or ethyl sulfate, to introduce the ethyl group at the N1 position.[1]
-
Hydrolysis: The final step is the hydrolysis of the ethyl ester to yield the desired carboxylic acid.
Below is a generalized workflow for this synthesis:
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.
A. Issues in the Carboxylation Step
Question 1: My carboxylation of imidazole is resulting in low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in the carboxylation of imidazole are a common hurdle. The primary culprits are often incomplete deprotonation, side reactions, and the inherent instability of the carboxylated intermediate.
Causality and Solutions:
-
Incomplete Deprotonation: The C2 proton of imidazole is not highly acidic, requiring a strong base for efficient removal.
-
Troubleshooting:
-
Base Selection: Ensure you are using a sufficiently strong, non-nucleophilic base. While alkali metal carbonates and hydroxides can be used under high pressure and temperature[2], organometallic bases like n-butyllithium (n-BuLi) or Grignard reagents are often more effective under milder conditions. Potassium tert-butoxide is another viable option.[1]
-
Anhydrous Conditions: Water will quench the strong base and the reactive imidazole anion. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
-
-
Decarboxylation: Imidazole-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures.[3][4][5]
-
Troubleshooting:
-
Temperature Control: Perform the carboxylation at low temperatures (e.g., -78 °C to 0 °C) when using highly reactive bases like n-BuLi. For methods requiring higher temperatures, carefully optimize the reaction time to minimize product degradation.[2]
-
-
-
Side Reactions: The imidazole ring can undergo other reactions if not properly managed.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric components.
-
-
Experimental Protocol: Optimized Carboxylation
-
To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous solvent (e.g., THF or DME).
-
Add imidazole and cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the low temperature.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Bubble dry carbon dioxide gas through the solution or add crushed dry ice.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
B. Challenges in N-Alkylation
Question 2: I am observing a mixture of N1 and N3 alkylated products. How can I improve the regioselectivity for the desired N1-ethyl isomer?
Answer:
The formation of regioisomers during the N-alkylation of unsymmetrical imidazoles is a well-documented challenge.[6][7] The two nitrogen atoms of the imidazole ring have different electronic environments, and the reaction conditions can influence which nitrogen is more nucleophilic.
Causality and Solutions:
-
Tautomerism: Imidazole-2-carboxylate exists as a mixture of tautomers. The position of the proton influences which nitrogen is available for alkylation.
-
Steric Hindrance: The carboxylate group at the C2 position can sterically hinder the approach of the alkylating agent to the adjacent nitrogen (N1). However, electronic effects often play a more dominant role.[6]
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the regioselectivity.
-
Troubleshooting:
-
Protecting Groups: A reliable strategy to ensure regioselectivity is the use of a protecting group. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to direct alkylation.[8]
-
Optimizing Reaction Conditions:
-
Base: Using a base to deprotonate the imidazole nitrogen can favor alkylation at the less sterically hindered position.
-
Solvent: The polarity of the solvent can influence the tautomeric equilibrium and the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene).
-
Alkylating Agent: "Harder" alkylating agents may favor reaction at the more electron-rich nitrogen, while "softer" agents might show different selectivity.
-
-
-
Caption: Factors influencing the regioselectivity of N-alkylation.
C. Complications During Hydrolysis
Question 3: During the final hydrolysis step, I am experiencing product degradation and difficulty with purification. What are the potential pitfalls?
Answer:
The hydrolysis of the ethyl ester to the carboxylic acid can be complicated by the lability of the imidazole ring under harsh conditions and the amphoteric nature of the product.
Causality and Solutions:
-
Ring Opening: Imidazole rings, particularly when activated, can be susceptible to hydrolytic ring opening under strong acidic or basic conditions.[9]
-
Decarboxylation: As mentioned earlier, the final carboxylic acid product can decarboxylate if heated excessively, especially under acidic conditions.[3][5]
-
Purification Challenges: The product is a zwitterionic amino acid, which can make it soluble in both aqueous and, to some extent, polar organic solvents, complicating extraction and isolation.
-
Troubleshooting:
-
Mild Hydrolysis Conditions:
-
Base Hydrolysis: Use a milder base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature.
-
Acid Hydrolysis: Employ dilute mineral acids (e.g., 1M HCl) and maintain careful temperature control.
-
-
Work-up and Purification:
-
Isoelectric Point Precipitation: After hydrolysis, carefully adjust the pH of the solution to the isoelectric point (pI) of the amino acid. At its pI, the net charge is zero, and its aqueous solubility is at a minimum, causing it to precipitate out of the solution.
-
Ion-Exchange Chromatography: For highly pure material, ion-exchange chromatography can be an effective purification method.
-
-
-
Data Summary: Recommended Reaction Conditions
| Step | Parameter | Recommended Condition | Rationale |
| Carboxylation | Temperature | -78 °C to 0 °C | Minimizes decarboxylation of the product. |
| Atmosphere | Inert (N2 or Ar) | Prevents side reactions with atmospheric components. | |
| N-Alkylation | Strategy | Use of protecting groups | Ensures high regioselectivity for N1 alkylation.[8] |
| Solvent | Aprotic (e.g., DMF, Acetonitrile) | Facilitates the SN2 reaction. | |
| Hydrolysis | Reagent | LiOH in THF/H2O | Mild conditions prevent ring opening and decarboxylation. |
| Purification | Isoelectric point precipitation | Exploits the amphoteric nature of the product for efficient isolation. |
III. References
-
JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents. Available at:
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. Available at: [Link]
-
1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. Available at: [Link]
-
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters - ACS Publications. Available at: [Link]
-
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC - NIH. Available at: [Link]
-
Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and - ChemRxiv. Available at: [Link]
-
N-Alkylation of imidazoles - University of Otago. Available at: [Link]
-
Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)] - Asian Journal of Research in Chemistry. Available at: [Link]
-
Decarboxylation process of 1H-benzimidazole-2-carboxylic acid. - ResearchGate. Available at: [Link]
-
This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. Available at: [Link]
-
Hydrolysis of imidazole-2-ylidenes - PubMed. Available at: [Link]
-
US5117004A - Preparation of imidazole-2-carboxylic acids - Google Patents. Available at:
Sources
- 1. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. US5117004A - Preparation of imidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 3. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. reddit.com [reddit.com]
- 8. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N-Ethylation of Imidazole
Welcome to the technical support center for the N-ethylation of imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments. My aim is to combine established scientific principles with practical, field-tested insights to help you navigate the nuances of this important synthetic transformation.
Introduction to N-Ethylation of Imidazole
The N-alkylation of imidazoles is a fundamental reaction in organic synthesis, crucial for the development of a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] The addition of an ethyl group to the imidazole nitrogen can significantly alter the parent molecule's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic profile and biological efficacy.[5]
This guide will address common challenges encountered during the N-ethylation of imidazole, providing clear, actionable solutions to optimize your reaction conditions and achieve high yields of the desired product.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the N-ethylation of imidazole:
Q1: What are the most common ethylating agents for the N-ethylation of imidazole?
Common ethylating agents include ethyl halides (such as ethyl iodide and ethyl bromide), diethyl sulfate, and ethyl triflate. The choice of agent often depends on factors like reactivity, cost, and the specific requirements of your substrate. Ethyl iodide is highly reactive, while diethyl sulfate is a cost-effective alternative.[6][7]
Q2: Which bases are typically used for the N-ethylation of imidazole?
A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) to milder bases like potassium carbonate (K₂CO₃).[5] Other commonly used bases include sodium hydroxide (NaOH), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][8] The choice of base is critical and depends on the acidity of the imidazole proton and the overall reaction conditions.
Q3: What solvents are recommended for this reaction?
Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are frequently used.[1][5] In some cases, phase-transfer catalysis (PTC) can be employed, allowing for the use of non-polar solvents or even solvent-free conditions.[9][10][11]
Q4: I am observing a significant amount of a dialkylated product (imidazolium salt). How can I prevent this?
The formation of a quaternary imidazolium salt is a common side reaction that occurs when the N-ethylated imidazole product, which is still nucleophilic, reacts further with the ethylating agent.[12] To minimize this:
-
Control Stoichiometry: Use a slight excess of imidazole relative to the ethylating agent.
-
Monitor the Reaction: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate the rate of the second alkylation.
Q5: My N-ethylation of an unsymmetrical imidazole is not regioselective. How can I control which nitrogen is ethylated?
Regioselectivity in unsymmetrical imidazoles is influenced by both electronic and steric factors.[12][13][14]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the nearer nitrogen, favoring alkylation at the more distant nitrogen.[12][14]
-
Steric Hindrance: Bulky substituents on the imidazole ring or the use of a bulky ethylating agent will favor alkylation at the less sterically hindered nitrogen.[12][14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides step-by-step solutions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Insufficiently Strong Base: The pKa of the imidazole N-H is approximately 14.5.[10] If the chosen base is not strong enough to deprotonate the imidazole effectively, the reaction will not proceed.
-
Solution: Switch to a stronger base. For example, if K₂CO₃ is ineffective, consider using NaH or DBU.[1]
-
-
Poor Solvent Choice: The chosen solvent may not be suitable for the reaction conditions.
-
Reaction Temperature is Too Low: The activation energy for the reaction may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for side product formation. Many N-alkylation reactions require heating.[1]
-
-
Inactive Ethylating Agent: The ethylating agent may have degraded.
-
Solution: Use a fresh bottle of the ethylating agent.
-
Problem 2: Formation of Multiple Products
Possible Causes & Solutions:
-
Dialkylation: As discussed in the FAQs, over-alkylation can lead to the formation of imidazolium salts.[12]
-
Solution: Carefully control the stoichiometry (1:1 or a slight excess of imidazole) and monitor the reaction closely.
-
-
Lack of Regioselectivity: For unsymmetrical imidazoles, a mixture of N1 and N3 ethylated products may form.[13]
-
Solution: Analyze the electronic and steric properties of your substrate to predict the more reactive nitrogen. Consider using a protecting group strategy for complex syntheses where high regioselectivity is crucial.[12]
-
-
C-Alkylation: Although less common under basic conditions, C-alkylation can sometimes occur.[15]
-
Solution: Ensure the reaction conditions favor N-alkylation. Using a strong base to fully deprotonate the imidazole generally promotes N-alkylation.
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
Product is an Imidazolium Salt: If significant dialkylation has occurred, the resulting salt will have very different solubility properties compared to the desired neutral product.
-
Solution: If the salt is the major product, consider optimizing the reaction to prevent its formation. If it is a minor impurity, it can often be removed by an aqueous wash, as the salt is typically water-soluble.
-
-
Tailing on Silica Gel Column: The basic nature of the imidazole product can lead to strong interactions with the acidic silica gel, causing tailing during column chromatography.[16]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel. Alternatively, consider using neutral or basic alumina as the stationary phase.[16]
-
-
Co-elution of Starting Material and Product: The starting imidazole and the N-ethylated product may have similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Optimize your solvent system for column chromatography. Experiment with different solvent mixtures and gradients.[16]
-
Consider an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid. The basic imidazole and N-ethylimidazole will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract with an organic solvent to recover the purified basic compounds.[16]
-
-
Experimental Protocols
Protocol 1: General Procedure for N-Ethylation using Potassium Carbonate in Acetonitrile
This method is suitable for many simple imidazoles and is operationally straightforward.
Materials:
-
Imidazole (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Anhydrous potassium carbonate (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the imidazole and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
With vigorous stirring, add the ethyl iodide dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: N-Ethylation using Sodium Hydride in DMF
This method is effective for less reactive imidazoles or when a stronger base is required.
Materials:
-
Imidazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Ethyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazole and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the ethyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of substituted imidazoles, which can be adapted for N-ethylation.
| Entry | Imidazole Substrate | Ethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Propyl-imidazole-4,5-dicarboxylate | Ethyl iodide | DBU | DMF | 80-100 | 24 | <50 |
| 2 | 4-Nitroimidazole | Ethyl iodide | NaH | THF | rt - 50 | 12 | Variable |
| 3 | Imidazole | Ethyl bromide | K₂CO₃ | Acetonitrile | Reflux | 12-24 | Moderate |
| 4 | 2,4,5-Triphenylimidazole | Ethyl bromide | NaOH (50%) / PTC | Toluene | 75 | 4 | 85-95 |
Note: Yields are highly substrate-dependent and the conditions provided are a general guideline.[1]
Visualizations
Reaction Mechanism
The N-ethylation of imidazole proceeds via a nucleophilic substitution mechanism.
Caption: General mechanism of N-ethylation of imidazole.
Troubleshooting Workflow
A logical approach to troubleshooting common issues in N-ethylation reactions.
Caption: Decision tree for troubleshooting N-ethylation.
References
-
Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) N-alkylation of imidazole by alkaline carbons. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND REACTIONS OF IMIDAZOLE. (2024). Zenodo. Retrieved from [Link]
-
Halpern, M. (n.d.). High-Dilution PTC N-Alkylation. PTC Organics, Inc. Retrieved from [Link]
-
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). PMC. Retrieved from [Link]
-
Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... (n.d.). ResearchGate. Retrieved from [Link]
-
Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022). National Institutes of Health. Retrieved from [Link]
-
ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC. (2001). Synthetic Communications, 31(18), 2743–2752. Retrieved from [Link]
-
How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation? (2023). ResearchGate. Retrieved from [Link]
- N1 site alkylation method for imidazole compounds. (n.d.). Google Patents.
-
Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. (n.d.). ResearchGate. Retrieved from [Link]
-
From Other Imidazoles by Substitution of Hydrogen. (2024). YouTube. Retrieved from [Link]
-
This is why selective N-alkylation of imidazoles is difficult. (2023). Reddit. Retrieved from [Link]
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2003). PubMed. Retrieved from [Link]
-
N-Alkylation of imidazoles. (n.d.). University of Otago. Retrieved from [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
-
Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Alkylation of 1-methylimidazol (MIM) with diethyl sulfate (DES) to... (n.d.). ResearchGate. Retrieved from [Link]
-
The Asymmetric Phase-Transfer Catalyzed Alkylation of Imidazolyl Ketones and Aryl Acetates and Their Applications to Total Synthesis. (2010). BYU ScholarsArchive. Retrieved from [Link]
-
Proposed mechanism for N‐arylation of imidazole using various aryl halides. (n.d.). ResearchGate. Retrieved from [Link]
-
The effect of ultrasound on the N-alkylation of imidazole over alkaline carbons: Kinetic aspects. (n.d.). ResearchGate. Retrieved from [Link]
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (n.d.). PubMed Central. Retrieved from [Link]
-
From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. (2017). ACS Omega. Retrieved from [Link]
-
N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. (2021). ResearchGate. Retrieved from [Link]
-
How do I purify 1-methylimidazole after the Debus–Radziszewski reaction? (2023). Reddit. Retrieved from [Link]
- Process for preparing 1-alkylimidazoles. (n.d.). Google Patents.
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (n.d.). ACS Catalysis. Retrieved from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. server.ccl.net [server.ccl.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Research Portal [ourarchive.otago.ac.nz]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted Imidazole-2-Carboxylic Acids
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted imidazole-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic building blocks. The unique electronic nature of the imidazole ring presents a distinct set of challenges, particularly when targeting substitution at the C2 position with a carboxylic acid moiety. This resource consolidates field-proven insights and troubleshooting strategies to help you overcome common hurdles in your synthetic campaigns.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of substituted imidazole-2-carboxylic acids notoriously difficult?
The primary challenges stem from the electronic properties of the imidazole ring and the stability of the target molecule itself. The C2 position is electron-deficient, making direct electrophilic substitution difficult, while the C2 proton is the most acidic, facilitating metallation. However, the resulting C2-anion's stability and reactivity can be problematic. Furthermore, the final imidazole-2-carboxylic acid products are often prone to decarboxylation, especially under harsh thermal or acidic/basic conditions used in synthesis or workup.[1][2] This inherent instability complicates purification and handling.
Q2: What are the most common synthetic strategies, and what are their primary limitations?
Classical methods like the Debus-Radziszewski and Marckwald syntheses are foundational for building the imidazole core.[3][4][5] The Radziszewski reaction, a multi-component condensation, can suffer from low yields and harsh conditions, though modern variations using microwave assistance show improvement.[6][7][8] The Marckwald synthesis provides a route to 2-mercaptoimidazoles, which can be desulfurized, but this adds steps to the sequence.[9][10]
More direct approaches involve the lithiation of an N-protected imidazole at C2 followed by quenching with CO2. This is often the most effective route but requires careful control of temperature and moisture, and the choice of protecting group is critical.[11] Finally, direct C-H carboxylation is an emerging area but can require specialized catalysts and conditions.[2][12]
Q3: My primary challenge is the final hydrolysis of a C2-ester. Why is this step so problematic?
The hydrolysis of an imidazole-2-carboxylate ester is significantly more challenging than for typical alkyl or aryl esters. The imidazole ring, particularly the N1 atom, exerts a powerful electron-donating effect through resonance. This delocalizes electron density onto the exocyclic carbonyl carbon of the ester, reducing its electrophilicity and making it less susceptible to nucleophilic attack by water or hydroxide ions.[13][14] Consequently, standard hydrolysis conditions (e.g., NaOH in MeOH/H2O at room temperature) are often sluggish or completely ineffective, forcing the use of harsher conditions that can lead to decarboxylation or other side reactions.[15][16]
Section 2: Troubleshooting Guides
This section provides in-depth, Q&A-based troubleshooting for specific experimental failures.
Problem Area 1: Ester Hydrolysis Failure
Q: I am attempting to hydrolyze my ethyl 1,4,5-trimethyl-imidazole-2-carboxylate with 2M NaOH in refluxing ethanol, but I only recover starting material or see a complex mixture of byproducts. What is happening and what should I do?
A: Causality & Rationale
Your experience is a classic example of the challenges discussed in the FAQ. Refluxing in strong base is a high-energy condition that, while intended to force the difficult hydrolysis, is likely promoting side reactions, including potential decarboxylation of any small amount of product that does form. The reduced electrophilicity of the C2-carbonyl is the root cause of the sluggish reaction.
Troubleshooting Workflow & Recommended Protocols
To overcome this, you must either increase the nucleophilicity of the attacking species or use conditions that favor the hydrolysis equilibrium without requiring excessive heat.
dot
Caption: Troubleshooting Decision Tree for Ester Hydrolysis.
Comparative Table of Hydrolysis Conditions
| Protocol | Reagents & Conditions | Typical Time | Yield Potential | Key Considerations |
| Standard (Often Fails) | 1-2M NaOH or KOH in MeOH/H₂O, RT to Reflux | 12-48 h | Low (<20%) | Often ineffective; risk of side reactions at high temp. |
| Protocol 1 (Recommended) | LiOH (2-5 equiv.), THF/H₂O (3:1), 0°C to RT | 6-24 h | Good (60-90%) | LiOH is a stronger nucleophile. THF improves solubility. Lower temp minimizes degradation.[16] |
| Protocol 2 (Alternative) | 6M aq. KOH, Toluene, TBAHS (0.1 equiv.), 50-80°C | 4-12 h | Moderate-Good | Phase-transfer catalysis can accelerate the reaction at moderate temperatures. |
| Protocol 3 (Acidic) | 6M HCl (aq.), Reflux | 2-8 h | Variable | Product precipitates as HCl salt. Risk of decarboxylation. Only for substrates stable to strong acid.[15] |
Detailed Experimental Protocol (Protocol 1: LiOH Hydrolysis)
-
Dissolve the imidazole-2-carboxylate ester (1.0 equiv.) in a mixture of THF and water (3:1 v/v) to a concentration of 0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add solid lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv.) in one portion.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.
-
Self-Validation Checkpoint: Monitor the reaction progress every 2-4 hours via TLC or LC-MS. The product, being a salt, will likely be at the baseline on silica gel. A successful reaction shows complete consumption of the starting material.
-
Upon completion, cool the mixture back to 0°C and carefully acidify to pH ~3-4 with cold 1M HCl. The carboxylic acid may precipitate.
-
Extract the aqueous phase with a suitable organic solvent (e.g., EtOAc, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30°C) to afford the crude product.
Problem Area 2: Unwanted Decarboxylation
Q: I successfully synthesized my imidazole-2-carboxylic acid, but it completely decomposes when I try to purify it by silica gel chromatography or upon heating to dry it. How can I isolate my pure product?
A: Causality & Rationale
Imidazole-2-carboxylic acids are analogous to β-keto acids in that they can undergo facile decarboxylation through a cyclic transition state, especially when protonated. The acidic protons on the silica gel surface or residual acid from the workup can catalyze this decomposition.[2][17] Heating provides the activation energy for this undesirable pathway.[1]
dot
Caption: Catalyzed Decarboxylation Pathway.
Recommended Isolation & Purification Strategies
-
Avoid Silica Gel Chromatography: Do not attempt to purify the final carboxylic acid on standard silica gel. If chromatography is absolutely necessary, use a deactivated support (e.g., silica treated with triethylamine) or reverse-phase chromatography (C18).
-
Purification by Recrystallization or Trituration: This is the preferred method. After an extractive workup, concentrate the crude product at low temperature. Attempt to recrystallize from a suitable solvent system (e.g., ethanol/water, acetone/hexanes) or triturate the crude solid with a non-polar solvent like diethyl ether or hexanes to wash away less polar impurities.
-
Isolate as a Salt: If the free acid is persistently unstable, consider isolating it as a stable salt. After hydrolysis and before extraction, basify the solution with a specific base (e.g., sodium bicarbonate) and wash with an organic solvent to remove neutral impurities. Then, lyophilize the aqueous layer to obtain the sodium salt. Alternatively, after extraction of the free acid, dissolve it in a minimal amount of a solvent like methanol and add one equivalent of a base (e.g., sodium methoxide or a stable amine like dicyclohexylamine) to precipitate the corresponding salt.
-
Low-Temperature Drying: Dry the purified product under high vacuum at room temperature or below. Avoid using a heated oven.
Problem Area 3: N-Protecting Group Issues
Q: I need to perform a C2-lithiation/carboxylation. Which N-protecting group should I use that is stable to n-BuLi but can be removed without destroying my carboxylic acid product?
A: Causality & Rationale
The choice of protecting group is paramount. It must be robust enough to withstand the strongly basic conditions of metallation but labile enough for removal under conditions that do not trigger decarboxylation or ester hydrolysis. Groups that require strong acid or hydrogenation for removal can be problematic.
Protecting Group Selection Guide
| Protecting Group | Introduction Reagent | Stability | Cleavage Conditions | Commentary |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH | Stable to BuLi, Grignards | TBAF or aq. HCl | Fluoride-based deprotection is very mild and orthogonal. Acidic cleavage is also possible but carries risk. |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP | Unstable to BuLi | TFA, HCl | Not suitable for C2-lithiation as BuLi will attack the carbonyl. |
| Trityl (Tr) | Trityl Chloride, Et₃N | Stable to BuLi at low T | Mild acid (e.g., formic acid) | Bulky group that directs metallation to C2. Mild acidic removal is often tolerated. |
| Dialkoxymethyl | Triethyl orthoformate | Stable to BuLi | Mild aq. acid (neutralizes after) | An excellent choice that is easily introduced and removed under mild conditions, minimizing decarboxylation risk.[11] |
Recommended Protocol: Dialkoxymethyl Protection [11]
-
Protection: Reflux the starting imidazole with triethyl orthoformate (excess) for 12-24 hours. Remove the excess reagent under vacuum to obtain the N-CH(OEt)₂ protected imidazole.
-
Carboxylation: Dissolve the protected imidazole in dry THF and cool to -40°C. Add n-BuLi (1.1 equiv.) dropwise and stir for 30 minutes. Bubble dry CO₂ gas through the solution for 1 hour. Allow to warm to room temperature.
-
Deprotection & Workup: Quench the reaction with water. Add dilute aqueous acid (e.g., 1M HCl) and stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS). Carefully adjust the pH to ~4 and extract the product as previously described.
References
- Benchchem. (n.d.). Literature review on the synthesis of substituted imidazoles.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
- Jetir.Org. (n.d.). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES.
- National Institutes of Health. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.
- National Institutes of Health. (n.d.). Synthesis of Fused sp3‐Enriched Imidazoles.
- ResearchGate. (n.d.). Marckwald approach to fused imidazoles.
- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
- Google Patents. (n.d.). Preparation of imidazole-2-carboxylic acids.
- ResearchGate. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
- Chemguide. (n.d.). Hydrolysing esters.
- ChemicalBook. (n.d.). 1H-Imidazole-2-carboxylic acid synthesis.
- Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
- MDPI. (n.d.). Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations.
- Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters?.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
- ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings.
Sources
- 1. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. jetir.org [jetir.org]
- 6. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis of Fused sp3‐Enriched Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US5117004A - Preparation of imidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 13. Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations [mdpi.com]
- 14. quora.com [quora.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 17. Decarboxylation [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 1-Ethyl-1H-imidazole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Ethyl-1H-imidazole-2-carboxylic acid. It is structured as a series of troubleshooting guides and frequently asked questions to address specific challenges encountered during laboratory and pilot-scale production.
Recommended Synthetic Workflow
The most robust and scalable synthesis of this compound typically follows a two-step sequence starting from a commercially available imidazole-2-carboxylic acid ester. This approach offers superior control over selectivity and minimizes side reactions compared to direct alkylation of the free acid.
-
Step 1: N-Alkylation: Selective ethylation at the N-1 position of an imidazole-2-carboxylate ester.
-
Step 2: Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: N-Alkylation of Ethyl 1H-imidazole-2-carboxylate
| Reagent/Solvent | Molar Eq. | 10 g Scale | 100 g Scale |
| Ethyl 1H-imidazole-2-carboxylate | 1.0 | 10.0 g | 100.0 g |
| Potassium Carbonate (K₂CO₃), fine powder | 1.5 | 14.8 g | 148.0 g |
| Ethyl Iodide (EtI) | 1.2 | 16.7 g (8.6 mL) | 167.0 g (86 mL) |
| Acetonitrile (MeCN) | - | 200 mL | 2.0 L |
Procedure:
-
Charge a reaction vessel with Ethyl 1H-imidazole-2-carboxylate and potassium carbonate.
-
Add acetonitrile and begin vigorous stirring to create a fine suspension.
-
Heat the mixture to 50-60 °C.
-
Add ethyl iodide dropwise over 30-60 minutes, maintaining the internal temperature below 65 °C. The addition is exothermic.
-
After the addition is complete, maintain the reaction at 60 °C and monitor its progress by TLC or HPLC (typically 4-6 hours).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KI). Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to yield crude Ethyl 1-ethyl-1H-imidazole-2-carboxylate, which can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Saponification to this compound
Procedure:
-
Dissolve the crude Ethyl 1-ethyl-1H-imidazole-2-carboxylate in a 1:1 mixture of ethanol and water.
-
Add 2.0 molar equivalents of sodium hydroxide (as a 4M aqueous solution) to the solution.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours. Monitor the disappearance of the starting ester by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with concentrated hydrochloric acid. The product will precipitate as a white solid.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum at 50 °C to yield the final product.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Question: My N-alkylation reaction is slow or incomplete. What are the potential causes and solutions?
Answer: Several factors can lead to poor performance in the N-alkylation step.
-
Ineffective Base: Potassium carbonate must be anhydrous and finely powdered to provide sufficient surface area. If the reaction is still slow, a stronger base like cesium carbonate can be used, or the reaction can be run in a more polar solvent like DMF.
-
Insufficient Temperature: While the reaction is exothermic, it requires a certain activation energy. Ensure the internal temperature is maintained at a minimum of 50 °C.
-
Reactivity of Alkylating Agent: Ethyl iodide is highly reactive. If a less reactive agent like ethyl bromide is used, higher temperatures or a longer reaction time will be necessary.
-
Solvent Choice: Acetonitrile is a good choice, but for difficult alkylations, DMF can accelerate the reaction due to its higher polarity and boiling point. However, be aware that DMF is harder to remove and can decompose at high temperatures.
Question: During the saponification workup, my product does not precipitate upon acidification. What should I do?
Answer: This issue typically arises from two possibilities:
-
Product is too soluble: this compound has some water solubility. If the volume of water is too large, the product may remain in solution. You can attempt to concentrate the aqueous solution further (before it becomes saturated with salts) or perform a salting-out extraction. Add sodium chloride to the aqueous layer to decrease the product's solubility, then extract with a more polar solvent like ethyl acetate.
-
Incomplete Hydrolysis: If the saponification was not complete, a significant amount of the ester remains. Re-check the reaction completion via HPLC. If incomplete, you may need to add more base or increase the reaction time/temperature and repeat the workup.
Question: I am observing significant decarboxylation of my final product. How can I prevent this?
Answer: Imidazole-2-carboxylic acids can be susceptible to decarboxylation, especially when heated under acidic conditions.[1]
-
Avoid Overheating During Workup: During the final drying phase, do not exceed temperatures of 50-60 °C.
-
pH Control: During the acidic precipitation, avoid adding a large excess of strong acid and maintaining the solution at a very low pH for extended periods. Adjust only to the point of complete precipitation (pH 3-4).
-
Solvent Choice for Recrystallization: If recrystallization is needed, use a solvent system that does not require high temperatures for extended times. An ethanol/water or isopropanol/water mixture is often suitable.
Caption: Decision tree for troubleshooting low N-alkylation yield.
Frequently Asked Questions (FAQs)
Question: What are the primary safety concerns when scaling up this synthesis?
Answer: Safety is paramount during scale-up. Key hazards include:
-
Handling Bases: While potassium carbonate is relatively benign, stronger bases like sodium hydride (if used as an alternative) are flammable solids that react violently with water.
-
Alkylating Agents: Ethyl iodide is a lachrymator and a potential carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Exothermic Reactions: The N-alkylation step is exothermic. On a large scale, the rate of addition of the ethylating agent must be carefully controlled to allow the reactor's cooling system to dissipate the heat effectively and prevent a thermal runaway.[3]
-
Pressure Build-up: Ensure the reaction vessel is properly vented, as solvent vapors can build pressure upon heating.
All personnel should be trained on the specific hazards of each chemical and the emergency procedures for spills or exposures.[4][5][6]
Question: How does the choice of base and solvent affect the regioselectivity of N-alkylation in imidazoles?
Answer: For the starting material, Ethyl 1H-imidazole-2-carboxylate, the N-1 and N-3 positions are equivalent, so regioselectivity is not a concern. However, for unsymmetrical imidazoles, this is a critical parameter. Generally, alkylation of the imidazole anion (formed with a strong base in an aprotic solvent) is governed by electronic and steric effects. Electron-withdrawing groups tend to direct alkylation to the more distant nitrogen atom.[7] Steric hindrance from bulky substituents on the ring or a bulky alkylating agent will favor reaction at the less hindered nitrogen.[7]
Question: What are the key process parameters to consider when moving from a lab scale (10 g) to a pilot scale (1 kg)?
Answer: Scaling up requires careful consideration of physicochemical and engineering principles:
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically on scale-up. This means that managing the exotherm from the N-alkylation becomes much more critical. Slower addition rates and more efficient reactor cooling are required.
-
Mixing: Efficient mixing is needed to ensure homogeneity and good heat transfer, especially with the heterogeneous potassium carbonate slurry. The impeller type, position, and agitation speed must be optimized.
-
Materials Handling: Safe and efficient methods for charging large quantities of solids (K₂CO₃) and liquids (solvents, EtI) are necessary.
-
Cycle Time: Filtration and drying steps that are quick in the lab can become significant bottlenecks on a larger scale. The choice of filtration and drying equipment is crucial for an efficient process.
-
Process Analytics: Relying solely on TLC is insufficient for a pilot run. Implementing in-process HPLC analysis provides quantitative data on reaction completion and impurity profiles, allowing for better process control.
Question: Can I use a different ethylating agent, such as diethyl sulfate?
Answer: Yes, diethyl sulfate is a common and often more cost-effective ethylating agent for large-scale synthesis. However, it is significantly more toxic and hazardous than ethyl iodide and must be handled with extreme caution and appropriate engineering controls. The reaction kinetics may also differ, potentially requiring re-optimization of temperature and reaction time.
References
-
Environmental Health and Safety - University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Butyl Lithium. Retrieved from [Link]
-
ResearchGate. (2020). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
Sources
- 1. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. nj.gov [nj.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
Technical Support Center: Purification of 1-Ethyl-1H-imidazole-2-carboxylic acid
Welcome to the technical support center for 1-Ethyl-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you achieve high-purity material for your critical applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides a quick diagnostic overview.
Q1: What are the most likely impurities in my crude this compound?
A: Impurities typically arise from the synthetic route used. The most common species are unreacted starting materials or intermediates. If you are preparing the acid via hydrolysis of its ethyl ester, the primary impurity will be the starting material, ethyl 1-ethyl-1H-imidazole-2-carboxylate. Other potential impurities include unreacted 1-ethyl-1H-imidazole (a basic impurity), residual inorganic salts from pH adjustments (e.g., NaCl, Na2SO4), and colored degradation byproducts.
Q2: My isolated product is a sticky oil or has a very low melting point with a broad range. What's the likely cause?
A: A sharp melting point is a classic indicator of purity for crystalline solids. A depressed and broad melting range strongly suggests the presence of significant impurities. The most common culprit is the unhydrolyzed starting ester, which can act as a eutectic contaminant, lowering the overall melting point. Residual solvents can also lead to an oily appearance.
Q3: I see a second spot on my TLC plate that is less polar (higher Rf) than my product. What is it likely to be?
A: this compound is a polar compound due to the carboxylic acid moiety. A less polar spot with a higher Rf value is characteristic of a neutral, less polar molecule. In most cases, this is the precursor ester, ethyl 1-ethyl-1H-imidazole-2-carboxylate, which lacks the highly polar -COOH group.
Q4: How can I quickly remove inorganic salts from my crude product?
A: If your product has precipitated from an aqueous solution, inorganic salts are a common contaminant. A simple and effective method is to triturate or wash the crude solid with a small amount of cold deionized water or an organic solvent in which the salts are insoluble, such as acetone or diethyl ether. Your target compound should have low solubility in the chosen cold solvent to minimize product loss.
Q5: My yield dropped significantly after purification. Where am I losing my product?
A: Product loss during purification is common and can occur at several stages. During acid-base extraction, incomplete precipitation after acidification is a major factor; ensure the pH is sufficiently low (at least 2-3 units below the pKa of the carboxylic acid) to fully protonate the carboxylate.[1] In recrystallization, using too much solvent or not cooling the solution sufficiently can keep a significant amount of product dissolved in the mother liquor. Mechanical losses during transfers and filtrations also contribute.
Part 2: Troubleshooting and In-Depth Purification Protocols
This section provides detailed, step-by-step guides for resolving specific impurity challenges.
Decision Framework for Purification Strategy
Before selecting a protocol, it's crucial to identify the nature of the impurity. The following decision tree can guide your choice.
Caption: Workflow for acid-base extraction.
Scenario 2: Removal of Colored Impurities
Issue: The final product is off-white, yellow, or brown, indicating the presence of high-molecular-weight or polymeric impurities.
Core Principle (Trustworthiness): Recrystallization is a powerful technique for purifying solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated, forcing the desired compound to crystallize out, leaving soluble impurities behind in the mother liquor. [1]Activated charcoal can be used to adsorb colored impurities.
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small batches with the solvents listed in Table 1. An ethanol/water mixture is often a good starting point.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Expertise & Experience: Using the minimum amount of hot solvent is critical for maximizing recovery. An excess will keep more product dissolved upon cooling.
-
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Swirl the mixture and then bring it back to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry as described in Protocol 1.
| Solvent System | Boiling Point (°C) | Characteristics & Use Case |
| Water | 100 | Good for highly polar compounds. May require a co-solvent. |
| Ethanol / Water | 78-100 | A versatile polar mixture. Adjust ratio to optimize solubility. |
| Isopropanol | 82 | A good general-purpose polar protic solvent. |
| Acetonitrile | 82 | A polar aprotic solvent, good for moderately polar compounds. |
| Toluene | 111 | For less polar compounds; can be mixed with heptane. [1] |
Part 3: Purity Assessment Guide
Verifying the purity of your final product is a critical final step. No single technique is foolproof; using orthogonal methods provides the highest confidence.
| Method | Principle | Information Provided | Common Pitfalls / Notes |
| Melting Point | Measures the temperature range over which a solid transitions to a liquid. | Purity indication (sharp vs. broad range). | Insensitive to eutectic mixtures or impurities with similar melting points. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary and mobile phase. | Quick assessment of the number of components; qualitative purity. | Not quantitative; co-elution of spots can be misleading. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. [2] | Quantitative purity (% area), detection of trace impurities. | Requires method development (column, mobile phase selection). [3] |
| Nuclear Magnetic Resonance (¹H NMR) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Structural confirmation, detection of proton-containing impurities. | May not detect non-proton-containing impurities (e.g., inorganic salts). Integration can provide relative quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Confirms molecular weight of the main peak and impurities. [3][4] | Response factors can vary, making quantification complex without standards. |
References
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). National Center for Biotechnology Information (PMC). [Link]
Sources
Technical Support Center: Reaction Monitoring for Imidazole Synthesis
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring imidazole synthesis reactions. Imidazoles are a cornerstone in medicinal chemistry and materials science, making robust and reliable synthetic routes paramount.[1][2][3] Effective reaction monitoring is not merely a quality control step; it is a critical tool for optimizing yield, minimizing impurities, understanding reaction kinetics, and ensuring scalable, reproducible results.
This center provides field-proven insights through a series of troubleshooting guides and frequently asked questions, structured to address the real-world challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues in Reaction Monitoring
This section addresses specific experimental hurdles in a problem-cause-solution format.
Problem 1: My reaction appears stalled or incomplete on TLC/HPLC.
Question: I'm running a Debus-Radziszewski synthesis, and after several hours, the TLC and HPLC chromatogram show significant amounts of starting material with little change over the last hour. What's going wrong?
Probable Causes & Solutions:
-
Inefficient Water Removal: Many imidazole syntheses, particularly condensations, produce water as a byproduct.[4] These are often equilibrium reactions, and failure to remove water will prevent the reaction from proceeding to completion.
-
Solution: If your reaction is run in a solvent like toluene or xylene, ensure your Dean-Stark trap is functioning correctly to azeotropically remove water. For larger-scale reactions, applying a vacuum can be a highly effective strategy to drive the equilibrium forward.[4]
-
-
Poor Solubility of Reactants: The starting materials, especially in multi-component reactions, may have poor solubility in the chosen solvent, limiting the reaction rate.[5]
-
Solution: Before concluding the reaction has stalled, ensure vigorous stirring. Consider a solvent system in which all reactants are more soluble, or incrementally increase the reaction temperature to improve solubility and reaction rate.
-
-
Catalyst Deactivation: If using a catalyst (e.g., Lewis acids), it may have deactivated over time due to moisture or interaction with side products.
-
Solution: Consider adding a fresh portion of the catalyst. For reactions sensitive to moisture, ensure all solvents and reagents are anhydrous.
-
-
Sub-Optimal Temperature: The activation energy for the final cyclization step may not have been reached.
-
Solution: Systematically and cautiously increase the reaction temperature in 10°C increments, monitoring for product formation and any potential degradation.
-
Problem 2: The HPLC/GC analysis shows broad peaks and poor separation.
Question: I'm trying to quantify the components of my imidazole synthesis, but the peaks are broad and overlapping, making accurate integration impossible.
Probable Causes & Solutions:
-
Inappropriate Column Chemistry: Imidazoles are polar, basic compounds. Standard C18 reversed-phase columns can exhibit poor peak shape for such analytes due to strong interactions with residual silanols on the silica support.
-
Solution (HPLC): Switch to a column designed for polar compounds, such as one with end-capping or a different stationary phase like phenyl-hexyl. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and separating very polar analytes like imidazole.[6]
-
-
Incorrect Mobile Phase pH: The ionization state of imidazole and its derivatives significantly affects their retention and peak shape.
-
Solution (HPLC): Buffer the mobile phase. For reversed-phase, a pH around 8-10 can suppress the ionization of the basic imidazole nitrogen, leading to better peak shape on appropriate columns (e.g., Waters XTerra, Zorbax Extend).[6] For HILIC, a slightly acidic mobile phase with a small amount of formic or acetic acid is often effective.[6]
-
-
Need for Derivatization (GC): Many substituted imidazoles are not volatile enough for GC analysis, leading to poor chromatography or decomposition in the injector.
-
Solution (GC): Derivatize the imidazole to increase its volatility. A common method involves reaction with reagents like isobutyl chloroformate to cap the reactive N-H group, enabling robust GC-MS analysis.[7]
-
Problem 3: The crude NMR spectrum is uninterpretable.
Question: I've taken a ¹H NMR of my crude reaction mixture, but the peaks are broad, and the baseline is distorted. I can't confirm if my product has formed.
Probable Causes & Solutions:
-
Paramagnetic Species: Trace amounts of metal catalysts (e.g., copper, iron) used in the synthesis can cause significant line broadening in NMR spectra.
-
Solution: Before analysis, pass a small aliquot of your dissolved crude mixture through a short plug of silica gel or celite in a Pasteur pipette. This simple filtration step can often remove enough of the paramagnetic metal to yield a clean, interpretable spectrum.
-
-
Complex Mixture: The spectrum may simply be a complex overlap of signals from starting materials, intermediates, products, and side-products.
-
Solution: Run individual NMR spectra of your starting materials. This will help you identify and subtract their signals from the crude spectrum. If available, 2D NMR techniques like COSY can help establish connectivity and differentiate product signals from other components.
-
Frequently Asked Questions (FAQs)
Q1: What is the best technique for real-time, in-situ monitoring of my imidazole synthesis?
For real-time analysis without disturbing the reaction, in-situ spectroscopic methods are unparalleled. The best choice depends on the specific molecular changes occurring:
-
FTIR/Raman Spectroscopy: These techniques are excellent for tracking changes in functional groups.[8][9] For example, you can monitor the disappearance of a carbonyl (C=O) stretch from an aldehyde starting material and the appearance of C=N stretching vibrations characteristic of the imidazole ring. They are powerful tools for determining reaction endpoints and studying kinetics.
-
UV-Vis Spectroscopy: If your product has a unique chromophore or conjugation system that distinguishes it from the reactants, UV-Vis spectroscopy can be a simple and effective way to monitor its formation in real-time.[8][10] This was successfully used to monitor the synthesis of 2-(furan-2-yl)-1H-imidazole by tracking the absorbance at 271 nm.[10]
-
Benchtop NMR Spectroscopy: The advent of compact, cryogen-free NMR spectrometers allows for real-time, non-destructive monitoring directly at the reaction site.[11] This provides detailed structural information on the conversion of reactants to products over time.[8][12]
Q2: How do I choose between TLC, HPLC, and GC for routine (offline) reaction monitoring?
This is a common decision point driven by the specific needs of the analysis and the properties of the compounds involved. The following decision tree and comparison table can guide your choice.
Caption: Decision tree for selecting a chromatographic monitoring technique.
Table 1: Comparison of Common Reaction Monitoring Techniques
| Technique | Primary Use | Speed | Cost | Quantitative? | In-Situ Capable? | Best For... |
| TLC | Qualitative Progress | Very Fast | Very Low | No | No | Quick checks for reactant consumption and product formation.[13][14] |
| HPLC-UV | Quantitative Analysis | Moderate | Moderate | Yes | No | Accurately quantifying reactants, products, and impurities in non-volatile mixtures.[15][16] |
| GC-MS | Quantitative & ID | Moderate | High | Yes | No | Analyzing volatile and thermally stable imidazoles; provides structural confirmation.[7][17] |
| NMR | Structural Elucidation | Slow (offline) | High | Yes | Yes (Benchtop) | Confirming product structure and identifying unknown byproducts.[8][12] |
| FTIR | Functional Groups | Very Fast | Moderate | Semi | Yes | Real-time tracking of specific bond formations/breakages (e.g., C=O, C=N).[8][9] |
| MS | Molecular Weight ID | Very Fast | High | Semi | Yes (probe) | Rapidly confirming the molecular weight of products, especially in complex mixtures.[18] |
Q3: My synthesis is a multi-component reaction. How can I effectively track everything?
Multi-component reactions, like the Debus-Radziszewski or Radziszewski synthesis, are efficient but can be challenging to monitor due to the number of species present.[1][13][19]
-
Chromatographic methods are superior here. A well-developed HPLC or GC method is the gold standard, as it can physically separate the starting materials, intermediates, the desired imidazole product, and any side products, allowing for individual quantification in a single run.[15][16]
-
LC-MS is particularly powerful, as it combines the separation of HPLC with the definitive identification of mass spectrometry, helping you to identify not only your product but also unexpected impurities.[15][16][20]
Experimental Protocols
Protocol 1: Step-by-Step Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a fundamental workflow for quick, qualitative reaction assessment.
-
Prepare the TLC Plate: Using a pencil, lightly draw a thin origin line about 1 cm from the bottom of a silica gel plate. Mark lanes for your starting material(s) (SM), a co-spot, and the reaction mixture (Rxn).
-
Spot the Plate:
-
Dissolve a tiny amount of each starting material in a suitable solvent.
-
Use a capillary tube to apply a small spot of each starting material in its designated lane on the origin line.
-
For the "co-spot" lane, apply a spot of all starting materials on top of each other.
-
Quench a small aliquot (1-2 drops) of your reaction mixture in a vial with a suitable solvent. Spot this in the "Rxn" lane and also on top of the co-spot lane.
-
-
Develop the Plate: Place a small amount of a pre-determined solvent system (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber with a lid. Place the TLC plate into the chamber, ensuring the solvent level is below the origin line. Close the chamber and allow the solvent to run up the plate.
-
Visualize: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If spots are not UV-active, use a chemical stain like iodine vapor or potassium permanganate dip.
-
Interpret: The reaction is complete when the starting material spot in the "Rxn" lane has completely disappeared and a new spot, corresponding to your product, has appeared. The co-spot lane helps confirm if the spots in the reaction mixture are indeed unreacted starting materials.
Protocol 2: General Workflow for HPLC Method Development
This outlines the logical steps for creating a robust HPLC method for quantitative analysis of an imidazole synthesis.
-
Analyte Information: Gather information on your imidazole product and reactants: polarity, pKa, and UV absorbance. This will inform your initial column and detector wavelength choices.
-
Column Selection:
-
Start with a standard C18 column.
-
If peak tailing is observed, try a column with high-purity silica and extensive end-capping.
-
For very polar imidazoles, consider a HILIC column.[6]
-
-
Mobile Phase Selection:
-
Begin with a simple gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or trifluoroacetic acid.
-
If peak shape is poor, experiment with a buffered mobile phase (e.g., ammonium acetate, phosphate buffer) to control the pH.
-
-
Optimization:
-
Inject a standard of your purified product to determine its retention time.
-
Inject a mixture of starting materials and product to assess separation (resolution).
-
Adjust the gradient slope, flow rate, and temperature to optimize the resolution between peaks while minimizing the run time.
-
-
Quantification: Once separation is achieved, prepare a calibration curve using standards of known concentration to enable quantitative analysis of your reaction samples.[17]
References
- Spectroscopic Methods for Studying Reaction Mechanisms - IGI Global.
- Principles of Organic Spectroscopy - Open Access Journals.
- Technical Support Center: Synthesis of Substituted Imidazoles - Benchchem.
- Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes - Fiveable.
- Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms.
- Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms - Environmental Science: Water Research & Technology (RSC Publishing).
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry.
- A review article on synthesis of imidazole deriv
- troubleshooting common problems in imidazole synthesis reactions - Benchchem.
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC - PubMed Central.
- Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline.
- Application of Spectroscopy Techniques for Monitoring (Bio)
- Imidazole quantification by LC determin
- Overcoming challenges in the scale-up of imidazoline synthesis - Benchchem.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central.
- HPLC METHOD FOR IMIDAZOLE - Chrom
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
- A new method for the determination of imidazole-like brown carbons using gas chrom
- (PDF)
Sources
- 1. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 9. fiveable.me [fiveable.me]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 1-Ethyl-1H-imidazole-2-carboxylic acid
Introduction: The Analytical Imperative for a Niche Heterocycle
1-Ethyl-1H-imidazole-2-carboxylic acid is a substituted imidazole derivative belonging to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Imidazole rings are key pharmacophores in many active pharmaceutical ingredients (APIs), valued for their hydrogen bonding capabilities and metabolic stability. As a key intermediate or a potential API, the rigorous analytical characterization of this compound is not merely a procedural step but the cornerstone of quality control, ensuring purity, stability, and consistency in research and development.
This guide provides an in-depth comparison of the primary analytical methodologies for this compound. We will move beyond rote protocols to explore the scientific rationale behind method selection, offering field-proven insights for researchers, quality control analysts, and drug development professionals. The focus is on creating robust, self-validating systems for analysis that guarantee data integrity and reproducibility.
Physicochemical Bedrock: Informing Method Development
Before embarking on any analytical technique, a fundamental understanding of the molecule's physicochemical properties is paramount. These properties dictate the optimal conditions for separation and detection.
| Property | Estimated Value / Observation | Analytical Implication |
| Molecular Formula | C₆H₈N₂O₂ | The presence of nitrogen and oxygen atoms suggests potential for hydrogen bonding and multiple sites for protonation. |
| Molecular Weight | 140.14 g/mol [1][2][3] | Determines the mass-to-charge ratio (m/z) in mass spectrometry. |
| Polarity | Polar | The carboxylic acid and imidazole moieties confer high polarity, making it poorly volatile. This strongly favors liquid chromatography over gas chromatography in its native state. |
| pKa | Carboxylic Acid (pKa ~2-3), Imidazole N (pKa ~6-7) | Critical for HPLC method development. To achieve good peak shape and retention in reverse-phase chromatography, the mobile phase pH should be set at least 2 units below the pKa of the carboxylic acid, ensuring it is in its neutral, more retentive form. |
| UV Chromophore | Imidazole Ring | The conjugated π-system of the imidazole ring allows for straightforward detection using UV-Vis spectroscopy, a common detector for HPLC. |
| Solubility | Soluble in polar solvents (e.g., water, methanol, DMSO) | Guides the choice of solvents for sample preparation and mobile phase composition. |
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a balance of the required information (identity, purity, quantity) and the physicochemical nature of the analyte. Below is a comparative overview of the most relevant methods for this compound.
| Technique | Principle | Advantages for this Analyte | Limitations & Causality | Primary Application |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | High resolution, superb quantitative accuracy, and reproducibility.[4] Ideal for polar, non-volatile compounds. | Requires a UV-absorbing chromophore (present in the imidazole ring). Peak identity is based solely on retention time, requiring a reference standard for confirmation. | Gold Standard: Quantitative purity assessment, impurity profiling, and stability-indicating assays. |
| LC-MS | HPLC separation followed by mass spectrometric detection. | Provides molecular weight information for unequivocal peak identification and structural elucidation of unknown impurities.[4] | More complex and costly instrumentation. The mobile phase must be volatile (e.g., using formic acid instead of phosphoric acid), which can alter chromatography. Potential for ion suppression from matrix components. | Confirmatory Method: Excellent for identifying unknown impurities, degradation products, and for metabolite identification studies. |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information. | The definitive method for absolute structural confirmation. Provides unambiguous information about the connectivity of atoms in the molecule. | Relatively low sensitivity compared to other methods. Requires a highly pure sample for clear spectra and is not suitable for trace-level analysis. | Structural Elucidation: Unambiguous confirmation of the chemical structure of the synthesized compound and reference standards. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High sensitivity for volatile and semi-volatile impurities.[4][5] | Not suitable for the native compound. The high polarity and low volatility of the carboxylic acid prevent it from eluting from a GC column without thermal decomposition. Requires derivatization to a more volatile ester form, adding complexity and potential for analytical error.[5] | Limited Use: Primarily for detecting residual volatile solvents from the synthesis process. |
Workflow for Analytical Method Selection
The logical process for selecting the appropriate analytical technique is crucial for efficient and effective characterization.
Caption: Logical workflow for selecting the appropriate analytical method.
Deep Dive: High-Performance Liquid Chromatography (HPLC)
Given its versatility and precision, a reverse-phase HPLC method is the recommended primary technique for the quality control of this compound.[4]
Causality Behind Experimental Choices
-
Column: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and serves as an excellent starting point. Its nonpolar stationary phase provides effective retention for moderately polar compounds like our target analyte.
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer and an organic modifier (like acetonitrile) is optimal.
-
Acidic Modifier (0.1% Formic or Phosphoric Acid): This is the most critical parameter. The carboxylic acid group must be protonated (kept in its neutral -COOH form) to prevent peak tailing and ensure consistent retention. A mobile phase pH below 2.5 is ideal. Formic acid is preferred for LC-MS compatibility due to its volatility.[6]
-
Organic Modifier (Acetonitrile): Chosen for its low viscosity and UV transparency. A gradient (increasing acetonitrile concentration over time) is necessary to elute not only the main compound but also potential impurities with a wide range of polarities.
-
-
Detection: UV detection at a wavelength around 210-230 nm is recommended. While the imidazole ring has absorbance at higher wavelengths, detection at lower wavelengths often provides better sensitivity for a wider range of potential impurities that may lack strong chromophores.
Detailed Experimental Protocol: HPLC Purity Determination
This protocol is designed as a self-validating system by incorporating system suitability tests (SST).
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Acetonitrile Gradient 0-2 min (5% B), 2-20 min (5% to 95% B), 20-25 min (95% B), 25.1-30 min (5% B) Flow Rate 1.0 mL/min Column Temperature 30 °C UV Detection 220 nm | Injection Volume | 10 µL |
-
Solutions Preparation:
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL solution.
-
Standard Preparation: A certified reference standard should be prepared at the same concentration as the sample.
-
-
Analysis and System Suitability:
-
Inject a blank (diluent), followed by five replicate injections of the standard solution.
-
SST Criteria:
-
Tailing Factor: Must be ≤ 2.0.
-
Theoretical Plates: Must be ≥ 2000.
-
%RSD of Peak Area: Must be ≤ 2.0% for replicate injections.
-
-
Inject the sample solution.
-
-
Calculation:
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow for HPLC Purity Analysis
Caption: Step-by-step workflow for HPLC purity analysis.
Developing a Stability-Indicating Method
For drug development, a simple purity method is insufficient. A stability-indicating analytical method (SIAM) is one that can accurately quantify the analyte in the presence of its degradation products.[7]
Forced Degradation Protocol: The synthesized compound should be subjected to stress conditions to generate potential degradation products.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 8 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | Dry heat at 105 °C for 48 hours |
| Photolytic | Expose to UV light (254 nm) and visible light for 7 days |
The stressed samples are then analyzed using the HPLC method described above. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the parent peak is spectrally pure and free from any co-eluting degradants.
Conclusion
While a suite of analytical tools is available, a well-developed, validation-ready Reverse-Phase HPLC method is the superior choice for the routine analysis of this compound. It provides the optimal balance of precision, accuracy, and robustness required for quantitative purity and stability assessment. For definitive structural confirmation, NMR spectroscopy remains the unparalleled gold standard. LC-MS serves as a powerful supplementary technique for identifying unknown impurities and degradation products, providing a comprehensive analytical package essential for advancing a compound through the research and development pipeline. This multi-faceted approach, grounded in the physicochemical properties of the molecule, ensures the generation of reliable and defensible analytical data.
References
-
PubChem. (n.d.). ethyl 1-ethyl-1H-imidazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Venkaana, G., et al. (2012). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Vičkačkaitė, V., et al. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Al-Shdefat, R., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Retrieved from [Link]
-
Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience. Retrieved from [Link]
-
Patel, P., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 1H-imidazole-1-carboxylate 19213-72-0 [sigmaaldrich.com]
- 3. Ethyl Imidazole-2-carboxylate | LGC Standards [lgcstandards.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lmaleidykla.lt [lmaleidykla.lt]
- 6. Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of 1-Ethyl-1H-imidazole-2-carboxylic Acid: A Method Development Perspective
This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of 1-Ethyl-1H-imidazole-2-carboxylic acid. As a polar, ionizable molecule, this compound presents unique challenges for chromatographic separation. Here, we will explore a conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approach and contrast it with the more specialized technique of Hydrophilic Interaction Liquid Chromatography (HILIC). This comparison will be supported by detailed experimental protocols and a discussion of the underlying chromatographic principles, empowering researchers to make informed decisions for their analytical needs.
Understanding the Analyte: this compound
This compound is a heterocyclic carboxylic acid. Its structure, featuring an imidazole ring and a carboxylic acid group, imparts a significant degree of polarity. This polarity is a critical factor in the selection and development of an appropriate chromatographic method. In traditional reversed-phase chromatography, highly polar compounds are often poorly retained on nonpolar stationary phases, leading to elution near the solvent front and inadequate separation from other polar matrix components.
Method 1: Reversed-Phase HPLC (RP-HPLC) - A Foundational Approach
RP-HPLC is a cornerstone of modern analytical chemistry and serves as a logical starting point for method development.[1] For imidazole-containing compounds, C18 columns are commonly employed.[2][3] The retention mechanism is primarily based on hydrophobic interactions between the analyte and the stationary phase. To achieve adequate retention and good peak shape for an ionizable compound like this compound, careful control of the mobile phase pH is essential.
Experimental Protocol: RP-HPLC
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard stationary phase for reversed-phase chromatography, offering a good balance of resolving power and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. It is also compatible with mass spectrometry detection.[4][5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent used in reversed-phase HPLC. |
| Gradient | 5% to 95% B over 15 minutes | A gradient elution is employed to ensure the elution of any less polar impurities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| UV Detection | 210 nm | Based on the UV absorbance characteristics of the imidazole ring. |
| Injection Volume | 10 µL | A standard injection volume. |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile. | Ensures the analyte is fully dissolved and compatible with the mobile phase. |
Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC analysis of this compound.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - An Advanced Alternative
For highly polar compounds that are poorly retained by reversed-phase chromatography, HILIC is a powerful alternative.[6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. The retention mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[8] More polar analytes are more strongly retained.[9]
Experimental Protocol: HILIC
| Parameter | Condition | Rationale |
| Column | Amide or Silica-based HILIC, 2.1 x 100 mm, 1.7 µm | Amide-bonded phases are a good choice for the separation of polar, ionizable compounds.[10] The smaller particle size of UPLC columns provides higher efficiency and resolution. |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 | A high organic content is necessary for retention in HILIC. Ammonium formate is a volatile buffer compatible with mass spectrometry. |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 | Increasing the aqueous content of the mobile phase decreases retention in HILIC. |
| Gradient | 0% to 50% B over 10 minutes | A gradient from high to low organic strength elutes the analytes. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID UPLC column. |
| Column Temperature | 40 °C | Higher temperatures can improve peak shape and reduce viscosity. |
| Detection | UV (210 nm) or Mass Spectrometry (ESI+) | Mass spectrometry provides higher sensitivity and selectivity.[9] |
| Injection Volume | 2 µL | Smaller injection volumes are used with UPLC systems. |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of 75:25 Acetonitrile:Water. | The sample solvent should be similar in composition to the initial mobile phase to ensure good peak shape. |
Workflow for HILIC Analysis
Caption: Workflow for HILIC-UPLC-MS analysis of this compound.
Method 3: Capillary Electrophoresis (CE) - A Complementary Technique
Capillary electrophoresis is another powerful technique for the analysis of small, charged molecules like carboxylic acids.[11][12][13][14] Separation in CE is based on the differential migration of ions in an electric field.[13] For anionic species like carboxylates, separation is typically performed in a basic buffer to ensure the analytes are deprotonated and carry a negative charge.
Experimental Protocol: Capillary Electrophoresis
| Parameter | Condition | Rationale |
| Capillary | Fused-silica, 50 µm ID, 50 cm total length | A standard capillary for CE. |
| Background Electrolyte | 25 mM Phosphate buffer, pH 7.5 | A common buffer system for the separation of anions. |
| Voltage | -20 kV | The negative voltage pulls the anionic analytes towards the detector. |
| Temperature | 25 °C | Consistent temperature ensures reproducible migration times. |
| Detection | UV (200 nm) | Shorter wavelengths are often used in CE for better sensitivity. |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds | A common method for sample introduction in CE. |
| Sample Preparation | Dissolve sample in water or background electrolyte. | The sample matrix should be of low ionic strength to avoid peak distortion. |
Comparative Analysis
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the complexity of the sample matrix.
| Feature | RP-HPLC | HILIC | Capillary Electrophoresis |
| Retention of Polar Analytes | Potentially poor | Excellent | Excellent (for charged analytes) |
| Selectivity | Based on hydrophobicity | Based on hydrophilicity and polar interactions | Based on charge-to-size ratio |
| Sensitivity (with UV) | Moderate | Moderate to good | Moderate |
| Sensitivity (with MS) | Good | Excellent (due to high organic mobile phase)[9] | Can be challenging to couple with MS |
| Robustness | High | Moderate (requires careful equilibration) | Moderate |
| Solvent Consumption | High | Lower than RP-HPLC | Very low |
| Run Time | Moderate to long | Short to moderate | Very short |
| Sample Throughput | Moderate | High | High |
| Cost per Sample | Moderate | Moderate | Low |
Conclusion and Recommendations
For routine quality control of this compound where the main component is of primary interest and impurities are expected to be less polar, a well-developed RP-HPLC method can be sufficient. However, the inherent polarity of the analyte may lead to challenges in achieving robust retention.
For applications requiring higher sensitivity, better retention, and the analysis of polar metabolites in complex biological matrices, HILIC is the superior choice.[10][15][16] The compatibility of HILIC with mass spectrometry provides a significant advantage for trace-level quantification and structural elucidation.[17]
Capillary Electrophoresis offers a fast and low-cost alternative, particularly for the analysis of simple mixtures or for orthogonal verification of HPLC results.[18] Its low solvent consumption also makes it an environmentally friendly "green" analytical technique.
Ultimately, the optimal analytical method will be dictated by the specific research or quality control objectives. For a comprehensive understanding of a sample containing this compound, employing both RP-HPLC and HILIC can provide complementary information on both polar and non-polar components.
References
-
García, A., et al. (2005). Analysis of carboxylic acids in biological fluids by capillary electrophoresis. Electrophoresis, 26(13), 2622-36. [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]
-
Wikipedia. Hydrophilic interaction chromatography. [Link]
-
Suárez-Luque, S., et al. (2004). Capillary electrophoresis for the analysis of short-chain organic acids in coffee. Journal of Chromatography A, 1032(1-2), 299-304. [Link]
-
Thompson, J. R., et al. (2016). Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. Journal of Visualized Experiments, (117), 54727. [Link]
-
Smith, A. (2002). Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International. [Link]
-
SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. [Link]
-
Cuyckens, F. (2013). LC-MS metabolomics of polar compounds. Current Metabolomics, 1(1), 41-51. [Link]
-
SciSpace. Analysis of carboxylic acids in biological fluids by capillary electrophoresis. [Link]
-
SIELC Technologies. Separation of 4-Methyl-2-undecyl-1H-imidazole-5-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
Gkotsi, D. S., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites, 13(8), 929. [Link]
-
Waters Corporation. (2019). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Wilson, I. D., & Plumb, R. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]
-
López Gresa, M. P., & Caballero Vizcaino, M. (2019). UPLC-ToF MS analysis. Universitat Politècnica de València. [Link]
-
Wang, Y., et al. (2021). Optimized HPLC chromatograms of eight imidazole antifungal drug enantiomers in polar organic phase. Molecules, 26(22), 6965. [Link]
-
PubChem. ethyl 1H-imidazole-2-carboxylate. [Link]
-
Amerigo Scientific. Ethyl 1H-Imidazole-2-carboxylate. [Link]
-
Capitán-Vallvey, L. F., et al. (1995). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Liquid Chromatography, 18(15), 2987-3001. [Link]
-
El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 103. [Link]
-
PubChem. ethyl 1-ethyl-1H-imidazole-2-carboxylate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. waters.com [waters.com]
- 11. Analysis of carboxylic acids in biological fluids by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capillary electrophoresis for the analysis of short-chain organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. books.rsc.org [books.rsc.org]
- 18. (PDF) Analysis of carboxylic acids in biological fluids by capillary electrophoresis (2005) | Beatriz Baena | 82 Citations [scispace.com]
A Comparative Guide to the Synthetic Routes of 1-Ethyl-1H-imidazole-2-carboxylic acid
Introduction
1-Ethyl-1H-imidazole-2-carboxylic acid is a key building block in medicinal chemistry and drug development, finding application as a precursor to a variety of bioactive molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in the field. This guide provides a detailed comparison of two primary synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, performance, and practical considerations. Experimental data and established protocols are presented to aid researchers in selecting the most suitable route for their specific needs.
Overview of Synthetic Strategies
Two principal retrosynthetic approaches to this compound are commonly considered. The first approach (Route 1) involves the initial formation of the imidazole-2-carboxylate core followed by N-alkylation. The second, more direct approach (Route 2) commences with the readily available 1-ethyl-1H-imidazole, which is subsequently carboxylated.
Caption: Retrosynthetic analysis of this compound.
Route 1: N-Alkylation of an Imidazole-2-carboxylate Precursor
This synthetic pathway builds the target molecule by first establishing the carboxyl group at the C2 position of the imidazole ring, followed by the introduction of the ethyl group at the N1 position.
Workflow Diagram
Caption: Workflow for the synthesis via N-alkylation.
Experimental Protocols
Step 1: Synthesis of Ethyl 1H-imidazole-2-carboxylate
This intermediate can be prepared by the esterification of 1H-imidazole-2-carboxylic acid.
-
Protocol: To a suspension of 1H-imidazole-2-carboxylic acid in ethanol (10 volumes), concentrated sulfuric acid (0.2 equivalents) is added cautiously at 0-5 °C. The mixture is then heated to reflux for 5-7 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford ethyl 1H-imidazole-2-carboxylate.[1]
Step 2: Synthesis of Ethyl 1-ethyl-1H-imidazole-2-carboxylate
The N-ethylation of the imidazole ring is a crucial step in this route.
-
Protocol: To a solution of ethyl 1H-imidazole-2-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate or sodium hydride (1.1 equivalents) is added portion-wise at room temperature. After stirring for 30 minutes, ethyl iodide (1.2 equivalents) is added dropwise. The reaction mixture is then stirred at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic phase is washed with water and brine, dried, and concentrated. The crude product can be purified by column chromatography.[2]
Step 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester.
-
Protocol: Ethyl 1-ethyl-1H-imidazole-2-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (1.5-2.0 equivalents) is added, and the mixture is heated to reflux for 2-4 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 4-5 with hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.[3]
Performance and Considerations
| Parameter | Assessment |
| Overall Yield | Moderate |
| Scalability | Good |
| Purity | Generally high after purification |
| Reagent Cost | Imidazole is inexpensive, but reagents for carboxylation can add to the cost. |
| Safety | Use of strong bases like sodium hydride requires caution. Ethyl iodide is a lachrymator. |
| Environmental Impact | Use of organic solvents requires proper waste management. |
This route is versatile as it allows for the synthesis of various N-substituted imidazole-2-carboxylic acids by simply changing the alkylating agent in the second step. However, the multi-step nature of this process can lead to a lower overall yield compared to a more convergent route.
Route 2: Direct Carboxylation of 1-Ethyl-1H-imidazole
This approach begins with the pre-formed 1-ethyl-1H-imidazole, a commercially available starting material[4], and introduces the carboxyl group in a single step.
Workflow Diagram
Caption: Workflow for the synthesis via direct carboxylation.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-ethyl-1H-imidazole-2-carboxylate
A direct method to introduce the carboxyethyl group at the C2 position has been reported in the patent literature.
-
Protocol: To a solution of 1-ethyl-1H-imidazole (1 equivalent) and a base such as triethylamine (1.2 equivalents) in an inert solvent like acetonitrile, ethyl chloroformate (1.1 equivalents) is added dropwise at a low temperature (e.g., 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by distillation or chromatography yields ethyl 1-ethyl-1H-imidazole-2-carboxylate.[5]
Step 2: Hydrolysis to this compound
The hydrolysis protocol is identical to that described in Route 1.
-
Protocol: Ethyl 1-ethyl-1H-imidazole-2-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (1.5-2.0 equivalents) is added, and the mixture is heated to reflux for 2-4 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is acidified to a pH of approximately 4-5 with hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.[3]
Performance and Considerations
| Parameter | Assessment |
| Overall Yield | Potentially higher due to fewer steps. |
| Scalability | Good, with considerations for the exothermic nature of the carboxylation step. |
| Purity | High purity can be achieved. |
| Reagent Cost | 1-Ethyl-1H-imidazole is more expensive than imidazole, but the overall cost may be offset by fewer reaction steps. |
| Safety | Ethyl chloroformate is toxic and corrosive, requiring careful handling in a well-ventilated fume hood. |
| Environmental Impact | Similar to Route 1, dependent on solvent usage. |
The primary advantage of this route is its convergency, potentially leading to higher overall yields and a more streamlined process, especially given the commercial availability of 1-ethyl-1H-imidazole.
Comparative Analysis
| Feature | Route 1: N-Alkylation of Imidazole-2-carboxylate | Route 2: Direct Carboxylation of 1-Ethyl-1H-imidazole |
| Starting Material | Imidazole (readily available and inexpensive) | 1-Ethyl-1H-imidazole (commercially available, more expensive) |
| Number of Steps | 3 | 2 |
| Key Challenge | Potential for side reactions during N-alkylation. | Handling of moisture-sensitive and reactive ethyl chloroformate. |
| Flexibility | Allows for the synthesis of diverse N-substituted analogues. | More direct for the specific target molecule. |
| Industrial Applicability | Feasible, but may be less efficient for this specific target. | Highly suitable for large-scale production due to fewer steps. |
Conclusion
Both synthetic routes presented are viable for the preparation of this compound.
Route 1 offers greater flexibility for creating a library of N-substituted imidazole-2-carboxylic acids, which is advantageous in a drug discovery setting where structure-activity relationships are being explored.
Route 2 is the more efficient and direct approach for the specific synthesis of the title compound. The commercial availability of 1-ethyl-1H-imidazole makes this route particularly attractive for process development and scale-up operations where time and overall yield are critical factors.
The choice between these two routes will ultimately depend on the specific objectives of the research or production campaign, balancing the need for synthetic versatility against the desire for process efficiency and cost-effectiveness.
References
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]
-
Frye, B. C., et al. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1548-o1549. Available from: [Link]
- Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
-
Moghadam, F. Y., et al. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Journal of Heterocyclic Chemistry, 52(4), 1234-1237. Available from: [Link]
- Google Patents. CN110776464A - N1 site alkylation method for imidazole compounds.
-
University of Otago. N-Alkylation of imidazoles. Available from: [Link]
-
Guiso, M., et al. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4508-4511. Available from: [Link]
-
Peppel, T., & Köckerling, M. (2013). Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-imidazole (Ethyl-Lophine). Zeitschrift für Naturforschung B, 68(3), 245-249. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
- Google Patents. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.
-
PrepChem. Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Available from: [Link]
-
Request PDF. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Available from: [Link]
Sources
- 1. Imidazole synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
- 4. 1-Ethyl-1H-imidazole for synthesis 7098-07-9 [sigmaaldrich.com]
- 5. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 1-Ethyl vs. 1-Methyl Imidazole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the chemical reactivity of 1-ethyl-imidazole-2-carboxylic acid and 1-methyl-imidazole-2-carboxylic acid. This document moves beyond a simple cataloging of properties to explain the causal relationships between structure and reactivity, offering field-proven insights and detailed experimental frameworks for researchers working with these important heterocyclic building blocks.
Introduction: The Subtle but Significant Impact of an N-Alkyl Group
Imidazole-2-carboxylic acid derivatives are pivotal intermediates in medicinal chemistry and materials science. The substituent at the N-1 position, while not directly bonded to the reactive carboxylic acid group, exerts a profound influence on the molecule's overall chemical behavior. This guide focuses on two of the most common N-alkyl variants: methyl and ethyl. While differing by only a single methylene unit, the transition from a methyl to an ethyl group introduces significant changes in steric and electronic properties, which in turn modulate the reactivity of the C-2 carboxyl group in key synthetic transformations such as decarboxylation, esterification, and amide bond formation. Understanding these differences is critical for reaction optimization, predicting side reactions, and designing novel molecules with tailored properties.
Foundational Principles: Steric and Electronic Effects at Play
The observed differences in reactivity between 1-methyl- and 1-ethyl-imidazole-2-carboxylic acid are primarily governed by a combination of steric hindrance and electronic effects.
Steric Hindrance: The Dominant Factor
Steric hindrance refers to the congestion around a reactive site caused by the physical presence of bulky groups, which can slow down or prevent chemical reactions. The ethyl group is demonstrably larger than the methyl group, and this increased bulk is the principal driver of the reactivity differences discussed in this guide.
-
Quantitative Steric Parameters: The steric effect of alkyl groups can be quantified. Studies focused on quantifying steric hindrance in amines have shown that the most significant increase in steric hindrance among unbranched alkyl chains occurs when moving from a methyl to an ethyl group[1].
-
Impact on Reaction Rates: This increased steric bulk directly impedes the approach of reagents to the C-2 carboxylic acid group. A kinetic study on the alkylating potential of N-alkyl-N-nitrosoureas established a clear reactivity trend: methyl > ethyl > propyl > butyl, a sequence dictated primarily by steric control[2]. We can confidently extrapolate this principle to the imidazole-2-carboxylic acid system, where the N-1 substituent similarly guards the approach to the C-2 position.
Diagram 1: Steric Hindrance at the C-2 Position
Caption: Increased steric bulk of the N-ethyl group hinders reagent access to the C-2 carboxyl group.
Electronic Effects: A More Subtle Contribution
Alkyl groups are generally considered electron-donating through an inductive effect. This effect can influence the electron density of the imidazole ring and, consequently, the acidity and reactivity of the carboxylic acid.
-
Inductive Effect: Both methyl and ethyl groups are weakly electron-donating. The ethyl group is slightly more electron-donating than the methyl group. This increased electron donation to the imidazole ring could, in principle, slightly increase the electron density at the C-2 carbon, potentially making the carboxyl group a stronger base (less acidic) and slightly less electrophilic.
-
Aromaticity: Alkylation at the N-1 position of imidazole leads to the formation of an imidazolium-like cationic character, which increases the aromaticity of the ring system. This effect is similar for both methyl and ethyl substituents and likely does not contribute significantly to the reactivity difference between the two.
While electronic effects are present, their influence on the reactivity of the carboxylic acid is generally overshadowed by the more pronounced steric effects. For most common reactions, the difference in inductive effects between methyl and ethyl is minimal and does not typically alter the reaction outcome, unlike the significant impact of steric hindrance.
Comparative Reactivity in Key Transformations
Based on the principles outlined above, we can predict and rationalize the relative reactivity of 1-ethyl- and 1-methyl-imidazole-2-carboxylic acid in three critical synthetic operations.
Decarboxylation
Decarboxylation of heterocyclic carboxylic acids is often thermally induced and proceeds through a zwitterionic intermediate. The stability of this intermediate is key to the reaction rate.
-
Mechanism: The reaction involves the formation of a carbanion at the C-2 position upon loss of CO2. The stability of this carbanion is crucial.
-
Reactivity Comparison: The electronic effects of both N-alkyl groups are similar in their ability to stabilize the positive charge on the nitrogen, which in turn stabilizes the C-2 carbanion. However, the increased steric strain caused by the ethyl group in the transition state for decarboxylation may slightly increase the activation energy. Therefore, 1-ethyl-imidazole-2-carboxylic acid is expected to undergo decarboxylation at a slightly slower rate than its methyl counterpart under identical conditions.
Esterification
Acid-catalyzed esterification involves the nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid. This reaction is highly sensitive to steric hindrance.
-
Mechanism: The tetrahedral intermediate formed during the nucleophilic attack is sterically demanding.
-
Reactivity Comparison: The bulkier N-ethyl group creates a more sterically crowded environment around the C-2 carboxyl group, making the approach of the alcohol nucleophile more difficult. This directly increases the activation energy of the rate-determining step. Consequently, the rate of esterification for 1-ethyl-imidazole-2-carboxylic acid is significantly lower than for the 1-methyl analogue. This effect becomes even more pronounced with bulkier alcohols (e.g., isopropanol vs. methanol).
Amide Bond Formation
Amide bond formation, typically achieved using coupling reagents, involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.
-
Mechanism: Similar to esterification, the formation of the tetrahedral intermediate during the amine's nucleophilic attack is sensitive to steric effects.
-
Reactivity Comparison: The steric hindrance from the N-ethyl group will again slow the reaction rate compared to the N-methyl derivative. In a study involving a base-induced rearrangement to form a cyclic amide (a saccharin), the N-ethyl substituted compound yielded a significantly smaller proportion of the cyclized product compared to the N-methyl version, demonstrating that the ethyl group sterically disfavors reactions at the adjacent position[3]. This provides strong analogous evidence that direct amide coupling would also be slower for the 1-ethyl derivative.
Quantitative Data Summary
| Reaction Type | 1-Methyl-imidazole-2-carboxylic acid (Relative Rate, k_methyl) | 1-Ethyl-imidazole-2-carboxylic acid (Relative Rate, k_ethyl) | Expected k_methyl / k_ethyl Ratio | Primary Influencing Factor |
| Decarboxylation | 1.00 | ~0.85 | ~1.2 | Steric Strain in Transition State |
| Esterification (with Methanol) | 1.00 | ~0.60 | ~1.7 | Steric Hindrance |
| Amide Coupling (with Benzylamine) | 1.00 | ~0.50 | ~2.0 | Steric Hindrance |
Note: The relative rates for the 1-ethyl derivative are estimates derived from established principles of steric hindrance and data from analogous reactive systems. They are intended for comparative and illustrative purposes.
Experimental Protocols
To empirically determine the reactivity differences, the following standardized experimental protocols are recommended.
Protocol: Comparative Decarboxylation Rate Analysis
Objective: To compare the rate of CO2 evolution from 1-methyl- and 1-ethyl-imidazole-2-carboxylic acid at a fixed temperature.
Diagram 2: Decarboxylation Experimental Workflow
Caption: A standardized workflow ensures a reliable comparison of decarboxylation rates.
Methodology:
-
Preparation: Prepare equimolar solutions (e.g., 0.1 M) of 1-methyl-imidazole-2-carboxylic acid and 1-ethyl-imidazole-2-carboxylic acid in a high-boiling point, inert solvent like diphenyl ether.
-
Apparatus Setup: Place two identical round-bottom flasks equipped with reflux condensers in a preheated oil bath maintained at a constant temperature (e.g., 180 °C). Connect the outlet of each condenser to a gas burette or a similar gas-volume measurement device.
-
Reaction Initiation: Simultaneously charge each flask with an identical volume of the respective acid solution.
-
Data Collection: Record the volume of carbon dioxide evolved from each reaction at regular time intervals (e.g., every 5 minutes) until the reaction ceases.
-
Analysis: Plot the volume of CO2 evolved versus time for each compound. The initial slope of each curve is proportional to the initial reaction rate. Calculate the ratio of the initial rates to quantify the reactivity difference.
Protocol: Competitive Esterification Assay
Objective: To determine the relative rate of esterification through a competitive reaction.
Methodology:
-
Reaction Mixture: In a single reaction vessel, combine equimolar amounts (e.g., 1.0 mmol) of 1-methyl-imidazole-2-carboxylic acid and 1-ethyl-imidazole-2-carboxylic acid.
-
Reagent Addition: Add a suitable solvent (e.g., 10 mL of dry toluene) and a limiting amount of alcohol (e.g., 0.5 mmol of benzyl alcohol) to ensure the reaction does not go to completion. Add a catalytic amount of a strong acid (e.g., 0.1 mmol of p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture at a constant temperature (e.g., 80 °C) and stir.
-
Sampling and Analysis: Withdraw small aliquots from the reaction mixture at various time points (e.g., 1h, 2h, 4h, 8h). Quench the reaction in the aliquot with a mild base. Analyze the samples by HPLC or GC-MS to determine the ratio of the two ester products (benzyl 1-methylimidazole-2-carboxylate vs. benzyl 1-ethylimidazole-2-carboxylate).
-
Rate Determination: The ratio of the products formed at early time points directly reflects the relative reactivity of the two starting acids.
Conclusion and Practical Implications
The substitution of a methyl group with an ethyl group at the N-1 position of imidazole-2-carboxylic acid results in a discernible decrease in chemical reactivity. This effect is primarily attributable to the increased steric hindrance of the ethyl group, which impedes the approach of nucleophiles and raises the activation energy of sterically sensitive reactions like esterification and amide bond formation. The effect on decarboxylation is less pronounced but still present.
For drug development professionals and synthetic chemists, this has several implications:
-
Reaction Optimization: Reactions involving 1-ethyl-imidazole-2-carboxylic acid may require more forcing conditions (higher temperatures, longer reaction times, or more potent catalysts) compared to its methyl counterpart to achieve comparable yields.
-
Selectivity: In molecules containing multiple reactive sites, the increased steric bulk of the N-ethyl group could be leveraged to enhance selectivity, disfavoring reactions at the C-2 position.
-
Stability: The slower rate of reaction may translate to greater stability or a longer shelf-life for certain formulations or intermediates containing the 1-ethyl-imidazole-2-carboxylic acid moiety.
By understanding these fundamental structure-reactivity relationships, researchers can make more informed decisions in the design and execution of their synthetic strategies.
References
-
A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. [Link]
-
Kinetic Study of Esterification Reaction. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Haake, P., & Mantecon, J. (1964). Kinetic Studies of the Decarboxylation of Some N-Substituted Pyridinecarboxylic Acids. Journal of the American Chemical Society, 86(24), 5230–5234. [Link]
-
Manso, J. A., et al. (2008). Steric effect in alkylation reactions by N-alkyl-N-nitrosoureas: A kinetic approach. International Journal of Chemical Kinetics, 40(12), 796-804. [Link]
-
Wikipedia contributors. (2024). Steric effects. Wikipedia, The Free Encyclopedia. [Link]
-
Kinetics, Mechanism and Novel Methods Of Esterification. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Clayden, J., et al. (2012). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 17(12), 14378-14396. [Link]
Sources
A Comparative Guide to the Purity Validation of 1-Ethyl-1H-imidazole-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure but the very foundation of reliable, reproducible, and translatable scientific outcomes. 1-Ethyl-1H-imidazole-2-carboxylic acid, a key heterocyclic building block, is no exception. Its utility in the synthesis of pharmacologically active molecules necessitates a rigorous and multi-faceted approach to purity validation. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound, grounded in established scientific principles and regulatory standards.
The Criticality of Purity for this compound
The presence of impurities, even in minute quantities, can have significant consequences. Process-related impurities, starting materials, by-products, or degradation products can introduce unforeseen variables into experimental systems, potentially leading to erroneous biological data or the formation of toxicologically significant entities in downstream applications. Therefore, a robust purity validation workflow is not just a quality control measure; it is an integral part of the scientific process.
Orthogonal Analytical Approaches: A Comparative Overview
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the application of multiple, orthogonal methods that measure different physicochemical properties of the analyte and its potential impurities. This guide will compare four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | High resolution, quantitative accuracy, and reproducibility for non-volatile and thermally labile compounds.[1] | Requires a chromophore for UV detection. | Primary Method: Ideal for quantitative purity assessment and impurity profiling. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection. | High separation efficiency for volatile compounds; provides molecular weight information for impurity identification. | Requires derivatization for polar, non-volatile compounds like carboxylic acids.[2] | Orthogonal method for volatile impurities and confirmation of impurity identity. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified standard.[3][4] | Universal detector for soluble compounds; provides structural and quantitative information simultaneously.[3][4] | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard. | Absolute purity determination and structural confirmation of the main component and major impurities. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for quantification. | Provides the elemental composition (C, H, N) of the sample, offering a fundamental measure of purity. | Does not distinguish between the main compound and isomeric impurities; less sensitive to minor impurities. | Confirms the elemental composition of the bulk material. |
Potential Impurities in the Synthesis of this compound
A thorough understanding of potential impurities begins with an analysis of the synthetic route. A common pathway to this compound involves the N-ethylation of an imidazole-2-carboxylate ester, followed by hydrolysis.
Caption: Potential synthesis pathway and associated impurities.
Based on this pathway, potential impurities include:
-
Unreacted Starting Material: Ethyl 1H-imidazole-2-carboxylate.
-
Isomeric By-products: Depending on the reaction conditions, small amounts of 1-Ethyl-1H-imidazole-4-carboxylic acid or 1-Ethyl-1H-imidazole-5-carboxylic acid could form.
-
Over-alkylation Products: Formation of quaternary imidazolium salts.
-
Incomplete Hydrolysis: Residual ethyl 1-ethyl-1H-imidazole-2-carboxylate.
-
Degradation Products: Decarboxylation of the final product upon heating.[5]
Experimental Protocols and Comparative Data
High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity
HPLC is the cornerstone of purity analysis in pharmaceutical development due to its high resolving power and quantitative accuracy. For a polar, ionizable molecule like this compound, a reverse-phase HPLC method is most appropriate.
Rationale for Method Design:
-
Column: A C18 column is a versatile choice for retaining non-polar to moderately polar compounds.
-
Mobile Phase: A buffered mobile phase is crucial for achieving reproducible retention times and good peak shape for an ionizable compound. The pKa of the imidazole ring is around 7, so a mobile phase pH of around 3 will ensure the imidazole nitrogen is protonated and the carboxylic acid is non-ionized, leading to consistent retention.[6]
-
Detector: UV detection at a low wavelength (e.g., 210 nm) is suitable for capturing the imidazole core, which has a UV chromophore.
Experimental Protocol: HPLC Purity Determination
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile. |
| Standard Preparation | A certified reference standard should be prepared at the same concentration. |
Workflow for HPLC Purity Analysis and Method Validation
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
Safety Operating Guide
Proper Disposal of 1-Ethyl-1H-imidazole-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
Introduction
In the dynamic environment of research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 1-Ethyl-1H-imidazole-2-carboxylic acid, a compound utilized in various synthetic applications. Adherence to these procedures is crucial for maintaining a safe and compliant laboratory setting. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Core Safety Directives & Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. Based on available safety data, this compound presents the following risks:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following personal protective equipment must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A fully-buttoned laboratory coat.
-
Respiratory Protection: In case of dust or aerosols, a dust respirator is necessary.
Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood. An emergency eyewash station and a safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is a foundational principle of laboratory safety.
-
Designated Waste Container: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., wipes, gloves), in a designated, sealable, and chemically compatible waste container.
-
Incompatible Materials: This compound should be stored away from incompatible materials. While specific incompatibilities for this compound are not detailed, general practice for imidazole derivatives and carboxylic acids is to avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
-
Container Integrity: Ensure the waste container is in good condition, free from cracks or leaks, and is kept securely closed except when adding waste.
Step 2: Labeling of Waste Containers
Accurate and thorough labeling of hazardous waste is a regulatory requirement and a critical safety measure.
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste".
-
Full Chemical Name: The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Concentration and Composition: If the waste is a mixture, list all components and their approximate percentages.
Step 3: Storage of Chemical Waste
Proper storage of hazardous waste pending disposal is crucial to prevent accidents and ensure regulatory compliance.
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent the spread of material in case of a leak.
-
Segregation from Incompatibles: Ensure the waste is segregated from incompatible materials, as mentioned in Step 1.
-
Environmental Conditions: Store in a cool, dry area away from direct sunlight, heat, and ignition sources.
Step 4: Final Disposal
The final disposal of this compound must be conducted through your institution's authorized hazardous waste management program.
-
Contact EHS: Arrange for a chemical waste pickup with your institution's Environmental Health and Safety (EHS) department or equivalent.
-
Documentation: Complete any required waste disposal forms or online requests as per your institution's procedures.
-
Professional Handling: The disposal of chemical waste must be handled by trained personnel in accordance with local, state, and federal regulations.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup
-
Small Spills: For small spills, use dry cleanup procedures to avoid generating dust. Carefully sweep or vacuum up the material and place it in a labeled hazardous waste container. The affected area should then be washed down with large amounts of water.
-
Large Spills: In the case of a large spill, evacuate the area and alert your supervisor and EHS department immediately.
Accidental Exposure
-
Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Flush the affected skin and hair with running water and soap. Seek medical attention if irritation occurs.
-
Inhalation: If fumes or dust are inhaled, move the individual to fresh air.
-
Ingestion: Immediately give a glass of water. Do not induce vomiting. Seek medical advice.
Quantitative Data Summary
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | H315 | |
| Causes serious eye irritation | H319 | |
| May cause respiratory irritation | H335 |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Maren K. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Environment, Health and Safety Manual - Chapter 05.07: Occupational Safety Policies - Chemical Waste Disposal. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. Retrieved from [Link]
-
University of Utah. (2019, April 11). Acid Handling Standard Operating Procedure. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from [Link]
-
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Maryland. (n.d.). Chemical Waste. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Boston University. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
-
National Institutes of Health. (2025, December). The NIH Drain Discharge Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
- Carl ROTH. (n
Personal protective equipment for handling 1-Ethyl-1H-imidazole-2-carboxylic acid
This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of 1-Ethyl-1H-imidazole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind each safety recommendation, ensuring a deep understanding of the protocols. Our commitment is to furnish you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety.
Understanding the Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential health effects. The primary hazards associated with this compound are:
-
Skin Irritation : Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation : The compound can cause serious irritation if it comes into contact with the eyes.[1]
-
Respiratory Irritation : Inhalation of the dust may lead to respiratory irritation.[1]
Given these hazards, a systematic approach to safety, grounded in the principles of recognizing, assessing, and minimizing risks, is paramount.[2][3] This guide will provide the necessary framework to achieve that.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemically resistant gloves (Nitrile recommended) | To prevent skin contact and subsequent irritation. Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for handling powdered substances.[4] Always inspect gloves for any signs of degradation or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | To protect the eyes from dust particles and accidental splashes, which can cause serious irritation.[1][5] |
| Body Protection | A standard laboratory coat, fully buttoned. | To protect the skin and personal clothing from contamination with the chemical dust. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if working outside of a certified chemical fume hood or if there is a risk of generating dust. An N95 or higher-rated particulate respirator is suitable for most applications. | To prevent the inhalation of airborne particles, which can cause respiratory tract irritation.[6][7][8][9] |
PPE Selection and Donning Workflow
The following diagram illustrates the logical flow for selecting and donning the appropriate PPE before handling this compound.
Caption: PPE Selection and Donning Workflow for this compound.
Operational Plans: Step-by-Step Handling Procedures
Adherence to standardized operational procedures is crucial for minimizing exposure and preventing accidents.
Weighing the Solid Compound
Due to the risk of inhaling irritating dust, weighing should be conducted with care and in a controlled environment.
-
Preparation : Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.[10][11] Cover the work surface with absorbent bench paper.
-
Tare the Container : Place a clean, empty container with a lid on the balance and press the tare button to zero the reading.[12][13]
-
Transfer the Powder : Inside the chemical fume hood, carefully transfer the desired amount of this compound from the stock bottle to the tared container.[5][12] Use a spatula and avoid creating dust clouds.
-
Seal and Re-weigh : Securely close the container lid and move it back to the balance to obtain the final weight.[10][12]
-
Cleanup : After weighing, decontaminate the spatula and the weighing area. Wipe all surfaces with a damp cloth or paper towel to collect any residual dust.[1][10] Dispose of the contaminated cleaning materials as hazardous waste.
Preparing a Solution
-
Solvent Addition : In a chemical fume hood, add the desired solvent to the container with the pre-weighed this compound.
-
Dissolution : Cap the container and mix by swirling or stirring until the solid is fully dissolved. If necessary, use a magnetic stirrer.
-
Labeling : Clearly label the solution with the chemical name, concentration, date, and your initials.
Emergency Response and Spill Management
Preparedness is key to effectively managing unforeseen events.[2]
First Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][14][15] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][14] If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air.[1] If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion : Do NOT induce vomiting. Give the person a glass of water and seek immediate medical attention.[1]
Spill Cleanup Protocol
For minor spills of the solid material (less than one pound), laboratory personnel with appropriate training and PPE can proceed with the cleanup. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[2][16]
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Don PPE : Wear the appropriate PPE as outlined in Section 2.
-
Contain the Spill : Cover the solid spill with a damp paper towel to prevent the dust from becoming airborne.[16][17]
-
Collect the Material : Carefully sweep the contained material into a dustpan and place it in a clearly labeled, sealable container for hazardous waste.[2][16][17]
-
Decontaminate the Area : Wipe the spill area with a wet paper towel, followed by a soap and water solution.[1][16]
-
Dispose of Waste : Place all contaminated cleaning materials and PPE into a hazardous waste bag.[2][16][17]
Spill Response Workflow
Caption: Workflow for responding to a spill of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is a critical final step in the handling process. Improper disposal can lead to environmental contamination and potential harm to others.
Waste Classification
While a specific EPA hazardous waste code for this compound is not explicitly listed, it should be treated as a hazardous waste due to its irritant properties.[18][19] It is the responsibility of the waste generator to ensure proper classification in accordance with local, state, and federal regulations.[20]
Waste Segregation and Collection
-
Designated Waste Container : All solid waste, including contaminated PPE and cleaning materials, should be collected in a designated, sealable, and chemically compatible container.[15][21][22] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[23][24]
-
Segregation : Do not mix this waste with other waste streams. Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent any potential reactions.[15][21]
-
Storage : Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from direct sunlight and heat sources.[15][21]
Final Disposal
Arrange for the collection of the hazardous waste through your institution's EHS department.[22] They will ensure that the waste is transported to a licensed disposal facility in compliance with all regulatory requirements.
Waste Disposal Workflow
Caption: Waste disposal workflow for this compound.
By adhering to the guidelines outlined in this document, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the environment.
References
- Apollo Scientific. (2023, May 30).
- Burrell College of Osteopathic Medicine. Spill Response Procedure SOP #: RSP.004.01.
- University of Delaware Environmental Health & Safety. Chemical Spill Clean-Up.
- University of Tennessee.
- UMass Memorial Health. First Aid: Chemical Exposure.
- University of Washington.
- American Chemical Society. (2017, March 6).
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- University of Washington Environmental Health & Safety.
- Wayne State University.
- uvex safety. Respirator for Chemicals | Protective Dust Mask.
- University of Pennsylvania EHRS.
- Canadian Centre for Occupational Health and Safety.
- University of Kentucky Research Safety.
- uvex.
- Fisher Scientific.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Benchchem. Proper Disposal of 1-(6-phenoxyhexyl)
- Weill Cornell Medicine Environmental Health and Safety. Toxic Powder Weighing.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
- University of Kentucky.
- Benchchem.
- YouTube. (2023, May 13). How to Weigh Chemical Powders.
- Emory University Environmental Health and Safety Office. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS.
- University of California, Berkeley Environmental Health & Safety.
- Fisher Scientific. (2010, February 4).
- Carl Roth.
- USA Scientific, Inc.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- ACTenviro. (2025, March 20).
- Medicom. Chemical Resistance Reference Chart.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- PharmWaste Technologies, Inc.
- Eagle Protect. EAGLE NITRILE GLOVE CHEMICAL RESISTANCE CHART.
Sources
- 1. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. qmul.ac.uk [qmul.ac.uk]
- 4. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 5. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 6. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 7. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 8. Choosing respiratory protection | uvex safety [uvex-safety.co.uk]
- 9. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 10. ehso.emory.edu [ehso.emory.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. westlab.com [westlab.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. burrell.edu [burrell.edu]
- 17. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 18. actenviro.com [actenviro.com]
- 19. pwaste.com [pwaste.com]
- 20. fishersci.com [fishersci.com]
- 21. faculty.washington.edu [faculty.washington.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. multimedia.3m.com [multimedia.3m.com]
- 24. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
